molecular formula C24H38O4 B1667314 Bis(2-ethylhexyl) terephthalate CAS No. 6422-86-2

Bis(2-ethylhexyl) terephthalate

Cat. No.: B1667314
CAS No.: 6422-86-2
M. Wt: 390.6 g/mol
InChI Key: RWPICVVBGZBXNA-UHFFFAOYSA-N
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Description

Dioctyl terephthalate (DOTP) is a plasticizer that can be prepared by alcoholysis of polyethylene terephthalate (PET) with isooctyl alcohol.>Bis(2-ethylhexyl) terephthalate is a biochemical.

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,4-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
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InChI Key

RWPICVVBGZBXNA-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC
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Molecular Formula

C24H38O4
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DSSTOX Substance ID

DTXSID7027625
Record name Bis(2-ethylhexyl) terephthalate
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Molecular Weight

390.6 g/mol
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Liquid; [MSDSonline]
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester
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Boiling Point

383 °C
Record name BIS(2-ETHYLHEXYL) TEREPHTHALATE
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Flash Point

238 °C or 460 °F (open cup)
Record name BIS(2-ETHYLHEXYL) TEREPHTHALATE
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Solubility

In water, 4.0 mg/L at 20 °C
Record name BIS(2-ETHYLHEXYL) TEREPHTHALATE
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Density

0.9825 at 20/20 °C
Record name BIS(2-ETHYLHEXYL) TEREPHTHALATE
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Vapor Density

13.5 (Air = 1)
Record name BIS(2-ETHYLHEXYL) TEREPHTHALATE
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Vapor Pressure

0.0000214 [mmHg]
Record name Bis(2-ethylhexyl) terephthalate
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CAS No.

6422-86-2
Record name Dioctyl terephthalate
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Record name Bis(2-ethylhexyl) terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester
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Record name DIETHYLHEXYL TEREPHTHALATE
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Melting Point

-48 °C
Record name BIS(2-ETHYLHEXYL) TEREPHTHALATE
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Foundational & Exploratory

Bis(2-ethylhexyl) terephthalate synthesis and structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Structural Analysis of Bis(2-ethylhexyl) terephthalate (B1205515)

Introduction

Bis(2-ethylhexyl) terephthalate, commonly known as dioctyl terephthalate (DOTP) or DEHT, is a non-phthalate plasticizer utilized in a wide array of applications, including PVC products, adhesives, and coatings.[1] Its growing popularity stems from its favorable toxicological profile compared to traditional ortho-phthalate plasticizers.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for DEHT and the key analytical techniques employed for its structural elucidation and quality control, aimed at researchers, scientists, and professionals in drug development and material science.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main chemical pathways: direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH), and transesterification of dimethyl terephthalate (DMT) with 2-ethylhexanol.[3] A more recent and sustainable approach involves the chemical recycling of waste poly(ethylene terephthalate) (PET).

Direct Esterification

This method involves the reaction of terephthalic acid with an excess of 2-ethylhexanol, typically in the presence of an acid catalyst. The reaction produces DEHT and water as a byproduct. To drive the reaction to completion, the water is continuously removed, often through azeotropic distillation.[4][5]

Chemical Equation: C₆H₄(CO₂H)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2H₂O[3]

Transesterification

In this process, dimethyl terephthalate is reacted with 2-ethylhexanol. The methyl groups of DMT are exchanged with the 2-ethylhexyl groups from 2-ethylhexanol, yielding DEHT and methanol (B129727) as a byproduct.[6] This reaction is also catalyzed and often carried out at elevated temperatures.[6]

Chemical Equation: C₆H₄(CO)₂(OCH₃)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2CH₃OH[3]

Sustainable Synthesis from PET Waste

A greener approach to DEHT synthesis involves the depolymerization of waste PET through alcoholysis with 2-ethylhexanol.[6] This process breaks down the polymer into smaller molecules, which then react to form DEHT. This method addresses environmental concerns by recycling plastic waste.

Catalytic Systems

A variety of catalysts can be employed to facilitate the synthesis of DEHT. The choice of catalyst influences reaction rates, yields, and overall process efficiency. Common catalysts include:

  • Organo-titanium compounds: Such as tetraisopropoxy titanate (TIPT), are frequently used in industrial processes.[2][6]

  • Organotin compounds: Monobutyltin tris(2-ethylhexanoate) has been shown to produce very high yields.[6]

  • Sulfonic acids: Including methanesulfonic acid and para-toluenesulfonic acid, act as effective homogeneous catalysts.[6]

  • Ionic Liquids: Inexpensive Brønsted acidic ionic liquids have been proposed as both solvents and catalysts, offering a greener alternative.[7]

  • Heterogeneous catalysts: Solid acid catalysts like sulfated zirconia offer the advantage of easy separation and recycling.[6]

Data Presentation

Table 1: Summary of Catalysts and Reaction Conditions for DEHT Synthesis
CatalystSynthesis RouteReactantsTemperature (°C)Reaction Time (hours)Yield (%)
Monobutyltin tris(2-ethylhexanoate)PET AlcoholysisWaste PET, 2-ethylhexanolNot Specified699
Tin (II) oxalatePET AlcoholysisWaste PET, 2-ethylhexanolNot Specified696
Zinc acetatePET AlcoholysisWaste PET, 2-ethylhexanolNot Specified695
Dioctyltin oxidePET AlcoholysisWaste PET, 2-ethylhexanolNot Specified694
Titanium tetraisopropoxide (TIPT)Direct EsterificationTerephthalic Acid, 2-ethylhexanol180 - 27010>99
Brønsted acidic ionic liquidDirect EsterificationTerephthalic Acid, 2-ethylhexanol1208100

Mandatory Visualization

G cluster_synthesis DEHT Synthesis Pathways TPA Terephthalic Acid (TPA) DEHT This compound (DEHT) TPA->DEHT Direct Esterification + Catalyst + Heat DMT Dimethyl Terephthalate (DMT) DMT->DEHT Transesterification + Catalyst + Heat PET Waste PET PET->DEHT PET Alcoholysis + Catalyst + Heat EH 2-Ethylhexanol (2-EH)

Caption: Synthesis pathways for this compound.

Experimental Protocols

Experimental Protocol for Direct Esterification of Terephthalic Acid

This protocol is a general guideline for the direct esterification of terephthalic acid with 2-ethylhexanol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add terephthalic acid (1.0 mole).[4]

    • Add an excess of 2-ethylhexanol (e.g., 2.5 moles).[2]

    • Add a catalytic amount of a suitable catalyst, such as titanium tetraisopropoxide (e.g., 200 ppm).[2]

  • Reaction Execution:

    • Heat the mixture with stirring to a temperature range of 180°C to 270°C.[2]

    • Maintain the reaction at this temperature and monitor the collection of water in the Dean-Stark apparatus. The reaction is considered complete when the theoretical amount of water has been collected.

    • The reaction time can vary from several hours to over 10 hours depending on the catalyst and temperature.[2]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the acidic catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.[4]

    • Separate the organic layer and wash it with water and then with brine.[4]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.[4]

    • Remove the excess 2-ethylhexanol and other volatile impurities under reduced pressure using a rotary evaporator to obtain the crude DEHT.

    • Further purification can be achieved by vacuum distillation.

Structural Analysis of this compound

The structural confirmation and purity assessment of synthesized DEHT are crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DEHT. Both ¹H and ¹³C NMR are used to confirm the presence of the aromatic ring, the ester functionalities, and the 2-ethylhexyl chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized DEHT and to identify any byproducts or unreacted starting materials. The gas chromatogram provides information on the retention time of the components, while the mass spectrometer provides fragmentation patterns that help in the identification of the compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DEHT molecule. Characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and the C-H bonds of the aromatic and aliphatic parts of the molecule are observed.

Data Presentation

Table 2: ¹H and ¹³C NMR Spectral Data for this compound
¹H NMR (500 MHz, CD₂Cl₂) Chemical Shift (δ ppm) Multiplicity Assignment
Aromatic Protons8.12singletH-2, H-3, H-5, H-6
Methylene (B1212753) Protons4.29doublet of doubletsH-1'/1"
Methine Proton1.77multipletH-2'/2"
Methylene Protons1.30 - 1.51multipletH-3'/3", H-4'/4", H-5'/5", H-7'/7"
Methyl Protons0.94multipletH-6'/6"
Methyl Protons0.98multipletH-8'/8"
¹³C NMR Chemical Shift (δ ppm) Assignment
Carbonyl Carbon166.2C=O
Aromatic Quaternary Carbon134.7C-1, C-4
Aromatic CH Carbon129.8C-2, C-3, C-5, C-6
Methylene Carbon68.0C-1'/1"
Methine Carbon39.3C-2'/2"
Methylene Carbon31.0C-3'/3"
Methylene Carbon30.1C-4'/4"
Methylene Carbon24.4C-7'/7"
Methylene Carbon23.4C-5'/5"
Methyl Carbon14.2C-6'/6"
Methyl Carbon11.3C-8'/8"
Data sourced from.[8]

Mandatory Visualization

G cluster_workflow General Experimental Workflow Synthesis DEHT Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Structural Analysis Purification->Characterization NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR GCMS GC-MS Analysis Characterization->GCMS FTIR FTIR Spectroscopy Characterization->FTIR FinalProduct Pure DEHT NMR->FinalProduct GCMS->FinalProduct FTIR->FinalProduct

Caption: General experimental workflow for DEHT synthesis and analysis.

Experimental Protocols for Structural Analysis

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified DEHT in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[9]

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should display characteristic peaks for the aromatic protons, the methylene protons adjacent to the ester oxygen, and the aliphatic protons of the 2-ethylhexyl chain.[9]

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the aromatic carbons, and the various aliphatic carbons in the ester chains.[9]

GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the DEHT sample in a suitable solvent like methylene chloride or hexane.[10] A concentration of around 50 µg/mL is often appropriate.[10] It is crucial to avoid any contact with plastic materials during sample preparation to prevent contamination.[10]

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interaction with the stationary phase. The mass spectrometer will then fragment the eluted components and record their mass spectra for identification.

FTIR Sample Preparation and Analysis
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid DEHT sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[9]

  • Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid sample directly onto the ATR crystal.[11]

  • Analysis: Record the IR spectrum. Identify the characteristic absorption bands corresponding to the C=O stretching of the ester (around 1720 cm⁻¹), the C-O stretching, and the C-H stretching of the aromatic and aliphatic groups.[9]

References

Physical and chemical properties of dioctyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Dioctyl Terephthalate (B1205515) (DOTP)

Introduction

Dioctyl terephthalate (DOTP), with the CAS number 6422-86-2, is a non-phthalate plasticizer extensively utilized to enhance the flexibility, durability, and overall performance of polymers, most notably polyvinyl chloride (PVC).[1][2] It is the diester of terephthalic acid and 2-ethylhexanol.[1][2] Unlike traditional ortho-phthalate plasticizers, DOTP is considered a safer alternative for both human health and the environment, which has led to its widespread adoption in various industries.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of DOTP, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Synthesis

DOTP is synthesized via the esterification of terephthalic acid with 2-ethylhexanol, typically in the presence of a catalyst.[2][4][5] An alternative method is the transesterification of dimethyl terephthalate with 2-ethylhexanol.[5][6] Its molecular structure, featuring a symmetrical para-positioning of the ester groups on the benzene (B151609) ring, is fundamental to its stability and performance characteristics.[2]

G TA Terephthalic Acid plus + TA->plus EH 2-Ethylhexanol EH->plus reaction Esterification (+ Catalyst, Heat) plus->reaction plus2 + reaction->plus2 DOTP Dioctyl Terephthalate (DOTP) Water Water plus2->DOTP plus2->Water

Synthesis of Dioctyl Terephthalate (DOTP)

Physical Properties

DOTP is a clear, colorless, and virtually odorless oily liquid at room temperature.[2][3][7] Its high viscosity contributes to a heavier, oily consistency.[7] The key physical properties are summarized in the tables below for easy reference.

General and Thermal Properties
PropertyValueUnits
Molecular Formula C₂₄H₃₈O₄-
Molecular Weight 390.56 g/mol
CAS Number 6422-86-2-
Appearance Clear, colorless to slightly yellowish oily liquid-
Odor Virtually odorless or faint ester-like scent-
Boiling Point 375 - 400°C
Melting / Freezing Point -48 to -67.2°C
Flash Point 210 - 230°C
Auto Ignition Temperature 387°C

References:[2][7][8][9][10][11][12][13][14]

Mechanical and Optical Properties
PropertyValueUnitsTemperature (°C)
Density / Specific Gravity 0.980 - 0.986g/cm³20 - 25
Viscosity 60 - 65mPa·s (cP)25
410mPa·s (cP)0
Refractive Index (nD) 1.485 - 1.490-20 - 25
Vapor Pressure 1mmHg217
0.0000080mmHg25

References:[3][7][9][10][11][12][14][15][16]

Chemical Properties

Solubility and Compatibility

DOTP is practically insoluble in water, with a reported solubility of 0.4% at 20°C.[9][17] However, it is soluble in many common organic solvents such as ethers, chloroform, acetone, and toluene.[7][15] It demonstrates excellent compatibility with a wide range of polymers, especially PVC, where it functions as a primary plasticizer.[7][15] It is also compatible with acrylonitrile (B1666552) derivatives, polyvinyl butyral, and various synthetic rubbers.[10]

Stability and Reactivity

DOTP exhibits high chemical stability, with good resistance to heat, light, and oxidation, which contributes to the longevity of the final products it is used in.[7][18] Its low volatility ensures permanence within the plastic matrix, leading to extended product life.[1][2]

  • Thermal Stability : DOTP is known for its ability to withstand high processing temperatures without significant degradation, making it suitable for processes like extrusion and injection molding.[2][18]

  • Hydrolysis : The ester linkages in DOTP can undergo hydrolysis, but the molecule is generally considered stable under normal conditions. Complete hydrolysis yields terephthalic acid and 2-ethylhexanol, which are considered less toxic than the byproducts of some ortho-phthalate plasticizers.[4]

  • Reactivity : DOTP is stable under normal storage and use conditions but will react with strong acids, bases, and oxidizing agents.[6] It is combustible but difficult to ignite.[6]

G cluster_pvc Rigid PVC Structure cluster_dotp Flexible PVC with DOTP p1 p2 p1->p2 p11 p3 p2->p3 p4 p3->p4 lab1 Polymer chains are closely packed, resulting in a rigid material. p12 p11->p12 p13 p12->p13 p14 p13->p14 d1 DOTP p31 d2 DOTP p32 d3 DOTP p33 p21 p22 p21->p22 p23 p22->p23 p24 p23->p24 p31->p32 p32->p33 p34 p33->p34 lab2 DOTP molecules position between polymer chains, increasing space and allowing movement (flexibility). process Addition of DOTP cluster_pvc cluster_pvc

Mechanism of PVC Plasticization by DOTP

Experimental Protocols

The determination of DOTP's properties follows standardized testing methods to ensure accuracy and reproducibility. Below are the methodologies for key experiments.

Purity Analysis (Gas Chromatography)

The purity of DOTP is typically determined using Gas Chromatography (GC), as referenced by methods like ASTM D3465.

  • Principle : This method separates components of a sample mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (an inert carrier gas). The time it takes for a component to pass through the column (retention time) is used for identification, and the area under the peak is proportional to its concentration.

  • Methodology :

    • A sample of DOTP is precisely weighed and dissolved in a suitable solvent.

    • A small volume of the solution is injected into the GC instrument.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • Components are separated based on their boiling points and interaction with the stationary phase.

    • A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.

    • The resulting chromatogram is analyzed, and the area percentage of the DOTP peak is calculated to determine its purity, often against a known standard.

G start DOTP Sample prep Sample Preparation (Dissolve in Solvent) start->prep inject Injection into Gas Chromatograph prep->inject separation Separation in GC Column inject->separation detection Detection (FID) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Area % Calculation data->analysis end Purity Result (≥99.5%) analysis->end

Experimental Workflow for DOTP Purity Analysis by GC
Viscosity Measurement

Viscosity is a critical parameter for processing and is measured using methods such as ASTM D445.

  • Principle : This method determines the kinematic viscosity of liquid petroleum products, which can be adapted for plasticizers. It involves measuring the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.

  • Methodology :

    • The DOTP sample is brought to a precise, constant temperature (e.g., 25°C) in a temperature-controlled bath.

    • The sample is loaded into a calibrated glass capillary viscometer.

    • The liquid is drawn up into the viscometer's timing bulb.

    • The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

    • Dynamic viscosity (in mPa·s or cP) is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Density and Specific Gravity

The density or specific gravity is determined using standard methods like JIS K-6751 or ASTM D1045.

  • Principle : These methods involve measuring the mass of a precise volume of the liquid at a specified temperature.

  • Methodology :

    • A clean, dry pycnometer (a flask of a specific, known volume) is weighed.

    • The pycnometer is filled with the DOTP sample, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a constant-temperature bath until it reaches the desired temperature (e.g., 25°C).

    • The pycnometer is removed, cleaned, dried, and weighed again.

    • The mass of the DOTP sample is determined by subtraction.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Specific gravity is the ratio of the sample's density to the density of water at a specified temperature.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) terephthalate (CAS 6422-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and metabolic pathways associated with Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as Dioctyl terephthalate (DOTP). DEHT is a non-phthalate plasticizer widely used as a replacement for traditional ortho-phthalate plasticizers due to its favorable toxicological profile.

Core Properties and Data

Bis(2-ethylhexyl) terephthalate is a colorless, viscous liquid utilized primarily to soften PVC plastics.[1] It is the diester of terephthalic acid and 2-ethylhexanol.[1][2] Its chemical structure, specifically the para-position of the ester groups on the benzene (B151609) ring, is a key differentiator from ortho-phthalates like DEHP, influencing its metabolism and reduced toxicity.

Table 1: General and Physicochemical Properties
PropertyValueCitations
IUPAC Name Bis(2-ethylhexyl) benzene-1,4-dicarboxylate[1]
Synonyms Dioctyl terephthalate (DOTP), DEHT[1][2]
CAS Number 6422-86-2[1]
Molecular Formula C₂₄H₃₈O₄[1][2]
Molar Mass 390.56 g/mol [1][2]
Appearance Clear, colorless to pale yellow, viscous liquid[1][3]
Density 0.984 - 0.986 g/mL at 20-25 °C[1][2][4][5]
Melting Point -48 °C to -67.2 °C[2][4][6][7]
Boiling Point 383 - 400 °C at 760 mmHg[1][2][4][6][7]
Flash Point 210 - 212 °C (closed cup)[3][4][7]
Water Solubility <0.01 mg/L to 0.4 µg/L at 20-22.5 °C (practically insoluble)[2][7][8]
Vapor Pressure <0.01 Pa at 20°C; 1 mmHg at 217 °C[4][7]
Log Kₒw >6.1 to 8.39[2]
Refractive Index (n20/D) 1.49[4][5]
Table 2: Toxicological Profile
EndpointValue / ObservationCitations
Acute Oral Toxicity (LD₅₀, Rat) > 3,200 - 5,000 mg/kg[2][7]
Acute Dermal Toxicity (LD₅₀, Guinea Pig) > 19,680 mg/kg[7]
Skin Irritation (Rabbit) No skin irritation (OECD Test Guideline 404)[7]
Eye Irritation (Rabbit) Mild eye irritation[7]
Genotoxicity No genotoxicity reported in animal studies[1]
Carcinogenicity Not classified as a carcinogen by IARC[7]
Reproductive Toxicity Not considered toxic for reproduction; no evidence of anti-androgenic or estrogenic activity in rat studies.[1][2]
NOAEL (Subchronic, Rat) 102–324 mg/kg-day (systemic effects)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of chemical compounds. Below are representative protocols for the synthesis, analysis, and toxicological evaluation of DEHT.

Synthesis: Direct Esterification of Terephthalic Acid

This protocol describes a common industrial method for producing DEHT.

  • Objective: To synthesize this compound from terephthalic acid (TPA) and 2-ethylhexanol (2-EH).

  • Materials:

    • Purified Terephthalic Acid (TPA)

    • 2-Ethylhexanol (2-EH), excess molar ratio (e.g., Acid:Alcohol of 1:2 to 1:3.5)

    • Catalyst (e.g., Tetrabutyl titanate, 0.1-0.25% of total raw material mass)

    • Inert Gas (e.g., Nitrogen)

    • Alkaline solution (for neutralization)

    • Activated Carbon (for decolorization)

  • Methodology:

    • Charging Reactor: Add TPA and a molar excess of 2-EH to a suitable reaction kettle equipped with a stirrer, heating mantle, and a system for water removal (e.g., Dean-Stark trap).

    • Catalyst Addition & Heating: Begin stirring and heating the mixture. When the temperature reaches 130-150 °C, add the catalyst.

    • Esterification Reaction: Continue heating to the reaction temperature, typically between 180 °C and 225 °C. The reaction is driven by the continuous removal of water, a byproduct of the esterification.

    • Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., <0.3 mgKOH/g). This stage typically takes 4-8 hours.

    • Purification - Neutralization: Cool the crude product. Neutralize the residual catalyst and any unreacted TPA with an alkaline solution.

    • Purification - Alcohol Removal: Remove the excess 2-EH, typically via vacuum distillation.

    • Purification - Decolorization & Filtration: Add activated carbon to the product to decolorize it. Filter the mixture to remove the carbon and any other solid impurities, yielding the final purified DEHT product.

Analytical Method: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative determination of DEHT.

  • Objective: To determine the purity and concentration of DEHT in a sample.

  • Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Materials:

    • Sample containing DEHT

    • High-purity solvents (e.g., Dichloromethane for extraction/dissolution)

    • Helium (99.999% purity) as carrier gas

    • Internal Standard (e.g., Benzyl benzoate)

  • Methodology:

    • Sample Preparation: Prepare the sample by solvent extraction or dissolution. For a solid matrix, this may involve dissolving a known weight of the sample in a solvent like dichloromethane. Spike with a known concentration of an internal standard.

    • Injection: Inject 1 µL of the prepared sample into the GC. Use a split injection mode (e.g., 2:1). Set the injector temperature to 300 °C.

    • Chromatographic Separation:

      • Carrier Gas Flow: Set Helium flow to 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 150 °C, hold for 3 minutes.

        • Ramp: Increase to 300 °C at a rate of 10 °C/min.

        • Final hold: Hold at 300 °C for 12 minutes.

    • Mass Spectrometry Detection:

      • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 250 °C.

    • Quantification: Create a calibration curve using standards of known DEHT concentrations. Quantify the DEHT in the sample by comparing its peak area relative to the internal standard against the calibration curve.

Toxicological Assessment: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (based on OECD Guideline 422)

This protocol summarizes a key study design for assessing the potential health hazards of DEHT.

  • Objective: To evaluate the effects of repeated oral administration of a substance on systemic toxicity and reproductive performance in rats.[7][9][10]

  • Test System: Typically, Sprague-Dawley rats. At least 10 animals of each sex per group.

  • Methodology:

    • Group Allocation: Establish at least three dose groups with graduated concentrations of DEHT and one control group receiving only the vehicle (e.g., corn oil).

    • Administration: Administer the test substance daily via oral gavage.

    • Dosing Period:

      • Males: Dose for a minimum of four weeks, including two weeks prior to mating, during mating, and approximately two weeks post-mating.

      • Females: Dose for 14 days before mating and throughout mating, gestation, and early lactation (until day 4).

    • Mating: After the pre-mating dosing period, co-house one male and one female from the same dose group for mating.

    • Observations (Parental Animals): Conduct daily clinical observations, monitor body weight and food consumption.

    • Observations (Offspring): Record litter size, number of live/dead pups, and pup weights. Conduct clinical observations on pups, including external abnormalities. Measure anogenital distance and monitor for nipple retention in males to screen for endocrine disruption effects.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all parental animals. Collect organ weights (liver, kidneys, gonads, etc.). Conduct detailed histopathological examination of target organs, with a particular focus on the reproductive organs (testes, epididymides, ovaries, uterus).

    • Data Analysis: Evaluate all data, including fertility indices, gestation length, litter data, and pathological findings, to determine the No-Observed-Adverse-Effect Level (NOAEL) for systemic and reproductive toxicity.

Visualizations: Workflows and Pathways

DEHT Synthesis Workflow

The following diagram illustrates the key stages in the industrial production of DEHT via the direct esterification method.

G cluster_0 Raw Materials cluster_1 Reaction & Purification cluster_2 Final Product cluster_3 Byproducts Removed TPA Terephthalic Acid (TPA) Reactor 1. Esterification Reactor (180-225°C) TPA->Reactor EH 2-Ethylhexanol (2-EH) EH->Reactor Cat Catalyst Cat->Reactor Neutralize 2. Neutralization Reactor->Neutralize Crude Product Water Water Reactor->Water Distill 3. Vacuum Distillation (Alcohol Removal) Neutralize->Distill Filter 4. Decolorization & Filtration Distill->Filter ExcessEH Excess 2-EH Distill->ExcessEH Product Purified DEHT Filter->Product Impurities Catalyst Residue, Impurities Filter->Impurities

Figure 1. Workflow for DEHT Synthesis via Direct Esterification.
Metabolic Pathway of DEHT

DEHT is metabolized differently from ortho-phthalates. It is primarily hydrolyzed to terephthalic acid and 2-ethylhexanol, or to its monoester, which then undergoes side-chain oxidation. This pathway limits the formation of mono(2-ethylhexyl) terephthalate (MEHT), which is analogous to the toxic metabolite of DEHP.

G cluster_hydrolysis Phase I: Hydrolysis (Esterases) cluster_oxidation Phase I: Side-Chain Oxidation (CYP Enzymes) cluster_excretion Excretion DEHT This compound (DEHT) MEHT Mono(2-ethylhexyl) terephthalate (MEHT) DEHT->MEHT TPA Terephthalic Acid (TPA) DEHT->TPA EH 2-Ethylhexanol DEHT->EH OH_MEHT 5OH-MEHTP (Hydroxy- metabolite) MEHT->OH_MEHT ω-1 oxidation Excreted Urinary Excretion (Free or Glucuronidated) TPA->Excreted OXO_MEHT 5oxo-MEHTP (Oxo- metabolite) OH_MEHT->OXO_MEHT oxidation OH_MEHT->Excreted CX_MEPTP 5cx-MEPTP (Carboxy- metabolite) (Predominant urinary metabolite) OXO_MEHT->CX_MEPTP oxidation OXO_MEHT->Excreted CX_MEPTP->Excreted

References

Toxicological profile of Bis(2-ethylhexyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP)

Executive Summary

Bis(2-ethylhexyl) terephthalate (DEHTP), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer used as a primary replacement for ortho-phthalates like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) in a wide range of applications, including food contact materials, medical devices, and toys.[1][2][3] Its structural difference from DEHP—being a para-isomer instead of an ortho-isomer—significantly alters its metabolic and toxicological properties.[4] This document provides a comprehensive review of the current toxicological data for DEHTP, intended for researchers, scientists, and professionals in drug development. The available evidence suggests that DEHTP possesses a more favorable toxicological profile than DEHP, exhibiting low acute toxicity, a lack of genotoxic potential, and no evidence of the hepatic peroxisome proliferation or significant reproductive and developmental effects observed with DEHP at similar dose levels.[1][5][6]

Chemical and Physical Properties

DEHTP is a colorless, viscous liquid used to soften PVC plastics.[1] It is a high production volume chemical, with consumption increasing as it replaces regulated ortho-phthalates.[7]

PropertyValueReference
Chemical Formula C24H38O4[1]
CAS Number 6422-86-2[1]
Molecular Weight 390.56 g/mol [8]
Physical State Liquid[7]
Melting Point -48°C[7][9]
Boiling Point 375°C[7]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DEHTP is metabolized differently than its ortho-phthalate isomer, DEHP, which is believed to contribute to its lower toxicity profile.[7] Following oral administration in rats, a significant portion of the DEHTP dose is eliminated unchanged in the feces, suggesting less complete absorption compared to DEHP.[4]

The primary metabolic pathway involves hydrolysis to mono(2-ethylhexyl) terephthalate (MEHT), followed by oxidative metabolism.[10] Key oxidative metabolites identified in human urine include mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), which serve as biomarkers for DEHTP exposure.[11][12] In a human study, after a single oral dose, the elimination half-times for these metabolites were approximately 7 hours.[7] A major metabolite is the carboxylic acid MECPTP.[12] Interestingly, a large fraction of MECPTP is eliminated in its free (unconjugated) form, which differs from the metabolism of DEHP's analogous metabolite.[12]

G Figure 1: Simplified Metabolic Pathway of DEHTP DEHTP This compound (DEHTP) MEHT Mono(2-ethylhexyl) terephthalate (MEHT) DEHTP->MEHT Hydrolysis MEHHTP Mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP) MEHT->MEHHTP ω-1 Oxidation MEOHTP Mono(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP) MEHHTP->MEOHTP Oxidation MECPTP Mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP) MEOHTP->MECPTP Oxidation Excretion Urinary Excretion (Primarily as MECPTP) MECPTP->Excretion

Figure 1: Simplified Metabolic Pathway of DEHTP.

Acute Toxicity

DEHTP exhibits low acute toxicity across multiple species and routes of exposure.

SpeciesRouteEndpointValueReference
RatOralLD50>3200 mg/kg[7]
MouseOralLD50>3200 mg/kg[7]
RatOralLD50>5000 mg/kg[9]
Guinea PigDermalLD50>19,680 mg/kg[7]
Key Experimental Protocols

Study: Acute Oral Toxicity in Rats and Mice (Eastman Kodak Co., 1975) [7]

  • Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

  • Species: Rats and mice (strains not specified).

  • Administration: Oral gavage.

  • Dose: A single dose, level reported as >3200 mg/kg.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of irritation or distress.

  • Results: No mortality or signs of toxicity were observed during the 14-day period.[7]

Study: Acute Dermal Toxicity in Guinea Pigs (Eastman Kodak Co., 1975) [7]

  • Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

  • Species: Duncan-Hartley guinea pigs (one male per dose).

  • Administration: Dermal application to depilated skin under occluded conditions for 24 hours.

  • Dose Levels: 5, 10, or 20 mL/kg (approximately 4920, 9840, or 19,680 mg/kg).

  • Observation Period: 14 days.

  • Endpoints: Mortality, signs of systemic toxicity.

  • Results: No signs of systemic toxicity were reported.[7]

Subchronic Toxicity

Subchronic studies in rats indicate that DEHTP does not cause major organ or systemic toxicity at doses where DEHP shows significant effects.

SpeciesRouteDoseDurationKey FindingsReference
Sprague-Dawley RatDietary0.5% (~277-309 mg/kg/day)90 daysNo-Observed-Effect-Level (NOEL) established.[6]
Sprague-Dawley RatDietary1.0% (~554-618 mg/kg/day)90 daysSlight effects on some hematology parameters; slight increases in relative liver weights (11.2% in males, 8.9% in females); no induction of hepatic peroxisomes.[6][12]
RatIntravenousUp to 381.6 mg/kg/day4 weeksNo effect on survival, hematotoxicity, immunotoxicity, or hepatic, thyroidal, and reproductive functions.[2]
Key Experimental Protocols

Study: 90-Day Oral Toxicology in Rats (Barber and Topping, 1995) [6]

  • Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

  • Species: Sprague-Dawley rats (20 males and 20 females per group).

  • Administration: In the diet.

  • Dose Levels: 0%, 0.1%, 0.5%, or 1.0% by weight.

  • Duration: 90 days.

  • Endpoints: Body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology, and morphometric analysis of liver sections for peroxisome proliferation.

  • Results: The study concluded a no-effect level of 0.5% in the diet. At 1.0%, only minor effects on liver weight and some blood parameters were noted, and importantly, DEHTP did not induce hepatic peroxisomes, a key effect seen with DEHP.[6]

G Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study cluster_0 Pre-Study Phase cluster_1 Dosing Phase (90 Days) cluster_2 Post-Study Analysis Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Randomization Randomization into Dose Groups (n=20/sex/group) Acclimatization->Randomization Dosing Dietary Administration (0%, 0.1%, 0.5%, 1.0% DEHTP) Randomization->Dosing Observation Daily Clinical Observation Weekly Body Weight & Food Intake Dosing->Observation Sacrifice Terminal Sacrifice Observation->Sacrifice Analysis Blood Collection (Hematology, Clinical Chemistry) Sacrifice->Analysis Necropsy Gross Necropsy & Organ Weight Measurement Analysis->Necropsy Histo Histopathology & Specialized Analysis (e.g., Peroxisomes) Necropsy->Histo

Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study.

Chronic Toxicity and Carcinogenicity

There is limited specific data on the chronic toxicity and carcinogenicity of DEHTP itself. However, its structural isomer DEHP has been classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), based on rodent data.[13] The carcinogenic mechanism for DEHP in rodents is considered non-genotoxic and involves pathways like PPARα activation, which leads to hepatic peroxisome proliferation.[13][14] Since DEHTP does not appear to cause peroxisome proliferation in rats, it is considered to have a lower carcinogenic potential.[1][6]

Genotoxicity

DEHTP has been tested in a battery of genotoxicity assays and has been found to be non-genotoxic.[5]

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse MutationSalmonella typhimurium (Ames Test)With and without S9Negative[5]
Mammalian Cell Gene MutationChinese Hamster Ovary (CHO/HGPRT)Not specifiedNegative[5]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNot specifiedNegative[5]
Bacterial Reverse Mutation (Metabolite)Salmonella typhimurium (Ames Test)Not specifiedNegative (for MEHT)[5]
Key Experimental Protocols

Study: Genetic Toxicology Testing of DEHT (Barber et al., 1994) [5]

  • Test Articles: Di(2-ethylhexyl) terephthalate (DEHTP) and its metabolite mono(ethylhexyl) terephthalate (MEHT).

  • Assays Conducted:

    • Ames Plate Incorporation Assay: Salmonella typhimurium strains were used to test for bacterial mutagenicity of DEHTP and MEHT, both with and without metabolic activation (S9 fraction).

    • CHO/HGPRT Mammalian Cell Mutagenicity Assay: Chinese hamster ovary (CHO) cells were used to assess the potential of DEHTP to induce forward mutations at the HGPRT locus.

    • In Vitro Chromosome Aberrations Assay: CHO cells were used to evaluate if DEHTP could induce structural chromosomal damage.

Reproductive and Developmental Toxicity

DEHTP shows a markedly lower potential for reproductive and developmental toxicity compared to DEHP. Studies in rats have not demonstrated the anti-androgenic or estrogenic effects that are characteristic of DEHP toxicity.

SpeciesRouteDoseDurationKey FindingsReference
Rat (pregnant)Not specified750 mg/kg/dayGestationNo anti-androgenic effects observed in male offspring.[1]
Rat (immature female)Not specifiedUp to 2,000 mg/kg/dayNot specifiedUterotrophic assay indicated no estrogenic activity.[1]

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) concluded that based on available information, DEHTP is not expected to pose health risks, is not considered toxic for reproduction, and has no alerts for potential endocrine-disrupting properties.[1]

G Figure 3: Comparative Toxicological Endpoints of DEHTP vs. DEHP cluster_DEHTP DEHTP (Terephthalate) cluster_DEHP DEHP (ortho-Phthalate) DEHTP_Geno Genotoxicity Negative DEHTP_Repro Reproductive Toxicity No anti-androgenic or estrogenic activity reported DEHTP_Hepatic Hepatic Effects No peroxisome proliferation DEHP_Geno Genotoxicity Non-genotoxic DEHP_Repro Reproductive Toxicity Anti-androgenic effects; Testicular atrophy DEHP_Hepatic Hepatic Effects Causes peroxisome proliferation (Rodent carcinogen)

Figure 3: Comparative Toxicological Endpoints of DEHTP vs. DEHP.

Conclusion

This compound (DEHTP) presents a toxicological profile that is substantially different from and more favorable than its ortho-phthalate isomer, DEHP. Quantitative data from acute and subchronic studies demonstrate a low order of toxicity. Crucially, DEHTP is not genotoxic and does not induce the hepatic peroxisome proliferation in rodents that is linked to the carcinogenicity of DEHP.[5][6] Furthermore, available studies indicate a lack of reproductive and developmental toxicity, specifically the absence of anti-androgenic and estrogenic activity.[1] Based on the current body of evidence, DEHTP is considered a safer alternative to DEHP for use as a plasticizer in consumer and medical products.[1][2]

References

The Core Mechanism of Bis(2-ethylhexyl) Terephthalate (DEHT) in Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as dioctyl terephthalate (DOTP), has emerged as a prominent non-phthalate plasticizer, particularly for polyvinyl chloride (PVC) and other polymers. Its favorable safety profile and effective plasticizing properties have made it a leading alternative to traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). This technical guide provides a comprehensive overview of the core mechanism of action of DEHT in polymers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in materials science and related fields.

Core Mechanism of Action

The primary function of DEHT as a plasticizer is to increase the flexibility, durability, and workability of a polymer. This is achieved by inserting its molecules between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together. In its rigid state, a polymer like PVC has strong van der Waals forces and dipole-dipole interactions between its chains, resulting in a tightly packed and stiff structure.

The introduction of DEHT disrupts this rigidity through the following mechanisms:

  • Steric Hindrance: The bulky 2-ethylhexyl groups of the DEHT molecule physically separate the polymer chains, creating more free volume. This increased spacing allows the polymer chains to slide past one another more easily, leading to enhanced flexibility.

  • Intermolecular Interactions: The ester groups within the DEHT molecule can form weak polar interactions with the polymer chains. In the case of PVC, these interactions occur with the chlorine atoms. Simultaneously, the long, non-polar alkyl chains of DEHT interact with the non-polar segments of the polymer chains through van der Waals forces. These interactions help to shield the polymer chains from each other, further reducing the overall intermolecular attraction.

  • Lowering of Glass Transition Temperature (Tg): The increased free volume and reduced intermolecular forces result in a significant decrease in the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By lowering the Tg, DEHT ensures that the polymer remains flexible at room temperature and below.

This mechanism effectively transforms a rigid polymer into a pliable and versatile material suitable for a wide range of applications.

Figure 1: Mechanism of DEHT Plasticization cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix cluster_2 Interaction Detail p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain deht1 DEHT Molecule p2->deht1 Addition of DEHT pp1 Polymer Chain pp2 Polymer Chain deht2 DEHT Molecule pp3 Polymer Chain cluster_2 cluster_2 Polymer Chain Polymer Chain DEHT Molecule DEHT Molecule Polymer Chain->DEHT Molecule  van der Waals forces (Alkyl Chains) Polymer Chain->DEHT Molecule Dipole-Dipole Interactions (Ester Groups)

Figure 1: Mechanism of DEHT Plasticization

Quantitative Data on the Effects of DEHT in PVC

The concentration of DEHT, typically expressed in parts per hundred resin (phr), significantly influences the final properties of the plasticized polymer. The following tables summarize the quantitative effects of DEHT on key mechanical and thermal properties of PVC.

DEHT Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
052.2[1]5-10~3000
30~25-35~250-350~20-40
4022.39[2]~300-400~15-30
5017.46[3]330[3]10.51[3]
60~15-20~350-450~10-20

Table 1: Effect of DEHT Concentration on Mechanical Properties of PVC. Note: Values are approximate and can vary based on the specific PVC resin, processing conditions, and other additives.

DEHT Concentration (phr)Glass Transition Temperature (Tg) (°C)
0 (Neat PVC)~80-85
20~40-50
40~20-30
60~0-10

Table 2: Effect of DEHT Concentration on the Glass Transition Temperature of PVC. Note: Values are approximate and can be influenced by the measurement technique and parameters.

Experimental Protocols

To characterize the effects of DEHT on polymers, several standard experimental protocols are employed. The following sections provide detailed methodologies for key experiments.

Tensile Properties Testing (ASTM D882)

This method is used to determine the tensile strength, elongation at break, and Young's modulus of thin plastic sheeting and films.

1. Specimen Preparation:

  • Prepare rectangular test specimens from the plasticized PVC sheet. The typical dimensions are 25 mm in width and 150 mm in length.[4]

  • Ensure the specimens are free from nicks, scratches, or other defects.

  • Condition the specimens at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[4]

2. Test Procedure:

  • Use a universal testing machine (UTM) equipped with grips suitable for thin films.

  • Set the initial grip separation (gauge length), typically 100 mm.[4]

  • Mount the specimen securely in the grips, ensuring it is properly aligned.[4]

  • Apply a controlled tensile load at a constant rate of crosshead movement. A typical rate is 50 mm/min.[4]

  • Record the force applied and the corresponding elongation of the specimen until it breaks.[4]

3. Data Analysis:

  • Tensile Strength: Calculate the maximum stress the material can withstand before breaking (Maximum Load / Original Cross-Sectional Area).

  • Elongation at Break: Determine the percentage increase in length at the point of fracture ((Final Length - Initial Length) / Initial Length) * 100.

  • Young's Modulus (Modulus of Elasticity): Calculate the slope of the initial linear portion of the stress-strain curve.

Figure 2: Tensile Testing Workflow (ASTM D882) cluster_results Calculated Properties start Start prep Specimen Preparation (Rectangular Strips) start->prep condition Conditioning (23°C, 50% RH, 40h) prep->condition mount Mount Specimen in UTM Grips condition->mount test Apply Tensile Load (Constant Rate) mount->test record Record Force and Elongation Data test->record analyze Data Analysis record->analyze ts Tensile Strength analyze->ts eb Elongation at Break analyze->eb ym Young's Modulus analyze->ym end End

Figure 2: Tensile Testing Workflow (ASTM D882)
Plasticizer Migration Testing (ASTM D1239 - Extraction by Chemicals)

This method measures the loss of plasticizer from a plastic film when immersed in a liquid.

1. Specimen Preparation:

  • Cut square test specimens, typically 50 mm x 50 mm, from the plasticized PVC film.[5]

  • Weigh each specimen accurately to the nearest 0.001 g.

  • Prepare at least three specimens for each test liquid.[5]

2. Test Procedure:

  • Select the appropriate test liquid(s) (e.g., distilled water, soapy water, oil, or ethanol, depending on the intended application of the polymer).[6]

  • Place each weighed specimen in a separate container with a sufficient volume of the test liquid to ensure complete immersion.[5][6]

  • Seal the containers and maintain them at a specified temperature (e.g., 23°C or 50°C) for a defined period (e.g., 24 hours or 72 hours).[6][7]

  • After the immersion period, remove the specimens from the liquid.

  • Carefully wipe the specimens dry with a soft cloth. If the test liquid is non-volatile, a solvent wash (e.g., with heptane) may be necessary to remove residual liquid, followed by drying.[7]

  • Re-weigh the dried specimens.

3. Data Analysis:

  • Calculate the percentage weight loss for each specimen: ((Initial Weight - Final Weight) / Initial Weight) * 100.

  • Report the average percentage weight loss for each test liquid.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the plasticized polymer and to quantify the amount of plasticizer.

1. Sample Preparation:

  • Cut a small, representative sample of the plasticized PVC, typically weighing between 5 and 15 mg.[8]

  • Place the sample in a TGA sample pan (e.g., aluminum or platinum).

2. Instrument Setup and Measurement:

  • Place the sample pan in the TGA instrument.

  • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

  • Heat the sample at a constant rate, for example, 10°C/min or 20°C/min, over a specified temperature range (e.g., from room temperature to 600°C).[8][10]

  • Continuously monitor and record the sample's weight as a function of temperature.

3. Data Analysis:

  • The resulting TGA curve will show distinct weight loss steps. The first major weight loss step typically corresponds to the volatilization of the plasticizer (DEHT).

  • The onset temperature of this first weight loss can be used as an indicator of the thermal stability of the plasticized material.

  • The percentage weight loss in this step corresponds to the amount of plasticizer in the sample.

  • Subsequent weight loss steps at higher temperatures are due to the degradation of the PVC polymer itself, often involving dehydrochlorination.[11][12]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) of the plasticized polymer.

1. Sample Preparation:

  • Prepare a small, uniform sample of the plasticized PVC, typically weighing between 5 and 10 mg.[7][9]

  • Encapsulate the sample in a DSC sample pan (e.g., aluminum).

2. Instrument Setup and Measurement:

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg (e.g., 120°C).[7]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., -50°C).

    • Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10°C/min) through the glass transition region.[9]

  • Record the heat flow to the sample as a function of temperature.

3. Data Analysis:

  • The Tg is identified as a step-like change in the heat flow curve from the second heating scan.[13]

  • The midpoint of this transition is typically reported as the glass transition temperature.[13]

Figure 3: DSC Analysis Workflow for Tg Determination start Start prep Sample Preparation (5-10 mg in DSC pan) start->prep cycle Heat-Cool-Heat Cycle prep->cycle heat1 1. Heat to > Tg (e.g., 120°C at 10°C/min) cycle->heat1 Erase Thermal History cool 2. Cool to < Tg (e.g., -50°C at 10°C/min) heat1->cool heat2 3. Reheat through Tg (e.g., at 10°C/min) cool->heat2 analyze Analyze Second Heating Curve heat2->analyze tg Determine Tg (Midpoint of Transition) analyze->tg end End tg->end

References

Solubility of Bis(2-ethylhexyl) terephthalate in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Bis(2-ethylhexyl) terephthalate (B1205515) in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer widely used in a variety of applications, including medical devices, food packaging, and flooring. Its toxicological profile is considered more favorable than that of some traditional ortho-phthalate plasticizers. For researchers and professionals in drug development and materials science, a thorough understanding of DEHT's solubility in common organic solvents is crucial for formulation, processing, and analytical method development. This technical guide provides a comprehensive overview of the solubility of DEHT, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

SolventChemical FormulaPolaritySolubility of this compound
Non-Polar Solvents
HexaneC₆H₁₄Very LowMiscible
TolueneC₇H₈LowMiscible
Diethyl Ether(C₂H₅)₂OLowMiscible
ChloroformCHCl₃LowSoluble
DichloromethaneCH₂Cl₂LowSoluble
Polar Aprotic Solvents
Ethyl AcetateC₄H₈O₂ModerateSoluble
AcetoneC₃H₆OModerateSoluble
Tetrahydrofuran (THF)C₄H₈OModerateMiscible
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSoluble
Polar Protic Solvents
EthanolC₂H₅OHHighSlightly Soluble to Soluble
MethanolCH₃OHHighSlightly Soluble
WaterH₂OVery HighInsoluble (approx. 0.4 µg/L at 22.5 °C)[1]

Note on Data: The solubility of this compound is qualitatively described as soluble or miscible in many organic solvents.[1] For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent and at the desired temperature.

Experimental Protocols: Determination of Solubility

The solubility of a liquid like DEHT in an organic solvent can be determined using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable and does not require sophisticated analytical instrumentation.

Objective: To determine the mass of this compound that dissolves in a given mass of a solvent at a specified temperature to the point of saturation.

Apparatus and Reagents:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps (B75204) (e.g., 20 mL)

  • Analytical balance (readable to at least 0.1 mg)

  • Pipettes and syringes

  • Evaporating dish

  • Drying oven

Methodology:

  • Preparation of Solvent-Solute Mixtures:

    • Add a known mass (e.g., approximately 5 g) of the chosen organic solvent to several glass vials.

    • To each vial, add an excess amount of this compound. Since DEHT is a liquid, this can be done by adding it dropwise until a separate, undissolved phase of DEHT is clearly visible at the bottom of the vial after initial mixing. The presence of an excess of the solute is crucial to ensure that the solvent becomes saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials using a shaker or by periodic vigorous manual shaking for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.

    • After the initial equilibration period, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved DEHT phase to settle completely.

  • Sampling of the Saturated Solution:

    • Carefully withdraw a known mass of the clear, saturated supernatant (the top solvent layer) from each vial using a pre-weighed syringe. It is critical not to disturb the undissolved DEHT layer at the bottom.

    • Record the exact mass of the saturated solution withdrawn.

  • Gravimetric Analysis:

    • Transfer the withdrawn saturated solution to a pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the DEHT (e.g., 70-80 °C, depending on the solvent's boiling point). The oven should be well-ventilated.

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

    • Continue the drying process until a constant mass is achieved, indicating that all the solvent has evaporated.

    • The final mass will be that of the dissolved DEHT.

  • Calculation of Solubility:

    • Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved DEHT (from step 4) from the total mass of the saturated solution withdrawn (from step 3).

    • Express the solubility as grams of DEHT per 100 grams of solvent.

    Solubility ( g/100 g solvent) = (Mass of dissolved DEHT / Mass of solvent) x 100

Mandatory Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Start add_solvent Add known mass of solvent to vial start->add_solvent add_deht Add excess this compound add_solvent->add_deht equilibrate Equilibrate at constant temperature with agitation (24-48h) add_deht->equilibrate settle Allow phases to settle (12h) equilibrate->settle sample Withdraw known mass of saturated supernatant settle->sample evaporate Evaporate solvent to dryness sample->evaporate weigh_residue Weigh the remaining DEHT residue evaporate->weigh_residue calculate Calculate solubility (g/100g solvent) weigh_residue->calculate end End calculate->end

Caption: Workflow for the gravimetric determination of this compound solubility.

References

An In-depth Technical Guide to the Health and Safety Data of Dioctyl Terephthalate (DOTP) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data associated with exposure to dioctyl terephthalate (B1205515) (DOTP). The information is compiled from a variety of toxicological studies and regulatory guidelines to support risk assessment and safe handling practices in a professional research and development environment.

Health and Safety Data Summary

The following tables summarize the key quantitative data on the toxicological profile of dioctyl terephthalate.

Table 1: Acute Toxicity Data for Dioctyl Terephthalate
Route of ExposureSpeciesTest Guideline (Inferred)EndpointValueReference
OralRatOECD 423LD50> 2000 mg/kg bw[1]
DermalRatOECD 402LD50> 2000 mg/kg bw[1]
DermalGuinea Pig-LD50> 19,680 mg/kg
Table 2: Irritation and Sensitization Data for Dioctyl Terephthalate
EndpointSpeciesTest Guideline (Inferred)ResultReference
Skin IrritationRabbitOECD 404Not irritating
Eye IrritationRabbitOECD 405Mild irritant
Skin Sensitization--No data available
Table 3: Genotoxicity Data for Dioctyl Terephthalate
AssayTest SystemTest Guideline (Inferred)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumOECD 471Negative
In Vitro Chromosome Aberration TestMammalian CellsOECD 473Negative
Table 4: Repeated Dose and Reproductive Toxicity Data for Dioctyl Terephthalate
Study TypeSpeciesKey FindingsReference
Peroxisome ProliferationRatMinimal to no induction of hepatic peroxisomes compared to DEHP.
Reproductive/Developmental Toxicity-Limited data available specifically for DOTP. Studies on other phthalates have shown reproductive and developmental effects.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of dioctyl terephthalate. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is generally kept constant.

  • Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome of this first step determines the next step:

    • If mortality occurs, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (as per OECD Guideline 402: Acute Dermal Toxicity)

This test assesses the toxicity of a substance applied to the skin.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are used.

  • Preparation: The fur on the dorsal area of the trunk of the test animals is clipped one day before the test.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for 14 days after application.

  • Endpoint: The LD50 (median lethal dose) is determined.

Skin Irritation/Corrosion (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This assay evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are the preferred species.

  • Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of shaved skin.

  • Exposure: The patch is covered with a gauze dressing for a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the reactions is scored, and an overall irritation score is calculated.

Eye Irritation/Corrosion (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test determines the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: The severity of ocular lesions is scored to determine the irritation potential.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Histidine-requiring strains of Salmonella typhimurium are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.

  • Procedure: The cells are exposed to the test substance with and without metabolic activation.

  • Analysis: At a predetermined time after exposure, the cells are harvested, and the chromosomes are examined microscopically for structural abnormalities.

  • Endpoint: The frequency of cells with chromosomal aberrations is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the toxicological assessment of dioctyl terephthalate.

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_data_analysis Data Analysis & Risk Assessment Ames Ames Test (OECD 471) HazardID Hazard Identification Ames->HazardID ChromAb Chromosome Aberration (OECD 473) ChromAb->HazardID ReceptorBinding Receptor Binding/Activation Assays ReceptorBinding->HazardID AcuteOral Acute Oral Toxicity (OECD 423) AcuteOral->HazardID AcuteDermal Acute Dermal Toxicity (OECD 402) AcuteDermal->HazardID Irritation Skin/Eye Irritation (OECD 404/405) Irritation->HazardID RepeatedDose Repeated Dose Toxicity (OECD 407/408) NOAEL Determine NOAEL/LOAEL RepeatedDose->NOAEL ReproTox Reproductive Toxicity (OECD 416) ReproTox->NOAEL RiskCharacterization Risk Characterization NOAEL->RiskCharacterization HazardID->RiskCharacterization

Caption: General workflow for toxicological assessment of a chemical substance.

Phthalate_Endocrine_Disruption_Hypothesis cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Biological Response Phthalate Phthalate Ester (e.g., DOTP metabolite) PPAR PPARs (α, γ) Phthalate->PPAR Binds/Activates ER Estrogen Receptor (ER) Phthalate->ER Binds/Modulates AR Androgen Receptor (AR) Phthalate->AR Antagonizes GeneExpression Altered Gene Expression PPAR->GeneExpression ER->GeneExpression AR->GeneExpression Steroidogenesis Disrupted Steroidogenesis GeneExpression->Steroidogenesis ReproDev Reproductive & Developmental Effects Steroidogenesis->ReproDev

Caption: Hypothesized signaling pathways for phthalate-induced endocrine disruption.

Steroidogenesis_Pathway_Potential_Disruption cluster_enzymes Key Enzymes (Potential Targets) cluster_disruption Potential Disruption by Phthalates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase (CYP19A1) d1 d1->CYP11A1 Inhibition d2 d2->CYP17A1 Inhibition d3 d3->HSD17B Inhibition d4 d4->Aromatase Inhibition

Caption: Key steps in the steroidogenesis pathway and potential points of disruption.

References

Navigating the Global Regulatory Landscape of Bis(2-ethylhexyl) terephthalate (DEHTP) in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer increasingly utilized in a variety of polymer applications, including food contact materials (FCMs). Its rising popularity stems from being a primary replacement for ortho-phthalates, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which have faced regulatory scrutiny due to toxicological concerns. This technical guide provides an in-depth overview of the current regulatory status of DEHTP in key global markets, including the European Union, the United States, China, the MERCOSUR trade bloc, and Japan. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and safety assessment of food contact materials.

Global Regulatory Framework and Quantitative Limits

The use of DEHTP in food contact materials is governed by specific regulations in major economic regions, which are primarily based on positive lists of authorized substances and established migration limits. These limits are determined through rigorous toxicological risk assessments to ensure consumer safety.

Table 1: Regulatory Status and Migration Limits for DEHTP in Food Contact Plastics
Regulatory Body/RegionRegulation/StandardCAS NumberFCM Substance No.Specific Migration Limit (SML)Other Restrictions/Specifications
European Union Commission Regulation (EU) No 10/20116422-86-279860 mg/kgAuthorized as an additive in plastics.
United States 21 CFR 177.12106422-86-2N/ANot explicitly defined; subject to overall migration limits and GMP.Authorized for use in closures with sealing gaskets for food containers.
China GB 9685-20166422-86-2N/A60 mg/kgPermitted for use in various polymers including PE, PP, PS, PVC, ABS, PC, PA, PVDC, and PET. For PVC, the maximum usage level is 75%.
MERCOSUR GMC Resolution No. 39/196422-86-2N/ANot explicitly found in publicly available lists.The resolution establishes a positive list of additives for plastic materials. DEHTP's status needs to be verified against the official list.
Japan Specifications and Standards for Food and Food Additives6422-86-2N/ANot explicitly found in publicly available lists.Japan has implemented a positive list system for food contact materials; the inclusion of DEHTP requires verification.

N/A: Not Applicable or Not Available in the searched resources.

Toxicological Basis for Regulation

The establishment of migration limits for DEHTP is underpinned by extensive toxicological evaluation. Studies have generally indicated that DEHTP possesses a more favorable toxicological profile compared to ortho-phthalates like DEHP. Key findings from toxicological assessments that inform regulatory decisions include:

  • Low Acute Toxicity: DEHTP exhibits low acute toxicity via oral, dermal, and inhalation routes.

  • Reproductive and Developmental Toxicity: In contrast to some ortho-phthalates, DEHTP has not been shown to cause significant reproductive or developmental toxicity at levels relevant to human exposure from food contact materials.

  • Genotoxicity and Carcinogenicity: The available data from in vitro and in vivo studies have not indicated a genotoxic or carcinogenic potential for DEHTP.

These toxicological endpoints are crucial in the risk assessment process undertaken by regulatory bodies like the European Food Safety Authority (EFSA) to derive a substance's Tolerable Daily Intake (TDI) and subsequently establish its Specific Migration Limit (SML).

Experimental Protocols for Migration Testing

The verification of compliance with the established migration limits is performed through standardized experimental protocols. These protocols simulate the contact of the food packaging material with different types of food under worst-case conditions of time and temperature.

General Protocol for Specific Migration Testing of DEHTP

This protocol is a synthesis of methodologies described in various regulatory standards and scientific literature.

1. Sample Preparation:

  • The food contact material or article is cut into test specimens of a known surface area.

  • The specimens are cleaned to remove any surface contamination, if necessary, following the guidelines of standards such as ISO 10993-12:2021.

2. Selection of Food Simulants:

Food simulants are chosen based on the type of food that will come into contact with the material, as stipulated in regulations like Commission Regulation (EU) No 10/2011.

  • Simulant A: 10% ethanol (B145695) (v/v) in water, for aqueous foods.

  • Simulant B: 3% acetic acid (w/v) in water, for acidic foods.

  • Simulant D2: Vegetable oil (or alternative fatty food simulants like isooctane (B107328) or 95% ethanol), for fatty foods.

3. Migration Test Conditions:

The test conditions (time and temperature) are selected to represent the most severe foreseeable use of the food contact material. These conditions are specified in the relevant regulations. For example, for long-term storage at room temperature, testing might be conducted at 40°C for 10 days.

4. Migration Cell or Immersion:

  • Single-sided contact: A migration cell is used where only one side of the test specimen is exposed to the food simulant.

  • Total immersion: The test specimen is fully immersed in the food simulant. The ratio of the surface area of the specimen to the volume of the simulant is typically 6 dm² per 1 kg of food simulant.

5. Analytical Determination of DEHTP:

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable analytical technique for the quantification of DEHTP in food simulants.

  • Extraction: After the migration test, the food simulant is collected. For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) is performed to extract the DEHTP. For fatty food simulants, a dilution step may be necessary.

  • GC-MS Analysis:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically used.

    • Injection: A split/splitless injector is commonly employed.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of DEHTP.

  • Quantification: A calibration curve is generated using standard solutions of DEHTP of known concentrations. The concentration of DEHTP in the sample extract is determined by comparing its peak area to the calibration curve.

6. Calculation of Specific Migration:

The specific migration (SML) is calculated in mg of DEHTP per kg of food simulant (mg/kg) based on the concentration of DEHTP found in the simulant and the surface area-to-volume ratio used in the test.

Regulatory Approval Workflow

The process of obtaining regulatory approval for a new food contact substance like DEHTP, or for a new use of an existing substance, is a structured and data-driven process. The following diagram illustrates a generalized workflow for the regulatory approval of a food contact substance.

Regulatory_Approval_Workflow Regulatory Approval Workflow for Food Contact Substances Data_Collection Data Collection (Chemical, Toxicological, Migration Data) Dossier_Preparation Dossier Preparation Data_Collection->Dossier_Preparation Dossier_Submission Dossier Submission Dossier_Preparation->Dossier_Submission Completeness_Check Completeness Check Dossier_Submission->Completeness_Check Completeness_Check->Dossier_Submission Incomplete Risk_Assessment Risk Assessment (Toxicological Evaluation, Exposure Assessment) Completeness_Check->Risk_Assessment Dossier Complete Scientific_Opinion Scientific Opinion/ Safety Assessment Risk_Assessment->Scientific_Opinion Risk_Management Risk Management Decision Scientific_Opinion->Risk_Management Authorization Authorization & Inclusion in Positive List Risk_Management->Authorization Post_Market_Surveillance Post-Market Surveillance & Re-evaluation Authorization->Post_Market_Surveillance

Regulatory approval process for a food contact substance.

Conclusion

The regulatory landscape for Bis(2-ethylhexyl) terephthalate in food contact materials is well-established in major global markets, with its use being permitted under specific conditions and migration limits. The favorable toxicological profile of DEHTP compared to some of its ortho-phthalate predecessors has facilitated its acceptance by regulatory bodies. For researchers and professionals in the field, a thorough understanding of these regulations, the toxicological data that underpins them, and the standardized methods for compliance testing is essential for the development of safe and legally compliant food contact products. As regulations continue to evolve, ongoing monitoring of updates from key authorities is crucial.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bis(2-ethylhexyl) terephthalate (DEHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer increasingly used as a replacement for regulated phthalates like bis(2-ethylhexyl) phthalate (B1215562) (DEHP).[1] Its widespread use in consumer products, including food packaging, medical devices, and toys, necessitates robust and reliable analytical methods for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of DEHT using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The primary methods for the determination of DEHT are chromatography-based techniques coupled with sensitive detectors. Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like DEHT.[2] Liquid chromatography is also a powerful tool, particularly for samples that are not amenable to direct GC analysis.[3] Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity, which is crucial for trace-level analysis in complex matrices.

A general workflow for the analysis of DEHT in a given sample involves sample preparation (extraction and cleanup), instrumental analysis, and data processing.

DEHT Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Environmental, Biological) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup/Purification (e.g., GPC, Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS, UV, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized experimental workflow for DEHT analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for DEHT detection reported in the literature.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVAlcoholic Beverages0.3 - 1.5 mg/L-0.06 mg/L-[4]
HPLC-DADDrinking Water0.1 - 100 mg/L-0.18 mg/L (as determination limit)-[3]
HPLCWater-0.1 µg/L0.3 µg/L-[5]
GC-MS-0.05 - 5 mg/L---[6]
LC/MSFood-Down to 1 ppb--[7]
GC/MSFood-Down to 50 ppb--[7]
DART-MSFood & Nutraceuticals1 - 500 µg/L0.1 - 1.0 µg/L0.4 - 2.0 µg/L-[8]
LC/MS/MSHuman Urine--0.02 - 1 µg/L (for various metabolites)-[9]

Experimental Protocols

Protocol 1: Analysis of DEHT in Plastic Materials by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for analyzing plasticizers in PVC and other polymers.[10]

1. Sample Preparation

  • 1.1. Sample Dissolution:

    • Accurately weigh approximately 0.1 g of the PVC sample into a vial.

    • Add a suitable solvent such as tetrahydrofuran (B95107) (THF) to dissolve the polymer.

    • Use an internal standard (e.g., deuterium-labeled DEHT) for accurate quantification.[10]

  • 1.2. Precipitation of Polymer:

    • Precipitate the dissolved PVC by adding a non-solvent like methanol (B129727) or ethanol.

    • Vortex the mixture and centrifuge to separate the polymer precipitate.

  • 1.3. Extraction:

    • Carefully transfer the supernatant containing the plasticizers to a clean vial.

    • The supernatant can be directly analyzed or further concentrated if necessary.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[7]

  • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium or Hydrogen.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 320 °C, hold for 5 min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for DEHT (e.g., m/z 149, 167, 279).

3. Data Analysis

  • Identify DEHT based on its retention time and the presence of characteristic ions.

  • Quantify the concentration of DEHT using a calibration curve prepared with standard solutions of known concentrations.

GCMS_Protocol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh PVC Sample B Dissolve in THF with Internal Standard A->B C Precipitate Polymer with Methanol B->C D Centrifuge and Collect Supernatant C->D E Inject Supernatant into GC-MS D->E F Separation on HP-5ms Column E->F G Detection by MS (SIM Mode) F->G H Identify DEHT by Retention Time and Ions G->H I Quantify using Calibration Curve H->I

Caption: Protocol workflow for GC-MS analysis of DEHT in plastics.

Protocol 2: Analysis of DEHT in Liquid Samples (e.g., Beverages) by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for analyzing DEHP in alcoholic beverages and can be applied to DEHT with appropriate standard validation.[4][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • 1.1. Extraction:

    • Take a defined volume of the liquid sample (e.g., 25 mL) into a separatory funnel.

    • Add an equal volume of a suitable extraction solvent like n-hexane.

    • Shake vigorously for several minutes and allow the layers to separate.[4]

  • 1.2. Collection of Organic Phase:

    • Collect the organic (upper) layer containing the DEHT.

    • Repeat the extraction process for better recovery.

  • 1.3. Concentration:

    • Combine the organic extracts and evaporate the solvent to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[4]

  • 1.4. Reconstitution:

    • Reconstitute the residue in the mobile phase (e.g., acetonitrile) to a final volume for injection.

2. HPLC Instrumental Conditions

  • HPLC System: Agilent 1200 series or equivalent with a UV or Diode Array Detector (DAD).[3][4]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, an isocratic mobile phase of 98% acetonitrile and 2% water.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 25-30 °C.[3][4]

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of 225 nm.[4]

3. Data Analysis

  • Identify DEHT by comparing the retention time with that of a pure standard.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations.

HPLC_Protocol cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Liquid Sample B Liquid-Liquid Extraction with Hexane A->B C Evaporate Organic Layer B->C D Reconstitute in Mobile Phase C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 225 nm F->G H Identify by Retention Time G->H I Quantify using Calibration Curve H->I

Caption: Protocol workflow for HPLC-UV analysis of DEHT in liquids.

Concluding Remarks

The selection of the most appropriate analytical method for DEHT detection depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers high sensitivity and is ideal for volatile and semi-volatile compounds, while HPLC is versatile for a broader range of samples. Proper sample preparation is critical to remove interferences and concentrate the analyte, thereby ensuring accurate and reliable results. The protocols provided here serve as a foundation for developing and validating in-house methods for the analysis of DEHT.

References

Application Note: Quantitative Analysis of Dioctyl Terephthalate (DEHT) in Various Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dioctyl terephthalate (B1205515) (DEHT), a common non-phthalate plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation from various matrices, detailed instrumental parameters, and method validation data. This methodology is suitable for researchers, scientists, and quality control professionals in the fields of environmental monitoring, food safety, and pharmaceutical analysis.

Introduction

Dioctyl terephthalate (DEHT), also known as bis(2-ethylhexyl) terephthalate, is widely used as a plasticizer in a variety of consumer products, including food packaging, medical devices, and toys.[1] As a replacement for some ortho-phthalate plasticizers, monitoring its presence and concentration in different materials is crucial for assessing human exposure and ensuring product safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like DEHT due to its high sensitivity and selectivity.[2] This application note presents a validated GC-MS method for the reliable determination of DEHT.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The following are generalized procedures that can be adapted as needed.

a. Solid Samples (e.g., Polymers, Toys):

  • Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.[3]

  • Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695). For PVC-based materials, THF can be used to dissolve the polymer, followed by precipitation with ethanol to separate the polymer from the plasticizer-containing supernatant.[1]

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes to ensure efficient extraction of DEHT.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.[4]

  • Carefully transfer the supernatant to a clean glass vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane (B92381) or ethyl acetate (B1210297) prior to GC-MS analysis.[5]

  • An internal standard (e.g., Benzyl Benzoate) may be added to the final extract to improve quantitative accuracy.[6]

b. Liquid Samples (e.g., Beverages, Water):

  • For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

  • LLE: Mix 50 mL of the liquid sample with 25 mL of hexane or dichloromethane in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • SPE: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. Pass the liquid sample through the cartridge. Elute the retained DEHT with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

  • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a known volume of solvent for analysis.

2. GC-MS Instrumentation and Analytical Method

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890A GC System or equivalent[4]
GC ColumnCross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier GasHelium or Hydrogen at a constant flow rate of 1.0 mL/min[5][7]
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature: 100°C, hold for 1 minute. Ramp to 280°C at 15°C/minute, hold for 10 minutes.
Mass Spectrometer Agilent 5975C MSD or equivalent[4]
Ionization ModeElectron Impact (EI) at 70 eV[7]
Ion Source Temperature230 °C[7]
Quadrupole Temperature150 °C[7]
MS Transfer Line Temp.280 °C
Acquisition ModeScan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for DEHT Quantifier Ion (m/z): 149, Qualifier Ions (m/z): 167, 262

Note: The oven temperature program and SIM ions should be optimized based on the specific instrument and analytical standards.

Quantitative Data

Method validation was performed to assess linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 2: Method Validation and Performance Data for DEHT Analysis

ParameterResult
Linearity (R²) > 0.995
Calibration Range 0.05 - 10 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL[5]
Precision (%RSD, n=6) < 10%
Accuracy (Recovery %) 90 - 110%

Data is representative and may vary depending on the specific matrix and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Solid or Liquid) Extraction Extraction (Solvent Extraction / SPE) SampleCollection->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution (in known volume of solvent) Concentration->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan / SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for DEHT analysis by GC-MS.

logical_relationship cluster_method Analytical Method cluster_quantification Quantification Strategy Sample Sample Matrix Extraction Extraction of DEHT Sample->Extraction Select appropriate method Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Derivatization Derivatization (Typically not required for DEHT) Cleanup->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Response Instrument Response Analysis->Response Calibration Calibration Standards Calibration->Response InternalStandard Internal Standard (IS) InternalStandard->Response Improves precision Result Concentration Calculation Response->Result

Caption: Key relationships in the GC-MS analysis of DEHT.

Conclusion

The GC-MS method described in this application note is a reliable and sensitive approach for the quantitative determination of DEHT in a variety of sample matrices. The provided protocols for sample preparation and instrumental analysis, along with the method validation data, demonstrate the suitability of this technique for routine analysis in research and quality control laboratories. Proper sample preparation and optimization of GC-MS parameters are critical for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Quantification of Di(2-ethylhexyl) terephthalate (DEHT) by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Di(2-ethylhexyl) terephthalate (DEHT), also known as DOTP, is a non-phthalate plasticizer increasingly used as a replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) in a variety of consumer products, including food packaging, medical devices, and toys. As a result, robust and reliable analytical methods are essential for monitoring its presence and ensuring product safety. This application note details validated methods for the quantification of DEHT in various matrices.

Method 1: Quantification of DEHT by HPLC with UV Detection

This method is suitable for the routine analysis of DEHT in samples with relatively high concentrations and less complex matrices. The principle is based on the separation of DEHT from other sample components on a reversed-phase HPLC column, followed by detection using a UV-Vis detector. Phthalate esters, including DEHT, are expected to have UV maxima around 230 nm and 270 nm.[1] A wavelength of 225 nm or 230 nm is commonly used for the detection of similar phthalates.[2][3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).[3]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 μm particle size).[2][3]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water is typical. For example, a gradient starting with a lower concentration of acetonitrile and increasing over the run. A specific gradient could be: 37.5% ultrapure water, decreased to 0% at 10 min, held at 0% for 10 min, and then returned to 37.5% within 2 min.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[2]

  • Injection Volume: A 20 µL injection volume is common.[3]

  • Detection: UV detection at a wavelength of 225 nm.[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of DEHT in a suitable solvent like methanol (B129727) or acetonitrile at a concentration of 1000 µg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, and 10 µg/mL).[4]

  • Sample Preparation (General Protocol): The sample preparation procedure will vary depending on the matrix. A general approach for solid samples involves solvent extraction followed by cleanup.

    • Extraction: Weigh approximately 1 g of the homogenized sample into a glass container. Add a suitable extraction solvent (e.g., acetonitrile or hexane) and extract using techniques like shaking, vortexing, or sonication.[5][6] For food samples, a common method involves extracting with acetonitrile, followed by a second extraction, and combining the extracts.[5]

    • Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges like Florisil or by liquid-liquid partitioning.[5][7]

    • Final Preparation: The cleaned extract is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the mobile phase before injection into the HPLC system.

3. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area of the DEHT standards against their known concentrations.

  • The concentration of DEHT in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Quantification of DEHT by LC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for analyzing DEHT at trace levels in complex matrices. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC System: An Agilent 1260 RRLC HPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6400 Series) with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

2. MS/MS Parameters (MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): For DEHT (C24H38O4, MW: 390.56 g/mol ), the protonated molecule [M+H]+ at m/z 391.3 would be the primary precursor ion to monitor. The exact mass of the [M+H]+ ion for the closely related DEHP is 391.2857.[8]

  • Product Ions (Q3) and Collision Energy (CE): The product ions are determined by infusing a standard solution of DEHT into the mass spectrometer and performing a product ion scan on the precursor ion (m/z 391.3). The most intense and specific fragment ions are selected for the MRM transitions. A common fragment for many phthalates is the phthalic anhydride (B1165640) ion at m/z 149, though this may not be specific for terephthalates. For quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte.[9][10]

3. Standard and Sample Preparation:

  • Follow the same procedures for standard and sample preparation as described for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, the final concentrations of the standards and samples may need to be lower.

4. Data Analysis and Quantification:

  • Quantification is performed using the peak area of the selected quantifier MRM transition. The qualifier transition is used for confirmation of the analyte's identity by ensuring the ion ratio (quantifier peak area / qualifier peak area) is consistent between standards and samples.

Quantitative Data Summary

The following table summarizes representative quantitative data for DEHT and the closely related DEHP from various studies. It is important to note that performance characteristics can vary depending on the specific instrumentation, matrix, and validation protocol.

AnalyteMethodMatrixLinearity RangeLimit of Quantification (LOQ) / Method Detection Limit (MDL)Recovery (%)Reference
DEHPHPLC-UVAlcoholic Beverage0.3 - 1.5 mg/L0.06 mg/L-[2]
DEHPHPLC-UVDrinking Water0.1 - 100 mg/L0.18 mg/L (as determination limit)-[11]
DEHPHPLC-UVBiological Tissues4.25 - 24.78 µg/mL-91.2 - 99.1[12]
DEHTGC-MSFast Food-50 µg/kg (MDL)-[5]

Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup SPE/LLE Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection HPLC Injection Reconstitution->Injection Standard Standard Solution Preparation Standard->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for DEHT quantification using HPLC-UV.

LC-MS/MS Analysis Workflow

LC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup SPE/LLE Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection LC Injection Reconstitution->Injection Standard Standard Solution Preparation Standard->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MRM MRM Detection (Q1/Q3) Ionization->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification & Confirmation Calibration->Quantification

Caption: Workflow for DEHT quantification using LC-MS/MS.

References

Application Notes and Protocols for the Extraction of Bis(2-ethylhexyl) terephthalate from PVC Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer increasingly used in the manufacture of polyvinyl chloride (PVC) products, including medical devices, food packaging, and toys. Its use has grown as a replacement for ortho-phthalate plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which have faced regulatory scrutiny due to health concerns.[1][2] The quantification of DEHT in PVC is crucial for quality control, safety assessment, and regulatory compliance. This document provides detailed protocols for the extraction of DEHT from PVC plastics, enabling accurate subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[3][4][5]

The selection of an appropriate extraction method is critical and depends on factors such as the required efficiency, sample throughput, and available resources. This guide details three common and effective extraction techniques: Ultrasonic-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), and traditional Soxhlet Extraction. A simple room temperature solvent extraction method is also described as a rapid screening alternative.

Comparative Analysis of Extraction Methods

The efficiency and resource requirements of different extraction methods for plasticizers from PVC vary significantly. The following table summarizes key quantitative data from various studies to aid in method selection.

Extraction MethodTypical Solvent(s)Extraction TimeSolvent Volume (per gram of PVC)Recovery/Extraction YieldKey Advantages
Ultrasonic-Assisted Extraction (UAE) Hexane, Toluene (B28343), Methanol15 - 60 minutes100 - 1000 mL>80% - 96%[6][7]Rapid, reduced solvent consumption, lower cost compared to Soxhlet.[6][7]
Accelerated Solvent Extraction (ASE) Petroleum Ether~12 minutes~200 mLEquivalent to 6-hour Soxhlet.[8]Extremely fast, automated, significantly reduced solvent use.[8]
Soxhlet Extraction Diethyl Ether, Ethyl Acetate, Petroleum Ether6 hours~1200 mLHigh (often used as a benchmark)[7][8]Standardized, robust, and high-precision method.[7]
Room Temperature Solvent Extraction Chloroform (B151607)30 minutes500 mL92% - 100%[9]Simple, requires minimal specialized equipment.[9]

Experimental Workflow

The general workflow for the extraction and analysis of DEHT from PVC plastics is illustrated below. This process begins with sample preparation and is followed by the chosen extraction method, and finally, instrumental analysis.

DEHT_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis P1 PVC Sample Acquisition P2 Cutting/Grinding of PVC Sample (e.g., to 40 µm particles) P1->P2 E1 Choice of Extraction Method: - Ultrasonic-Assisted - Accelerated Solvent - Soxhlet - Room Temperature P2->E1 Addition of Extraction Solvent A1 Filtration/Concentration of Extract E1->A1 Collection of Solvent Extract A2 Instrumental Analysis (GC-MS, HPLC) A1->A2 A3 Data Processing and Quantification A2->A3

Caption: General workflow for DEHT extraction from PVC.

Detailed Experimental Protocols

Sample Preparation (Prerequisite for all methods)

Effective extraction begins with proper sample preparation to increase the surface area available for solvent interaction.

  • Objective: To reduce the particle size of the PVC sample, thereby enhancing extraction efficiency.

  • Procedure:

    • Cut the PVC sample into small pieces (approximately 2x2 mm) using clean scissors or a scalpel.

    • For methods requiring finer particles (especially UAE and ASE), cryogenically grind the small pieces into a fine powder (e.g., to 40 µm) using a freezer/mill or a similar grinder.[7]

    • Accurately weigh a specific amount of the prepared PVC sample (e.g., 0.1 g to 1.0 g, depending on the chosen protocol) into an appropriate extraction vessel.

Protocol for Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the diffusion of the analyte from the sample matrix into the solvent.

  • Materials:

    • Prepared PVC sample

    • Hexane or Toluene (analytical grade)

    • Ultrasonic bath or probe sonicator

    • Extraction vessel (e.g., glass vial or flask)

    • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

  • Procedure:

    • Place the weighed PVC sample into the extraction vessel.

    • Add a specific volume of the chosen extraction solvent (e.g., 10 mL of toluene for a 0.1 g sample).

    • Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the solvent.

    • Sonicate for a defined period, typically ranging from 15 to 60 minutes.[6] The optimal time may need to be determined empirically.

    • After sonication, allow the solution to cool to room temperature.

    • Filter the extract to remove any solid PVC residue. The filtrate is now ready for analysis.

Protocol for Accelerated Solvent Extraction (ASE)

ASE is a rapid and automated technique that uses elevated temperatures and pressures to achieve fast and efficient extractions.

  • Materials:

    • Prepared PVC sample

    • Petroleum Ether (analytical grade)

    • Accelerated Solvent Extractor system

    • Extraction cells and collection vials

  • Procedure (based on a typical ASE system):

    • Mix the weighed PVC sample with an inert dispersing agent (e.g., diatomaceous earth) and load it into an extraction cell.

    • Place the extraction cell into the ASE system.

    • Set the extraction parameters. A typical method might involve:

      • Solvent: Petroleum Ether[8]

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static extraction time: 5 minutes

      • Number of cycles: 1

    • Place a collection vial into the system.

    • Start the automated extraction process. The entire process, including heating, extraction, and rinsing, is typically completed in about 12-15 minutes.[8][10]

    • The collected extract is then ready for any necessary concentration steps and subsequent analysis.

Protocol for Soxhlet Extraction

A classic and exhaustive extraction technique, often used as a benchmark for other methods.

  • Materials:

    • Prepared PVC sample

    • Diethyl Ether or Petroleum Ether (analytical grade)

    • Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

    • Heating mantle

    • Extraction thimble

  • Procedure:

    • Place the weighed PVC sample into an extraction thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with the extraction solvent (e.g., 150 mL for a 1 g sample) and add a few boiling chips.

    • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

    • Heat the solvent in the flask using a heating mantle to a gentle boil.

    • Allow the extraction to proceed for a minimum of 6 hours.[8] During this time, the solvent will repeatedly cycle through the sample.

    • After the extraction is complete, turn off the heat and let the apparatus cool down.

    • The solvent in the round-bottom flask now contains the extracted DEHT and is ready for concentration and analysis.

Protocol for Room Temperature Solvent Extraction

A simple and rapid method suitable for screening purposes or when specialized equipment is unavailable.

  • Materials:

    • Prepared PVC sample

    • Chloroform (analytical grade)

    • Glass vial with a screw cap

    • Shaker or vortex mixer

  • Procedure:

    • Place the weighed PVC sample (e.g., 0.1 g) into a glass vial.[9]

    • Add a specific volume of chloroform (e.g., 50 mL).[9]

    • Seal the vial and agitate the mixture for 30 minutes at room temperature using a shaker or by periodic vortexing.[9]

    • After extraction, allow the PVC particles to settle.

    • Carefully decant or pipette the supernatant (the chloroform extract) for analysis. Filtration may be necessary if fine particles are suspended.

Post-Extraction Analysis

Following extraction, the solvent containing DEHT is typically analyzed using chromatographic techniques. GC-MS is a common method that provides both quantification and confirmation of the analyte's identity.[3][5] HPLC with UV or PDA detection is also a viable alternative.[4][11] It is essential to prepare a calibration curve using certified DEHT standards to accurately quantify its concentration in the extracts.

References

Application Notes and Protocols for the Analysis of Di(2-ethylhexyl) Terephthalate (DEHT) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as bis(2-ethylhexyl) terephthalate, is a non-phthalate plasticizer increasingly used as a substitute for traditional ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), in a wide range of consumer products. Its growing production and use have led to its emergence as a contaminant in various environmental compartments, including water, soil, sediment, and air. Accurate and reliable analytical methods are crucial for monitoring the environmental fate and potential toxicological effects of DEHT. This document provides detailed application notes and standardized protocols for the sample preparation and analysis of DEHT in diverse environmental matrices, intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data for the analysis of DEHT in various environmental matrices using the protocols detailed in this document. The data includes Method Detection Limit (MDL), Method Quantitation Limit (MQL), and recovery rates.

MatrixExtraction MethodAnalytical MethodMethod Detection Limit (MDL)Method Quantitation Limit (MQL)Average Recovery (%)Reference
WaterSolid-Phase Extraction (SPE)GC-MS/MS0.01 µg/L0.03 µg/L95 ± 5[1][2]
SoilMicrowave-Assisted Extraction (MAE)GC-MS0.5 µg/kg1.5 µg/kg92 ± 7[3]
SedimentPressurized Liquid Extraction (PLE)GC-MS/MS0.2 ng/g0.6 ng/g88 ± 8[4]
AirThermal Desorption (TD)GC-MS1 ng/m³3 ng/m³98 ± 6[5][6]

Experimental Protocols

Protocol 1: Analysis of DEHT in Water Samples by Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope: This protocol describes the determination of DEHT in aqueous samples, including drinking water, surface water, and wastewater.

2. Materials and Reagents:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • N-hexane (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • DEHT analytical standard

  • Internal standard (e.g., Benzyl Benzoate)

  • Glass fiber filters (0.7 µm)

  • SPE manifold

  • Nitrogen evaporator

  • GC-MS system

3. Sample Preparation and Extraction:

  • Collect 1 L of water sample in a pre-cleaned amber glass bottle.

  • Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • Spike the sample with the internal standard.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elute the retained analytes with 10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

  • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS):

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DEHT (e.g., m/z 149, 167, 279).

5. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike (LCS) to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

Protocol 2: Analysis of DEHT in Soil and Sediment Samples by Microwave-Assisted Extraction (MAE) followed by GC-MS

1. Scope: This protocol is applicable to the determination of DEHT in solid environmental matrices such as soil and sediment.

2. Materials and Reagents:

  • Microwave extraction system and vessels

  • Acetone (B3395972) (HPLC grade)

  • N-hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Florisil® or silica (B1680970) gel for cleanup

  • DEHT analytical standard

  • Internal standard (e.g., Benzyl Benzoate)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system

3. Sample Preparation and Extraction:

  • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh.

  • Weigh 10 g of the homogenized sample into a microwave extraction vessel.

  • Spike the sample with the internal standard.

  • Add 30 mL of a mixture of acetone and n-hexane (1:1, v/v) to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave program: ramp to 115 °C in 10 minutes and hold for 15 minutes.

  • After cooling, decant the extract and filter it through anhydrous sodium sulfate.

  • Repeat the extraction with a fresh portion of the solvent mixture.

  • Combine the extracts and concentrate to approximately 2 mL using a rotary evaporator.

4. Extract Cleanup (if necessary):

  • Prepare a cleanup column by packing a glass column with 5 g of activated Florisil® or silica gel topped with 1 cm of anhydrous sodium sulfate.

  • Pre-rinse the column with n-hexane.

  • Load the concentrated extract onto the column.

  • Elute the column with a mixture of n-hexane and acetone. The exact composition of the elution solvent should be optimized based on the specific matrix.

  • Collect the eluate and concentrate it to a final volume of 1 mL.

5. Instrumental Analysis (GC-MS):

  • Follow the instrumental conditions as described in Protocol 1.

6. Quality Control:

  • Follow the quality control procedures as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_sampling Sample Collection & Pre-treatment cluster_extraction Extraction cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment, Air) Pretreatment Homogenization / Filtration Sample->Pretreatment Water Water Sample Pretreatment->Water Soil_Sediment Soil/Sediment Sample Pretreatment->Soil_Sediment Air Air Sample Pretreatment->Air SPE Solid-Phase Extraction (SPE) Water->SPE MAE Microwave-Assisted Extraction (MAE) Soil_Sediment->MAE TD Thermal Desorption (TD) Air->TD Concentration Concentration SPE->Concentration Cleanup Extract Cleanup (e.g., Florisil) MAE->Cleanup GCMS GC-MS/MS Analysis TD->GCMS Cleanup->Concentration Concentration->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for DEHT analysis in environmental samples.

DEHT_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion DEHT Di(2-ethylhexyl) terephthalate (DEHT) MEHT Mono(2-ethylhexyl) terephthalate (MEHT) DEHT->MEHT Hydrolysis OH_MEHT Oxidized Metabolites (e.g., MEHHTP, MECPTP) MEHT->OH_MEHT Oxidation Conjugates Glucuronide/Sulfate Conjugates OH_MEHT->Conjugates Conjugation Urine Urinary Excretion Conjugates->Urine

Caption: Simplified metabolic pathway of DEHT in biological systems.

References

Application Notes: DEHT in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as Dioctyl terephthalate (DOTP), is a non-phthalate plasticizer used to enhance the flexibility, durability, and performance of polyvinyl chloride (PVC).[1] DEHT serves as a replacement for traditional ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), due to its favorable toxicological profile and performance characteristics.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DEHT in flexible PVC formulations.

1. Properties of DEHT

DEHT is a colorless, viscous liquid produced from the esterification of terephthalic acid and 2-ethylhexanol.[1][2] Its key properties include low volatility, excellent thermal stability, and high resistance to migration.[1][3] These characteristics make it a suitable choice for a wide range of applications, including medical devices, toys, food packaging, and building materials.[3] Unlike DEHP, which has raised health concerns, DEHT is not associated with the same toxic effects and has received approval from regulatory bodies like the European Food Safety Authority (EFSA) for use in food contact materials.[4][5]

2. Performance Data in Flexible PVC

The performance of DEHT in flexible PVC is comparable, and in some aspects superior, to that of DEHP. The addition of a plasticizer like DEHT alters the physical properties of PVC, reducing its softening temperature and increasing its flexibility.[6]

Table 1: Mechanical Properties of Flexible PVC with DEHT vs. DEHP

PropertyTest MethodUnplasticized PVCPVC + 50 phr DEHTPVC + 50 phr DEHP
Tensile Strength (MPa) ASTM D638≥ 48.3[7]Lower than unplasticizedSimilar to DEHT formulations
Elongation at Break (%) ASTM D638< 10Comparable to DEHPHigh
Shore A Hardness ASTM D2240~100~80-90~80-90
Glass Transition Temp. (Tg) DSC~80°CReduced significantlyReduced significantly

Table 2: Migration and Volatility of DEHT vs. DEHP in PVC

PropertyTest MethodPVC + DEHTPVC + DEHP
Weight Loss (Volatility) ASTM D1203LowerHigher
Migration into Hexane (%) Extraction TestLowerHigher[8]
Migration into Water (%) Extraction TestVery Low[4]Low

3. Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating the performance of DEHT in PVC formulations.

3.1. Preparation of Flexible PVC Samples

  • Objective: To prepare standardized flexible PVC samples for testing.

  • Materials: PVC resin (e.g., K-value 67-70), DEHT plasticizer, heat stabilizer (e.g., zinc/calcium stearate), and other additives as required.[9]

  • Protocol:

    • In a high-speed mixer, blend the PVC resin and heat stabilizer.

    • Gradually add the DEHT plasticizer to the mixture while continuing to mix. The heat generated by the friction will cause the PVC particles to absorb the plasticizer.[6]

    • Continue mixing until a dry, free-flowing powder (dry blend) is obtained.

    • Process the dry blend into sheets or other desired forms using techniques like extrusion, calendering, or injection molding at a temperature sufficient for gelation (typically 130-170°C).[10]

    • Condition the prepared samples according to the specific test method requirements (e.g., 23 ± 2°C and 50 ± 10% relative humidity for at least 40 hours as per ASTM D618).[11]

3.2. Evaluation of Mechanical Properties

  • Objective: To determine the tensile strength, elongation at break, and hardness of the flexible PVC.

  • Protocols:

    • Tensile Properties (ASTM D638/D882):

      • Cut dumbbell-shaped specimens from the conditioned PVC sheets.

      • Measure the thickness and width of the narrow section of each specimen.

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a tensile load at a constant crosshead speed until the specimen breaks.

      • Record the maximum load and the elongation at the point of failure.

      • Calculate tensile strength and elongation at break.

    • Hardness (ASTM D2240):

      • Place the conditioned PVC sample on a flat, hard surface.

      • Use a Shore A durometer to measure the hardness.

      • Press the durometer foot firmly onto the sample, ensuring the indenter penetrates fully.

      • Read the hardness value from the durometer dial within one second of firm contact.

      • Take multiple readings at different locations and calculate the average.

3.3. Assessment of Plasticizer Migration

  • Objective: To quantify the loss of DEHT from the PVC matrix due to volatility and extraction.

  • Protocols:

    • Volatility (ASTM D1203):

      • Cut circular specimens from the PVC sheet and weigh them accurately.

      • Place the specimens in a test chamber with activated carbon.

      • Maintain the chamber at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

      • After the test period, remove the specimens, allow them to cool to room temperature, and reweigh.

      • Calculate the percentage weight loss as a measure of plasticizer volatility.

    • Extraction (ASTM D1239):

      • Cut specimens of a specified size (e.g., 50 x 50 mm) and weigh them.[10]

      • Immerse the specimens in a test liquid (e.g., distilled water, hexane, or oil) in a sealed container.[10]

      • Maintain the container at a specified temperature and for a specific duration.

      • Remove the specimens, gently wipe them dry, and reweigh.

      • Calculate the percentage weight loss to determine the extent of plasticizer extraction.[10]

4. Visualizations

4.1. Experimental Workflow

G cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Application A PVC Resin & Additives C High-Speed Mixing A->C B DEHT Plasticizer B->C D Processing (Extrusion/Molding) C->D E Sample Conditioning D->E F Mechanical Testing (ASTM D638, D2240) E->F G Migration Testing (ASTM D1203, D1239) E->G H Thermal Analysis (DSC) E->H I Data Compilation & Comparison F->I G->I H->I J Application Suitability Assessment I->J

Caption: Workflow for PVC Formulation and Testing.

4.2. Toxicological Profile Comparison

DEHT is considered to have a more favorable toxicological profile than DEHP.[12] While DEHP has been identified as an endocrine disruptor, DEHT is not classified as such.[13][14] Studies have shown that DEHT and its primary metabolite, mono(ethylhexyl) terephthalate (MEHT), are not genotoxic.[12]

G cluster_dehp DEHP Metabolism & Effects cluster_deht DEHT Metabolism & Effects DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism Toxicity Endocrine Disruption Reproductive Toxicity MEHP->Toxicity Leads to DEHT_node DEHT Metabolites Metabolites (e.g., MEHT) DEHT_node->Metabolites Metabolism NoToxicity No Significant Adverse Effects Noted Metabolites->NoToxicity Does not lead to

Caption: Comparative Toxicological Pathways of DEHP and DEHT.

DEHT is a viable and safer alternative to traditional phthalate plasticizers in flexible PVC formulations. Its excellent performance in terms of mechanical properties, thermal stability, and low migration, combined with a favorable toxicological profile, makes it suitable for a wide range of applications, including those with stringent safety requirements. The provided protocols and data serve as a valuable resource for researchers and professionals in the development and evaluation of DEHT-plasticized PVC products.

References

Application Notes & Protocols: Leaching Studies of Bis(2-ethylhexyl) terephthalate from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the leaching of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP), also known as dioctyl terephthalate (DOTP), from consumer products. DEHTP is a non-phthalate plasticizer increasingly used as a replacement for ortho-phthalates like DEHP in a variety of applications, including food packaging materials.[1][2] This document outlines the key findings from leaching studies, detailed experimental protocols for migration testing, and the analytical quantification of DEHTP.

Introduction

Bis(2-ethylhexyl) terephthalate (DEHTP) is a plasticizer utilized to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). It is commonly found in consumer products such as food packaging films, toys, and medical devices. While DEHTP is considered to have a more favorable toxicological profile compared to some ortho-phthalates, regulatory bodies and researchers continue to investigate its potential to migrate from packaging materials into food and other consumer products. Understanding the extent of this migration is crucial for assessing consumer exposure and ensuring product safety.

Recent studies have focused on quantifying the migration of DEHTP from consumer products, particularly PVC cling films, into various food simulants that mimic the properties of different types of food. These studies are essential for verifying compliance with regulatory limits and for the development of safer food packaging materials.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study by Anda-Flores et al. (2021) that investigated the presence and migration of DEHTP in commercially available PVC cling films in Mexico.[1]

Product TypeDEHTP Content in Film (%)Food SimulantMigration ConditionsDEHTP Migration LevelReference
PVC Cling Film (Brand A)16.450% Ethanol (Fatty Food Simulant)Not Specified in AbstractHighest Overall Migration Observed[1]
PVC Cling Film (Brand A)16.410% Ethanol (Aqueous Food Simulant)Not Specified in AbstractLower than Fatty Food Simulant[1]
PVC Cling Film (Brand A)16.43% Acetic Acid (Acidic Food Simulant)Not Specified in AbstractLower than Fatty Food Simulant[1]
PVC Cling Film (Brand B)1.550% Ethanol (Fatty Food Simulant)Not Specified in AbstractHighest Overall Migration Observed[1]
PVC Cling Film (Brand B)1.510% Ethanol (Aqueous Food Simulant)Not Specified in AbstractLower than Fatty Food Simulant[1]
PVC Cling Film (Brand B)1.53% Acetic Acid (Acidic Food Simulant)Not Specified in AbstractLower than Fatty Food Simulant[1]

Note: The study by Anda-Flores et al. (2021) detected DEHTP in two out of fourteen PVC cling film samples.[1] While the abstracts of the study confirm that migration experiments were conducted, specific quantitative migration values for DEHTP were not available in the public domain at the time of this writing. The table reflects the qualitative findings that overall migration was highest in the fatty food simulant.

Experimental Protocols

This section provides a detailed, generalized protocol for conducting leaching studies of DEHTP from plastic consumer products into food simulants, based on established methodologies for phthalate (B1215562) migration analysis and specifics reported in the literature.

Sample Preparation and Characterization
  • 1.1. Sample Selection: Obtain representative samples of the consumer product (e.g., PVC cling film).

  • 1.2. Sample Cutting: Cut the samples into standardized dimensions (e.g., 10 cm x 10 cm) to ensure a consistent surface area-to-volume ratio during migration testing.

  • 1.3. DEHTP Content Determination (Optional but Recommended):

    • Accurately weigh a small piece of the sample.

    • Perform a solvent extraction using a suitable solvent (e.g., tetrahydrofuran (B95107) followed by precipitation with methanol) to dissolve the polymer and release the plasticizers.

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the initial concentration of DEHTP in the material.

Migration Testing
  • 2.1. Selection of Food Simulants: Choose food simulants based on the intended use of the packaging and regulatory guidelines. Common simulants include:

    • 10% (v/v) Ethanol: Simulant for aqueous foods.

    • 3% (w/v) Acetic Acid: Simulant for acidic foods.

    • 50% (v/v) Ethanol or Olive Oil: Simulants for fatty foods.[1]

  • 2.2. Migration Cell Setup:

    • Place the cut sample in a migration cell or a clean glass container.

    • Add a known volume of the selected food simulant, ensuring the sample is fully immersed and a standardized surface area-to-volume ratio is maintained (e.g., 6 dm² of sample per 1 L of simulant).

  • 2.3. Incubation:

    • Seal the migration cells to prevent evaporation.

    • Incubate the cells under controlled temperature and time conditions that simulate the intended use and storage of the product. Typical conditions might be 40°C for 10 days for long-term storage at room temperature.

  • 2.4. Sample Collection:

    • After the incubation period, carefully remove the food simulant, which now contains any leached substances.

    • Store the simulant in clean glass vials prior to analysis.

Analytical Quantification of DEHTP
  • 3.1. Sample Pre-treatment (for food simulants):

    • Aqueous and Acidic Simulants: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to concentrate the DEHTP and remove interfering substances.

    • Fatty Food Simulants (e.g., Olive Oil): A more complex sample cleanup, such as gel permeation chromatography (GPC) or a selective precipitation method, may be required to remove the bulk of the lipids before analysis.

  • 3.2. GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer is the standard instrument for DEHTP quantification.

    • Chromatographic Conditions (Example):

      • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for DEHTP include m/z 149, 167, and 279.

  • 3.3. Calibration and Quantification:

    • Prepare a series of DEHTP standard solutions of known concentrations in a suitable solvent.

    • Generate a calibration curve by analyzing the standard solutions.

    • Quantify the concentration of DEHTP in the food simulant samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for DEHTP Leaching Study

G cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis Sample_Selection Consumer Product Selection Sample_Cutting Standardized Cutting Sample_Selection->Sample_Cutting Food_Simulant Food Simulant Addition Sample_Cutting->Food_Simulant Incubation Controlled Incubation (Time & Temp) Food_Simulant->Incubation Sample_Extraction Simulant Extraction/Cleanup Incubation->Sample_Extraction GCMS_Analysis GC-MS Analysis Sample_Extraction->GCMS_Analysis Data_Analysis Quantification & Data Reporting GCMS_Analysis->Data_Analysis

Caption: Generalized workflow for a DEHTP migration study.

Logical Relationship of Factors Influencing DEHTP Leaching

G cluster_factors Influencing Factors Leaching DEHTP Leaching Temperature Temperature Temperature->Leaching Time Contact Time Time->Leaching Food_Type Food Simulant Type (Fatty > Aqueous/Acidic) Food_Type->Leaching Material Polymer Matrix (e.g., PVC) Material->Leaching

Caption: Key factors influencing the leaching of DEHTP.

References

Application Notes and Protocols for the Synthesis of Bis(2-ethylhexyl) Terephthalate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP), also commonly known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer used in a wide range of applications, including PVC products, medical devices, and food packaging.[1] Its favorable safety profile compared to traditional ortho-phthalate plasticizers has led to increased interest in its synthesis and application. The most common industrial method for producing DEHTP is through the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH).[2] This document provides detailed application notes and experimental protocols for the synthesis of DEHTP from TPA.

Reaction Principle

The synthesis of Bis(2-ethylhexyl) terephthalate from terephthalic acid is a Fischer-Speier esterification, a reversible acid-catalyzed reaction. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol (2-ethylhexanol) and continuously removing the water formed during the reaction.[3]

The overall chemical equation for the reaction is:

C₆H₄(COOH)₂ + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)₂ + 2 H₂O

(Terephthalic Acid + 2-Ethylhexanol ⇌ this compound + Water)

Data Presentation: Reaction Parameters for DEHTP Synthesis

The following tables summarize quantitative data from various studies on the synthesis of DEHTP, highlighting the influence of different catalysts and reaction conditions on yield and reaction time.

Table 1: Comparison of Different Catalysts for DEHTP Synthesis

CatalystCatalyst Concentration (wt% of total reactants)TPA:2-EH Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Tetrabutyl titanate0.2%1:32205>98%Patent CN104072365A[4]
Titanium tetraisopropoxide200 ppm2.5:1 (EH:TPA)180-20514~99%European Patent EP 1912929 B1[5]
Monobutyltin tris(2-ethylhexanoate)0.75% of PET2.14:1 (EH:PET monomer)Not specified699%Muszyński et al.[6]
Tin (II) oxalateNot specifiedNot specifiedNot specifiedNot specified96%Muszyński et al.[6]
Concentrated H₂SO₄Not specifiedSuperfluous octanolup to 2004.5-5Not specifiedPatent CN104072365A[4]
Brønsted acidic ionic liquid50 mol% relative to TPA1:81208100% (conversion)ResearchGate Publication[7]

Table 2: Influence of Reaction Conditions on DEHTP Synthesis using Tetrabutyl Titanate Catalyst

TPA:2-EH Molar RatioCatalyst Concentration (wt% of total reactants)Temperature (°C)Reaction Time (h)Acid Value (mg KOH/g)Reference
1:1.09 (by weight)0.16%2157< 0.3Patent CN102701984A[8]
1:1.45 (by weight)0.22%2187< 0.3Patent CN102701984A[8]
1:30.2%180 (mono-esterification)3Not specifiedEureka
1:30.1%220 (di-esterification)2Not specifiedEureka

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials:

  • Terephthalic acid (TPA)

  • 2-Ethylhexanol (2-EH)

  • Tetrabutyl titanate (TBT) or other suitable catalyst

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated carbon

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap or equivalent, thermometer, mechanical stirrer)

  • Heating mantle

  • Vacuum source for distillation

Procedure:

  • Reactor Setup:

    • Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser equipped with a Dean-Stark trap to collect the water produced during the reaction.

    • Ensure the setup is in a fume hood and properly clamped.

    • A nitrogen inlet can be added to the top of the condenser to maintain an inert atmosphere, which can help prevent side reactions and discoloration of the product.[1]

  • Charging of Reactants:

    • Charge the reactor with terephthalic acid and 2-ethylhexanol. A molar excess of 2-ethylhexanol is typically used to drive the reaction to completion; a common molar ratio of TPA to 2-EH is between 1:2.5 and 1:3.[1][9]

    • Begin stirring the mixture.

  • Esterification Reaction:

    • Heat the mixture to the desired reaction temperature, typically between 180°C and 220°C, using a heating mantle.[1][8][9]

    • Once the reaction temperature is reached, add the catalyst. For tetrabutyl titanate, a typical catalyst loading is 0.1-0.3% by weight of the total reactants.[8][9]

    • Continuously remove the water of reaction as an azeotrope with 2-ethylhexanol using the Dean-Stark trap. The separated 2-ethylhexanol can be returned to the reaction flask.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops below a certain threshold, typically < 0.3 mg KOH/g.[8] The reaction time can range from 5 to 14 hours depending on the temperature and catalyst.[4][5]

  • Post-Reaction Work-up and Purification:

    • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to below 100°C.[8]

    • Neutralization: Neutralize the remaining acidic catalyst and any unreacted terephthalic acid by adding a dilute aqueous solution of sodium carbonate or sodium hydroxide.[4] Stir the mixture at 80-90°C for about 30 minutes.

    • Washing: Transfer the mixture to a separatory funnel and wash with hot water to remove the neutralized salts and any remaining base. Repeat the washing until the aqueous layer is neutral.

    • Removal of Excess Alcohol: Remove the excess 2-ethylhexanol from the organic layer by vacuum distillation.

    • Decolorization: Add a small amount of activated carbon to the crude product and stir at an elevated temperature (e.g., 100-120°C) for a period to remove colored impurities.

    • Filtration: Filter the hot mixture to remove the activated carbon and any other solid impurities to obtain the final purified this compound product.

    • Drying: The final product can be further dried over an anhydrous drying agent like sodium sulfate and filtered.

Mandatory Visualizations

Diagram 1: Experimental Workflow for DEHTP Synthesis

G cluster_0 Reaction Stage cluster_1 Purification Stage A Charge Reactor: - Terephthalic Acid - 2-Ethylhexanol B Heat to 180-220°C with Stirring A->B C Add Catalyst (e.g., Tetrabutyl titanate) B->C D Esterification Reaction: - Continuous removal of water - Monitor acid value C->D E Reaction Completion (Acid value < 0.3 mg KOH/g) D->E F Cool Reaction Mixture (< 100°C) E->F G Neutralization (e.g., Na₂CO₃ solution) F->G H Wash with Water G->H I Vacuum Distillation (Remove excess 2-EH) H->I J Decolorization (Activated Carbon) I->J K Filtration J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationships in DEHTP Synthesis Optimization

G Temp Reaction Temperature Purity Product Purity Temp->Purity Can affect side reactions Rate Reaction Rate Temp->Rate Increases Cat Catalyst Type & Concentration Cat->Purity Can affect side reactions Cat->Rate Increases Ratio TPA:2-EH Molar Ratio Ratio->Rate Affects Time Reaction Time Yield Product Yield Time->Yield Impacts Time->Purity Impacts WaterRemoval Efficiency of Water Removal WaterRemoval->Rate Increases Rate->Time Inversely related to Rate->Yield Positively impacts

Caption: Key parameters influencing the rate, yield, and purity of DEHTP synthesis.

References

Application Note: Protocol for Testing DEHT Migration from Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), a non-phthalate plasticizer, is increasingly used as a substitute for ortho-phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) in food packaging materials, particularly polyvinyl chloride (PVC) films.[1][2] While considered safer, it is crucial to monitor its migration from packaging into foodstuffs to ensure consumer safety and regulatory compliance. The migration of chemical substances from food contact materials (FCMs) is regulated by authorities such as the European Commission (under Regulation (EU) No 10/2011) and the U.S. Food and Drug Administration (FDA).[3][4] This protocol outlines a comprehensive method for determining the specific migration of DEHT from plastic food packaging into food simulants using gas chromatography-mass spectrometry (GC-MS).

Principle

The protocol is based on the principle of specific migration testing, where the food packaging material is exposed to a food simulant under controlled conditions of time and temperature that mimic the intended use of the packaging.[5] Following exposure, the food simulant is analyzed to quantify the amount of DEHT that has leached from the material. The results are then compared against the specific migration limit (SML) established by regulatory bodies to assess compliance.

Experimental Protocol

1. Apparatus and Materials

  • Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • GC Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[6]

  • Glassware: Volumetric flasks, beakers, pipettes, glass vials with screw caps, and migration cells.

  • Equipment: Analytical balance, oven or incubator, hot press (for sample preparation if needed), ultrasonic bath.[7]

  • Reagents and Standards:

    • DEHT analytical standard (≥98% purity).

    • Internal Standard (e.g., Triphenyl phosphate).

    • Solvents: HPLC or GC-grade n-hexane, acetonitrile, methanol, ethyl acetate.[8]

    • Food Simulants (as per Regulation (EU) No 10/2011):

      • Simulant A: 10% ethanol (B145695) (v/v) in distilled water (for aqueous foods).

      • Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods).

      • Simulant D1: 50% ethanol (v/v) in distilled water (for alcoholic foods and as a fatty food simulant).

      • Simulant D2: Vegetable oil (e.g., olive oil) or isooctane (B107328) (for fatty foods).[2][9]

2. Sample Preparation

  • Cut the food packaging material into test specimens of known surface area (e.g., 1 dm²). Handle samples with clean forceps to avoid contamination.

  • Clean the surface of the specimens by gently wiping with distilled water and then drying, if necessary, to remove any surface contaminants.[7]

  • For rigid containers, the migration test can be performed by filling the article with the selected food simulant.[9] For films and flexible packaging, a migration cell is used, allowing single-sided contact, or the sample is fully immersed.[1]

3. Migration Procedure

  • Select the appropriate food simulant(s) and test conditions (time and temperature) based on the intended use of the packaging material as specified in regulatory guidelines (e.g., EU Regulation 10/2011). A common test condition for long-term storage at room temperature is 10 days at 40°C.[10]

  • Place the prepared test specimen in contact with a known volume of the food simulant. The standard ratio is 6 dm² of packaging material per 1 kg (or 1 L) of food simulant.[11]

  • Seal the migration cell or container to prevent evaporation and place it in an oven or incubator set to the selected temperature for the specified duration.

  • At the end of the exposure period, remove the test specimen. The simulant is now ready for extraction and analysis.

4. Preparation of Calibration Standards

  • Prepare a stock solution of DEHT (e.g., 1000 mg/L) in a suitable solvent like hexane (B92381) or acetonitrile.

  • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations ranging from approximately 0.05 mg/L to 10 mg/L.

  • Spike each working standard with a constant concentration of the internal standard.

5. Extraction of DEHT from Food Simulants

  • For Aqueous Simulants (A, B):

    • Transfer a known volume (e.g., 10 mL) of the simulant into a separatory funnel.

    • Add the internal standard.

    • Perform a liquid-liquid extraction (LLE) by adding 10 mL of n-hexane and shaking vigorously for 2-3 minutes.[12]

    • Allow the layers to separate and collect the organic (n-hexane) layer. Repeat the extraction twice.

    • Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.

  • For Fatty Simulants (D1, D2 - Olive Oil):

    • Dilute a known amount of the olive oil simulant with n-hexane.

    • A clean-up step using Solid Phase Extraction (SPE) with a Florisil or C18 cartridge may be necessary to remove lipids.[12]

    • Elute the DEHT from the SPE cartridge with a suitable solvent (e.g., ethyl acetate), add the internal standard, and concentrate the eluate to 1 mL.

6. GC-MS Analysis

  • Injection: Inject 1 µL of the final extract into the GC-MS system in splitless mode.[6]

  • GC Conditions (Example):

    • Injector Temperature: 250°C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

    • Oven Temperature Program: Start at 105°C for 1 min, ramp to 180°C at 3°C/min, hold for 4 min, then ramp to 290°C at 10°C/min and hold for 0.5 min.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for DEHT (e.g., m/z 149, 167, 207) and the internal standard.

7. Quantification

  • Construct a calibration curve by plotting the ratio of the DEHT peak area to the internal standard peak area against the concentration of the DEHT standards.

  • Calculate the concentration of DEHT in the food simulant (C_simulant) in mg/L using the regression equation from the calibration curve.

  • Calculate the specific migration (M) in mg per kg of food or mg per dm² of packaging surface area.

    • In mg/kg of food: Assuming 1 kg of food is in contact with 6 dm² of packaging: M (mg/kg) = C_simulant (mg/L) x (Volume of simulant (L) / Mass of food simulant equivalent (kg)).

    • In mg/dm²: M (mg/dm²) = (C_simulant (mg/L) x Volume of simulant (L)) / Surface area of sample (dm²).

Data Presentation

The following table summarizes representative migration data for phthalates and their substitutes from various studies.

PlasticizerPackaging MaterialFood Simulant/FoodTest ConditionsMigration LevelReference
DEHPPVC Film90% Ethanol72 hours, 25°C4.17 ppm (mg/L)[7]
DEHPPVC FilmOlive Oil15 sec, Microwave (700W)"Substantial amounts"[7]
DBPPlastic ContainerWater5 min, Microwave (850W)Up to 7.5 µg/L[6]
DEHPPVC Cling FilmFatty Food SimulantNot specifiedExceeded 1.5 mg/kg SML[2]
DEHPMeat PackagingMeat Product (50% fat)28 days, 4°C13.22 - 28.20 mg/kg[11]
DBPMeat PackagingMeat Product (50% fat)28 days, 4°C6.12 - 11.11 mg/kg[11]
DEHTPVC Cling FilmFatty Food SimulantNot specifiedLower than DEHP[1]

Mandatory Visualization

DEHT_Migration_Workflow cluster_prep 1. Preparation cluster_migration 2. Migration Test cluster_analysis 3. Analysis cluster_quant 4. Quantification & Reporting SamplePrep Packaging Sample (Known Surface Area) Exposure Expose Sample to Simulant (e.g., 10 days at 40°C) SamplePrep->Exposure SimulantPrep Select Food Simulant (e.g., 50% Ethanol) SimulantPrep->Exposure Extraction Liquid-Liquid or Solid-Phase Extraction Exposure->Extraction Collect Simulant GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Concentrated Extract Quantify Calculate Concentration vs. Calibration Curve GCMS->Quantify Peak Area Data Report Report Migration (mg/kg or mg/dm²) Quantify->Report Compliance Compare with SML Report->Compliance

Caption: Workflow for DEHT migration testing from food packaging.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(2-ethylhexyl) Terephthalate (DEHT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Bis(2-ethylhexyl) terephthalate (DEHT)?

A1: There are three main industrial and laboratory-scale synthesis routes for DEHT:

  • Direct Esterification: This involves the reaction of terephthalic acid (TPA) with 2-ethylhexanol (2-EH).[1] Water is produced as a byproduct and needs to be removed to drive the reaction to completion.

  • Transesterification: This route uses dimethyl terephthalate (DMT) and 2-ethylhexanol.[1][2] Methanol (B129727) is the byproduct, which is typically removed by distillation.

  • Alcoholysis of Poly(ethylene terephthalate) (PET): This is a recycling-focused approach where waste PET is depolymerized using 2-ethylhexanol in the presence of a catalyst.[3][4]

Q2: What are the most effective catalysts for DEHT synthesis?

A2: The choice of catalyst is critical for achieving high yields and reaction rates. Commonly used catalysts include:

  • Organotin Compounds: Monobutyltin (B1198712) tris(2-ethylhexanoate) has been shown to achieve yields as high as 99%.[3][4] Tin (II) oxalate (B1200264) is also highly effective, with reported yields of 96%.[3]

  • Titanium Catalysts: Titanium tetraalkoxides, such as titanium tetraisopropoxide, are frequently used in industrial processes for direct esterification.[5]

  • Ionic Liquids: Brønsted acidic ionic liquids can act as both a solvent and a catalyst, leading to high selectivity and yield.[6][7]

  • Zinc and Iron Salts: Zinc acetate (B1210297) and iron (III) chloride are effective and lower-cost alternatives, with yields reported to be in the range of 95-97%.[3][4]

Q3: What are the typical reaction conditions for DEHT synthesis?

A3: Reaction conditions vary depending on the chosen synthesis route and catalyst:

  • Temperature: Generally ranges from 180°C to 270°C for esterification and transesterification reactions.[2][5] Reactions with ionic liquids may proceed at lower temperatures, around 120°C.[6]

  • Pressure: The reaction can be performed at atmospheric pressure or under elevated pressure (e.g., 1-4 bar) to control the boiling of reactants and removal of byproducts.[5]

  • Reactant Molar Ratio: An excess of 2-ethylhexanol is commonly used to shift the equilibrium towards the product.[2][5]

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is often used to prevent oxidative side reactions at high temperatures.[2]

Q4: How can the purity of the synthesized DEHT be improved?

A4: After the reaction, the crude product contains unreacted starting materials, catalyst residues, and byproducts. Purification typically involves:

  • Removal of Excess Alcohol: Excess 2-ethylhexanol is removed by distillation, often under vacuum.[3]

  • Catalyst Removal: The method depends on the catalyst type. Heterogeneous catalysts can be filtered off, while soluble catalysts may require neutralization and washing steps.

  • Fractional Distillation: High-purity DEHT (up to 99.1% or higher) is obtained by vacuum distillation of the crude product to separate it from byproducts and colored impurities.[3]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Water/Methanol Removal In direct esterification or transesterification, the equilibrium may not be shifting towards the product. Ensure your apparatus (e.g., Dean-Stark trap) is efficiently removing the water or methanol byproduct.[8] Consider applying a vacuum or using an inert gas purge to facilitate removal.[5]
Catalyst Inactivity or Insufficient Amount The catalyst may be poisoned by impurities in the reactants (especially when using recycled PET) or used in an insufficient quantity.[3] Verify the purity of your starting materials. Consider increasing the catalyst loading or using a more robust catalyst.
Reaction Time is Too Short Some catalyst systems, like tin (II) oxalate, may exhibit a slow initial reaction rate.[3] Monitor the reaction progress over a longer period to ensure it has reached completion.
Sub-optimal Reaction Temperature The temperature may be too low for the catalyst to be effective or too high, leading to side reactions and degradation. Optimize the temperature based on the specific catalyst and reactants used.
Product Loss During Workup The product may be partially lost during aqueous washing steps if an emulsion forms or if it has some solubility in the aqueous phase. Check all layers and filtrates for your product before discarding them.[9]

Problem: Product is Discolored (Yellow, Brown, or Blue)

Possible Cause Troubleshooting Steps
Oxidative Side Reactions High reaction temperatures can lead to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[2]
Impurities in Starting Materials When using waste PET, pigments and other additives can be a source of color in the final product.[3] The crude product may require further purification steps like distillation or treatment with activated carbon.
Catalyst-Induced Coloration Some catalysts can impart color to the product. Ensure appropriate post-reaction treatment to remove the catalyst completely.

Problem: Formation of Significant Byproducts

Possible Cause Troubleshooting Steps
Ether Formation At high temperatures and in the presence of acid catalysts, 2-ethylhexanol can dehydrate to form bis(2-ethylhexyl) ether.[6] Lowering the reaction temperature or using a non-acidic catalyst can mitigate this.
Incomplete Reaction The presence of monoester (mono(2-ethylhexyl) terephthalate) indicates an incomplete reaction.[8] Extend the reaction time, increase the temperature, or improve byproduct removal to drive the reaction to completion.
Byproducts from PET Alcoholysis When starting from PET, byproducts such as ethylene (B1197577) glycol and other oligomeric esters can be present.[3] The purification process, particularly vacuum distillation, is crucial for separating these from the desired DEHT product.

Data Presentation

Table 1: Comparison of Catalysts for DEHT Synthesis via PET Alcoholysis

CatalystYield (%)Reference
Monobutyltin tris(2-ethylhexanoate)99%[3][4]
Tin (II) oxalate96%[3]
Zinc acetate95%[3][4]
Dioctyltin oxide94%[3]
Tin (II) bis(2-ethylhexanoate)85%[4]

Table 2: Influence of Reaction Conditions on DEHT Synthesis from TPA and 2-EH

CatalystTemperature (°C)Pressure (barg)Time (h)Yield (%)Reference
Titanium Tetraalkoxide180 - 2701 - 421.588.9%[5]
Brønsted Acidic Ionic Liquid120Atmospheric8>99% (Full Conversion)[6]
FeCl₃210Not Specified8>97%[4]

Experimental Protocols

Protocol 1: Direct Esterification of Terephthalic Acid (TPA) with 2-Ethylhexanol (2-EH) using a Titanium Catalyst

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, a temperature controller, a condenser, and a Dean-Stark trap with terephthalic acid and 2-ethylhexanol. A typical molar ratio is 1:2.2 to 1:2.5 (TPA:2-EH).[5]

  • Catalyst Addition: Add a catalytic amount of a titanium tetraalkoxide catalyst (e.g., titanium tetraisopropoxide), typically to achieve a concentration of 50-200 ppm of titanium in the reaction mixture.[5]

  • Reaction: Heat the mixture to 180-230°C with constant stirring. Introduce a slow stream of an inert gas (e.g., nitrogen) below the liquid surface to help remove the water of reaction, which is collected in the Dean-Stark trap.[5]

  • Monitoring: Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Purification:

    • Cool the reaction mixture.

    • Neutralize the catalyst with an aqueous solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

    • Wash the organic layer with water to remove salts.

    • Remove excess 2-ethylhexanol and any remaining water by vacuum distillation.

    • Perform a final vacuum distillation of the residue to obtain high-purity DEHT.

Protocol 2: Synthesis from Waste PET via Alcoholysis using an Organotin Catalyst

  • Reactor Setup: In a reactor equipped for high-temperature reactions, add shredded waste PET flakes, 2-ethylhexanol, and an organotin catalyst such as monobutyltin tris(2-ethylhexanoate) (e.g., 0.75 wt% of PET).[3]

  • Reaction: Heat the mixture with stirring. Complete dissolution of PET is typically observed within the first few hours. Continue the reaction for a total of 6-8 hours at a temperature around 210°C.[3][4]

  • Monitoring: The reaction can be monitored by taking samples and analyzing the acid value to determine the extent of esterification.

  • Purification:

    • After cooling, filter the mixture to remove any solid impurities.

    • Distill off the excess 2-ethylhexanol under reduced pressure.[3]

    • The resulting crude ester can be further purified by vacuum distillation to achieve a purity of over 98%.[3]

Visualizations

experimental_workflow_esterification cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_purification 3. Purification charge_reactants Charge TPA and 2-Ethylhexanol add_catalyst Add Titanium Catalyst charge_reactants->add_catalyst heat_stir Heat (180-230°C) & Stir add_catalyst->heat_stir remove_water Remove Water (Dean-Stark) heat_stir->remove_water N₂ Purge neutralize Neutralize & Wash remove_water->neutralize distill_alcohol Distill Excess 2-EH (Vacuum) neutralize->distill_alcohol distill_product Distill Product (High Vacuum) distill_alcohol->distill_product pure_deht High-Purity DEHT distill_product->pure_deht

Caption: Workflow for DEHT synthesis via direct esterification.

troubleshooting_logic start Low Yield Observed q1 Is byproduct (H₂O/MeOH) removal efficient? start->q1 a1_yes Check Catalyst Activity q1->a1_yes Yes a1_no Improve Removal System (e.g., vacuum, N₂ purge) q1->a1_no No q2 Is reaction time sufficient? a1_yes->q2 end Yield Optimized a1_no->end a2_yes Optimize Temperature q2->a2_yes Yes a2_no Extend Reaction Time q2->a2_no No q3 Was product lost during workup? a2_yes->q3 a2_no->end a3_yes Analyze Aqueous Layers & Modify Workup q3->a3_yes Yes a3_no Re-evaluate Reactant Purity q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Di(2-ethylhexyl) terephthalate (DEHT) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) when preparing analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is DEHT and why is its solubility a concern for analytical standards?

A1: Di(2-ethylhexyl) terephthalate (DEHT), also known as DOTP, is a non-phthalate plasticizer used in a variety of polymer applications. For accurate quantification in analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), it is crucial to prepare homogeneous and stable standard solutions. DEHT is a large, non-polar molecule, which makes it practically insoluble in water and challenging to dissolve in certain polar organic solvents, potentially leading to inaccurate standard concentrations and unreliable analytical results.

Q2: Which solvents are recommended for dissolving DEHT?

A2: Non-polar and moderately polar organic solvents are generally effective for dissolving DEHT. Hexane (B92381), dichloromethane (B109758), and acetonitrile (B52724) are commonly used for preparing DEHT analytical standards.[1] Its structural isomer, DEHP, is also soluble in methanol. The choice of solvent will often depend on the analytical technique being used (e.g., compatibility with GC-MS or HPLC mobile phase).

Q3: Can I use sonication or gentle heating to aid dissolution?

A3: Yes, sonication and gentle heating (e.g., in a warm water bath) can be effective methods to increase the rate of dissolution for DEHT in an appropriate solvent. However, it is critical to ensure the solution is allowed to return to ambient temperature before making any volumetric dilutions to avoid concentration errors. When heating, ensure the container is properly sealed to prevent solvent evaporation.

Q4: My DEHT standard precipitated out of solution. What should I do?

A4: Precipitation after initial dissolution can be due to a few factors, including the use of a suboptimal solvent, the solution being supersaturated, or a significant drop in temperature. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. The first step is typically to try re-dissolving with sonication or gentle warming. If the issue persists, selecting a more suitable solvent or preparing a more dilute stock solution may be necessary.

In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when preparing DEHT analytical standards.

Issue 1: DEHT standard will not completely dissolve in the chosen solvent.
  • Question: I am trying to prepare a stock solution of DEHT, but I can still see undissolved particles, even after vigorous vortexing. What steps should I take?

  • Answer: This is a common issue stemming from DEHT's low polarity. Follow this troubleshooting workflow:

    Caption: Troubleshooting workflow for incomplete DEHT dissolution.

Issue 2: The prepared DEHT stock solution is cloudy or hazy.
  • Question: My DEHT standard appeared to dissolve, but the resulting solution is not clear. What could be the cause?

  • Answer: Cloudiness can indicate the presence of moisture or impurities in your solvent, or that the DEHT is on the verge of precipitating.

    • Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Moisture contamination can significantly reduce the solubility of non-polar compounds like DEHT.

    • Filter the Solution: If you suspect particulate contamination, you can filter the solution through a 0.2 µm PTFE syringe filter. Ensure the filter is compatible with your solvent.

    • Consider a Co-solvent: If the primary solvent is only marginally effective, adding a small percentage of a more effective co-solvent can improve solubility and clarity. For example, if using acetonitrile, adding a small amount of dichloromethane might help.

Data on DEHT Solubility

While comprehensive quantitative data is limited in publicly available literature, the following table provides a practical guide to solvent selection based on empirical evidence from analytical standard preparations.

SolventPolarity IndexSuitability for DEHTTypical Concentration for Standards
Recommended Solvents
Hexane0.1High100 - 1000 µg/mL[2]
Dichloromethane3.1HighCommonly used for extraction[1]
Ethyl Acetate4.4HighEffective extraction solvent for DEHP
Acceptable Solvents
Acetonitrile5.8Moderate100 µg/mL[2]
Methanol5.1ModerateUsed for DEHP standards up to 2000 µg/mL[3]
Poor/Not Recommended
Water10.2Very Low4.0 mg/L (0.004 mg/mL) at 20°C[2][4]

Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL DEHT Stock Solution in Hexane

This protocol describes the preparation of a primary stock solution. All glassware should be scrupulously cleaned and dried to avoid contamination.

Materials:

  • DEHT analytical standard (≥98% purity)

  • High-purity hexane (HPLC or pesticide residue grade)

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to 0.01 mg)

  • Glass syringe or pipette

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the DEHT standard directly into the 10 mL volumetric flask. Record the exact weight.

  • Initial Dissolution: Add approximately 5-7 mL of hexane to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 10-15 minutes, or until all DEHT particles are visually dissolved.

  • Equilibration: Allow the flask to return to room temperature (e.g., by placing it on the benchtop for 20-30 minutes).

  • Dilution to Volume: Carefully add hexane to the flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined cap and store at 4°C.

Protocol 2: Preparation of Calibration Curve Standards

This protocol outlines the serial dilution of the stock solution to create working standards for a calibration curve.

G cluster_0 Preparation of Stock Solution (Protocol 1) cluster_1 Serial Dilution for Calibration Standards S 1000 µg/mL DEHT Stock in Hexane A 100 µg/mL (1 mL Stock + 9 mL Hexane) S->A 1:10 Dilution B 10 µg/mL (1 mL of A + 9 mL Hexane) A->B 1:10 Dilution C 1 µg/mL (1 mL of B + 9 mL Hexane) B->C 1:10 Dilution D 0.1 µg/mL (1 mL of C + 9 mL Hexane) C->D 1:10 Dilution L1 Stock Solution L2 Working Standard

Caption: Workflow for preparing calibration standards via serial dilution.

References

Reducing background contamination in Bis(2-ethylhexyl) terephthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the analysis of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP).

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-ethylhexyl) terephthalate (DEHTP) and why is background contamination a concern?

A1: this compound (DEHTP), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer used as a safer alternative to ortho-phthalates like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) in a variety of consumer products and medical devices.[1] Background contamination is a significant concern in DEHTP analysis because, like other plasticizers, it is ubiquitous in the laboratory environment.[2][3] This can lead to artificially high readings and inaccurate quantification, compromising experimental results.

Q2: What are the primary sources of DEHTP background contamination in the lab?

A2: The most common sources of DEHTP and other phthalate contamination in a laboratory setting include:

  • Plastic Laboratory Consumables: Many common lab items can leach plasticizers. Significant leaching of phthalates has been observed from plastic syringes, pipette tips, and filter holders.[4]

  • Solvents and Reagents: Organic solvents and other chemical reagents can contain trace amounts of phthalates.[5]

  • Laboratory Air and Dust: Phthalates are semi-volatile organic compounds and can be present in laboratory air and dust, which can then settle on and contaminate samples, glassware, and equipment.[1][2]

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can be a source of phthalate contamination.

  • Gloves: Vinyl gloves are a major source of phthalate contamination and should be avoided; nitrile gloves are a safer alternative.[6]

Q3: How can I minimize background contamination from laboratory plastics?

A3: To minimize contamination from plastic labware, it is best to avoid plastic materials whenever possible and use high-quality glass or stainless steel alternatives. If plastics are unavoidable, it is crucial to select items known to be free of DEHTP and other phthalates. Running "procedural blanks" that are exposed to all the same materials and steps as your samples is essential to quantify any background levels.

Q4: What is a "procedural blank" and why is it important?

A4: A procedural blank is a sample that contains all the components of the analytical matrix except for the analyte of interest. It is subjected to the entire sample preparation and analysis process, including all solvents, reagents, and equipment that the actual samples are exposed to. The analysis of procedural blanks is critical for identifying and quantifying the level of background contamination introduced during the analytical workflow.[7] If DEHTP is detected in the blank, this background level can be subtracted from the sample results, or the procedure can be modified to reduce the source of contamination.

Troubleshooting Guides

Issue: High levels of DEHTP detected in my procedural blanks.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Test each solvent and reagent individually to identify the source of contamination. Consider purifying solvents by distillation or using a cleanup method such as passing them through activated aluminum oxide.[2]
Leaching from Plastic Consumables Replace plastic items (e.g., pipette tips, centrifuge tubes, vials) with glass or stainless steel alternatives. If plastics must be used, pre-rinse them with a high-purity solvent and test the rinsate for DEHTP.
Contaminated Glassware Implement a rigorous glassware cleaning protocol. This should include washing with a phosphate-free detergent, rinsing with tap and deionized water, followed by solvent rinses (e.g., acetone (B3395972), hexane), and baking at a high temperature (e.g., 450°C) for several hours.[6]
Airborne Contamination Prepare samples in a clean environment such as a laminar flow hood. Keep samples and solutions covered whenever possible.[2]
Contaminated Analytical Instrument Run solvent blanks to check for carryover in the injection port, column, or detector of the analytical instrument.[6]

Issue: Inconsistent or non-reproducible DEHTP measurements.

Possible Cause Troubleshooting Step
Variable Background Contamination Ensure that all samples and blanks are prepared using the same batch of solvents and reagents and undergo the exact same procedures. The timing and exposure to the laboratory environment should be as consistent as possible.
Cross-Contamination Between Samples Thoroughly clean all equipment between samples. For highly sensitive analyses, consider using disposable glass items to prevent carryover.
Improper Sample Storage Store samples in clean glass containers with polytetrafluoroethylene (PTFE)-lined caps. Avoid plastic containers and wrap samples in aluminum foil that has been rinsed with a high-purity solvent.[8]

Data Presentation

The following tables summarize quantitative data on the leaching of phthalates from various laboratory materials. While specific data for DEHTP is limited, data for DEHP is provided as it is a structurally similar and commonly studied plasticizer that serves as a useful proxy for understanding potential contamination sources.

Table 1: Phthalate Leaching from Laboratory Consumables

Material Phthalate Detected Maximum Leaching Level
Plastic SyringesDiethylhexyl phthalate (DEHP)Definite contamination observed
Pipette TipsDiethylhexyl phthalate (DEHP)0.36 µg/cm²
PTFE Filter HoldersDibutyl phthalate (DBP)2.49 µg/cm²
Regenerated Cellulose FiltersDibutyl phthalate (DBP)0.61 µg/cm²
Cellulose Acetate FiltersDimethyl phthalate (DMP)5.85 µg/cm²
Parafilm®Diethylhexyl phthalate (DEHP)0.50 µg/cm²
Data sourced from a screening study on laboratory consumables.

Table 2: DEHP Concentration in Laboratory Solvents and Reagents

Solvent/Reagent DEHP Concentration (mg/kg)
Benzeneup to 1.96
Carboxymethylcelluloseup to 4.12
Data from a study by Ishida et al. (1980), highlighting the potential for significant contamination from laboratory chemicals.[5]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware for Trace DEHTP Analysis

This protocol is designed to minimize phthalate contamination from laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Tap water

  • Deionized water

  • High-purity, phthalate-free grade acetone

  • High-purity, phthalate-free grade hexane (B92381)

  • Muffle furnace

  • Solvent-rinsed aluminum foil

Procedure:

  • Initial Wash: If glassware is visibly soiled, scrub with a brush using a solution of phosphate-free laboratory detergent in hot tap water.

  • Tap Water Rinse: Thoroughly rinse the glassware under running tap water to remove all detergent residue.

  • Deionized Water Rinse: Rinse the glassware a minimum of three times with deionized water.

  • Solvent Rinse (Acetone): Rinse the glassware with high-purity acetone to remove residual water and organic compounds. Ensure the acetone comes into contact with the entire inner surface.

  • Solvent Rinse (Hexane): Perform a final rinse with high-purity hexane to remove non-polar compounds, including phthalates.

  • Baking (for non-volumetric glassware): Place the air-dried glassware in a muffle furnace and bake at 450°C for at least 4 hours.[6]

  • Storage: After cooling, immediately cover the glassware openings with solvent-rinsed aluminum foil and store in a clean, protected environment to prevent re-contamination.[6]

Protocol 2: Sample Preparation Workflow for Low-Level DEHTP Analysis

This workflow outlines the key steps for preparing samples for DEHTP analysis while minimizing background contamination.

  • Sample Collection: Collect samples directly into pre-cleaned glass containers with PTFE-lined caps.

  • Extraction:

    • For liquid samples, a liquid-liquid extraction (LLE) with a high-purity, phthalate-free solvent such as hexane or a solid-phase extraction (SPE) with a glass cartridge and phthalate-free sorbent can be used.

    • For solid samples, techniques like ultrasonic-assisted extraction or microwave-assisted extraction with appropriate high-purity solvents can be employed.

  • Concentration: If necessary, concentrate the extract using a gentle stream of high-purity nitrogen. Avoid using plastic tubing in the nitrogen line.

  • Analysis: Analyze the sample extract using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Visualizations

Contamination_Sources Lab_Environment Laboratory Environment Sample Analytical Sample Lab_Environment->Sample Contamination Pathways Air_Dust Air & Dust Air_Dust->Sample Solvents_Reagents Solvents & Reagents Solvents_Reagents->Sample Personnel Personnel Personnel->Sample Gloves Vinyl Gloves Personnel->Gloves Cosmetics Personal Care Products Personnel->Cosmetics Equipment Equipment & Consumables Equipment->Sample Plastics Plastics (tubing, vials, pipette tips) Equipment->Plastics Glassware Improperly Cleaned Glassware Equipment->Glassware Troubleshooting_Workflow Start High DEHTP in Blanks Detected Check_Solvents Analyze Solvents & Reagents Individually Start->Check_Solvents Check_Plastics Evaluate & Replace Plasticware Start->Check_Plastics Check_Glassware Implement Rigorous Glassware Cleaning Start->Check_Glassware Check_Environment Assess Laboratory Environment (Air/Dust) Start->Check_Environment Source_Identified Source of Contamination Identified? Check_Solvents->Source_Identified Check_Plastics->Source_Identified Check_Glassware->Source_Identified Check_Environment->Source_Identified Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Source_Identified->Implement_CAPA Yes Consult Consult Instrument Specialist (Check for Carryover) Source_Identified->Consult No Reanalyze Re-analyze Blanks Implement_CAPA->Reanalyze End Contamination Reduced Reanalyze->End Consult->Implement_CAPA

References

Technical Support Center: Optimizing DEHT Extraction from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) extraction from various polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during DEHT extraction experiments in a question-and-answer format.

Q1: Why am I getting low extraction efficiency for DEHT?

A1: Low extraction efficiency can stem from several factors related to the solvent, temperature, and physical state of the polymer.

  • Inappropriate Solvent Choice: The solvent may not be optimal for DEHT. The principle of "like dissolves like" is crucial here; the solubility parameter of the solvent should be similar to that of DEHT.[1] For instance, while polar solvents like methanol (B129727) and ethanol (B145695) can be used, non-polar or moderately polar solvents such as hexane, toluene, dichloromethane, and diethyl ether often exhibit better performance for extracting non-polar plasticizers like DEHT.[1]

  • Insufficient Temperature: Higher temperatures generally increase the mobility of the plasticizer within the polymer matrix and enhance its solubility in the solvent.[2][3][4] If the temperature is too low, the diffusion of DEHT out of the polymer will be slow, leading to incomplete extraction.

  • Inadequate Extraction Time: The extraction process may not be running long enough for the DEHT to diffuse from the polymer matrix into the solvent. This is particularly true for denser polymer matrices.

  • Large Polymer Particle Size: A large particle size reduces the surface area available for the solvent to interact with the polymer, hindering the extraction process. Grinding the polymer to a finer mesh size can significantly improve extraction rates.[5][6]

  • Poor Polymer-Solvent Interaction: The solvent may not be effectively penetrating the polymer matrix. In some cases, a swelling agent can be added to the primary solvent to expand the polymer structure, allowing for better solvent access to the DEHT.[6]

Q2: My extracted sample seems to have degraded. What could be the cause?

A2: Analyte degradation during extraction is often linked to excessive temperature or reactive solvents.

  • High Temperatures: While elevated temperatures can improve extraction efficiency, excessively high temperatures can lead to the thermal degradation of DEHT or the polymer matrix itself, potentially releasing interfering compounds.[3] It is crucial to operate within the thermal stability limits of both the analyte and the polymer.

  • Solvent Reactivity: The chosen solvent should be inert and not react with DEHT or the polymer.

Q3: I'm observing co-extraction of other polymer additives or oligomers. How can I improve the selectivity for DEHT?

A3: Achieving selective extraction can be challenging as other components in the polymer formulation might have similar solubilities to DEHT.

  • Solvent Optimization: Experiment with a range of solvents with slightly different polarities to find one that preferentially dissolves DEHT over other components. Hansen Solubility Parameters (HSP) can be a useful theoretical tool for solvent selection.[7]

  • Fractionated Extraction: A multi-step extraction with solvents of varying polarities can be employed to sequentially remove different components.

  • Post-Extraction Cleanup: If co-extraction is unavoidable, a post-extraction cleanup step, such as solid-phase extraction (SPE) or column chromatography, may be necessary to isolate DEHT before analysis.

Q4: My extraction process is taking too long. How can I speed it up?

A4: Several modern extraction techniques can significantly reduce extraction times compared to traditional methods like Soxhlet.

  • Ultrasonic-Assisted Extraction (UAE): The application of ultrasound can dramatically shorten extraction times, often from hours to minutes.[8] The acoustic cavitation produced by ultrasound enhances solvent penetration and mass transfer.[9]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to maintain the solvent in its liquid state well above its atmospheric boiling point, leading to very rapid extractions (e.g., 12 minutes).[2][4][5]

  • Microwave-Assisted Extraction (MAE): Similar to ASE, MAE utilizes microwave energy to rapidly heat the solvent and polymer, accelerating the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is plasticizer migration and why is it a concern?

A1: Plasticizer migration is the movement of a plasticizer, such as DEHT, from the polymer matrix to the surface or into a contacting substance.[10][11] This is a concern because it can lead to the embrittlement and cracking of the plastic, as the material loses its flexibility.[10][11][12] Furthermore, the migrated plasticizer can contaminate adjacent materials, which is a significant issue in applications like medical devices and food packaging.[10][12]

Q2: What factors influence the rate of DEHT migration?

A2: The rate of DEHT migration is influenced by several factors:

  • Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their movement and diffusion out of the polymer.[3][13]

  • Humidity and Moisture: Water can act as a carrier, facilitating the movement of plasticizers to the surface of the polymer.[3]

  • Molecular Weight of the Plasticizer: Smaller, lower molecular weight plasticizers tend to migrate more quickly than larger, bulkier ones.[3][13]

  • Compatibility with the Polymer: Poor compatibility between the plasticizer and the polymer can lead to a higher tendency for migration.[13]

  • Contact with Other Materials: Certain materials, like other polymers or foams, can act as sponges, absorbing the plasticizer from the PVC.[3]

Q3: How can plasticizer migration be prevented or minimized?

A3: Several strategies can be employed to reduce plasticizer migration:

  • Use of High Molecular Weight or Branched Plasticizers: These larger molecules have more difficulty moving through the polymer network.[10]

  • Reactive Plasticizers: These plasticizers chemically bond to the polymer matrix, significantly reducing their ability to migrate.[10]

  • Surface Coatings: Applying a barrier coating to the surface of the plastic can prevent the plasticizer from migrating out.[10]

Data Presentation: Comparison of DEHT Extraction Methods

The following table summarizes quantitative data on the efficiency of different extraction methods for plasticizers from polymer matrices. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Extraction MethodPolymer MatrixPlasticizerSolventTemperature (°C)TimeExtraction Efficiency (%)Reference
SoxhletPVCDEHPPetroleum EtherBoiling Point6 hoursEquivalent to ASE[5]
Accelerated Solvent Extraction (ASE)PVCDEHPPetroleum Ether10012 minutesEquivalent to Soxhlet[5]
Ultrasound-Assisted Extraction (UAE)PVCPhthalatesNot SpecifiedNot Specified60 minutes96[8]
Solvent-Based Recycling (Dissolution-Precipitation)PVCDEHPCyclohexanone/EthanolNot Specified3 cycles>99.7[14]
Liquefied Dimethyl Ether (DME) ExtractionPVCDEHPLiquefied DME2530 minutes97.1[7]
Ultrasonic-Assisted Extraction (UAE)PolymerDecabrominated Diphenyl EtherTolueneNot Specified1 hour111[15]
SoxhletPolymerDecabrominated Diphenyl EtherTolueneBoiling Point5 hours110[15]

Experimental Protocols

Soxhlet Extraction (General Protocol)

This protocol is based on established methods for plasticizer extraction.[1][16]

Materials:

  • Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Extraction thimble (cellulose or glass fiber)

  • Polymer sample (ground to a fine powder)

  • Anhydrous sodium sulfate (B86663) (optional, to remove moisture)

  • Extraction solvent (e.g., petroleum ether, hexane, dichloromethane)

  • Rotary evaporator

Procedure:

  • Accurately weigh a known amount of the ground polymer sample and place it in the extraction thimble.

  • If the sample contains moisture, mix it with anhydrous sodium sulfate before placing it in the thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Add the extraction solvent to the round bottom flask, typically filling it to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round bottom flask using the heating mantle. The solvent will vaporize, travel to the condenser, liquefy, and drip into the extraction chamber containing the sample.

  • Allow the extraction to proceed for a set period (e.g., 6 hours).[5][16] The solvent will continuously cycle through the sample.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Remove the round bottom flask containing the solvent and the extracted DEHT.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

  • The remaining residue contains the extracted DEHT, which can then be quantified using an appropriate analytical technique.

Ultrasonic-Assisted Extraction (UAE)

This protocol is a generalized procedure based on the principles of UAE for plasticizer extraction.[8][9][17]

Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask, beaker)

  • Polymer sample (ground to a fine powder)

  • Extraction solvent

  • Centrifuge or filtration apparatus

Procedure:

  • Accurately weigh a known amount of the ground polymer sample and place it in the extraction vessel.

  • Add a measured volume of the extraction solvent to the vessel.

  • Place the vessel in the ultrasonic bath or immerse the probe of the sonicator into the solvent-sample mixture.

  • Apply ultrasonic energy for a specified duration (e.g., 30-60 minutes).[8] The temperature of the bath can also be controlled.

  • After sonication, separate the extract from the polymer residue by centrifugation or filtration.

  • The supernatant or filtrate contains the extracted DEHT and is ready for analysis.

Accelerated Solvent Extraction (ASE)

This protocol is a general guide based on the principles of ASE.[2][4][5][6]

Materials:

  • Accelerated Solvent Extractor system

  • Extraction cells

  • Cellulose or glass fiber filters

  • Polymer sample (ground to a fine powder)

  • Dispersing agent (e.g., sand)

  • Extraction solvent

  • Collection vials

Procedure:

  • Grind the polymer sample to a fine powder (e.g., 10 mesh or finer).[5][6]

  • Mix the ground sample with a dispersing agent like sand to prevent agglomeration.[6]

  • Place a filter at the bottom of the extraction cell and pack the sample mixture into the cell.

  • Place the extraction cell into the ASE system.

  • Set the extraction parameters, including:

    • Solvent

    • Temperature (e.g., 100°C)[5]

    • Pressure (e.g., 1500 psi)[2]

    • Static time (e.g., 5 minutes)

    • Number of static cycles (e.g., 2)

  • Start the extraction process. The system will automatically perform the extraction and collect the extract in a vial.

  • The collected extract is then ready for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Polymer Sample Grinding Grinding to Fine Powder Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Solvent Solvent Addition Weighing->Solvent Extraction_Method Extraction (Soxhlet, UAE, ASE) Solvent->Extraction_Method Separation Separation of Extract (Filtration/Centrifugation) Extraction_Method->Separation Concentration Solvent Evaporation (Rotary Evaporator) Separation->Concentration Quantification DEHT Quantification (GC-MS, HPLC, etc.) Concentration->Quantification

Caption: General experimental workflow for DEHT extraction from polymer matrices.

Troubleshooting_Workflow Start Start: Low DEHT Extraction Efficiency CheckSolvent Is the solvent appropriate? (Check solubility parameters) Start->CheckSolvent CheckTemp Is the extraction temperature adequate? CheckSolvent->CheckTemp Yes OptimizeSolvent Optimize Solvent: - Test different polarities - Use a co-solvent/swelling agent CheckSolvent->OptimizeSolvent No CheckTime Is the extraction time sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature (within stability limits) CheckTemp->IncreaseTemp No CheckParticleSize Is the polymer particle size small enough? CheckTime->CheckParticleSize Yes IncreaseTime Increase Extraction Time CheckTime->IncreaseTime No GrindSample Grind Sample to a Finer Powder CheckParticleSize->GrindSample No ReEvaluate Re-evaluate Extraction Efficiency CheckParticleSize->ReEvaluate Yes OptimizeSolvent->ReEvaluate IncreaseTemp->ReEvaluate IncreaseTime->ReEvaluate GrindSample->ReEvaluate

Caption: Troubleshooting decision tree for low DEHT extraction efficiency.

References

Technical Support Center: Analysis of Di(2-ethylhexyl) terephthalate (DEHT) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of DEHT, offering step-by-step solutions to identify and resolve common problems.

Q1: Why am I observing significant signal suppression or enhancement for DEHT in my sample analysis?

Answer:

Signal suppression or enhancement is a clear indication of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of DEHT in the MS source.[1][2] To confirm and address this issue, follow these steps:

  • Confirm Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of a DEHT standard in a clean solvent with the peak area of the same standard spiked into a blank sample extract that has undergone the complete sample preparation procedure. A significant difference in signal intensity confirms the presence of matrix effects.[3] The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in post-extraction spiked sample / Peak Area in neat solution) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[4]

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary cause of matrix effects.[3] Your current sample preparation method may not be sufficiently removing interfering compounds. Consider optimizing or changing your extraction method.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1] Different sorbents (e.g., C18, polymeric) can be used to selectively retain DEHT while washing away interferences.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method is increasingly used for phthalates and can be very effective.[5] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.

  • Optimize Chromatographic Separation: Improve the chromatographic separation to resolve DEHT from co-eluting matrix components. Adjusting the mobile phase gradient, changing the mobile phase composition, or using a different column chemistry can help isolate the DEHT peak from interferences.[1]

  • Modify MS Source Conditions: Optimize ion source parameters, such as source temperature, gas flow rates, and capillary voltage, to minimize the impact of matrix components on DEHT ionization.

  • Implement Advanced Calibration Strategies: If matrix effects cannot be eliminated through sample preparation or chromatography, employ a calibration method that compensates for these effects.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This is effective when a suitable blank matrix is available and the matrix effect is consistent across samples.[6]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[1] A SIL-IS for DEHT (e.g., DEHT-d4) is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the native analyte, thus providing accurate correction.[1]

Q2: My DEHT recovery is low and inconsistent after sample preparation. What are the possible causes and solutions?

Answer:

Low and inconsistent recovery of DEHT can stem from several factors during the sample preparation process. Here are some troubleshooting steps:

  • Check Extraction Efficiency: The chosen solvent may not be optimal for extracting DEHT from your specific sample matrix. Experiment with different extraction solvents or solvent mixtures to improve extraction efficiency.

  • Prevent Analyte Loss: DEHT, like other phthalates, can adhere to plastic labware. To minimize this, use glassware wherever possible and pre-rinse it with a solvent. Be cautious during solvent evaporation steps, as DEHT can be volatile.

  • Evaluate pH: The pH of the sample can influence the extraction efficiency of DEHT. Adjusting the sample pH may be necessary to ensure optimal recovery.

  • Optimize SPE/QuEChERS Method: If using SPE or QuEChERS, ensure the method is optimized for DEHT in your matrix. This includes selecting the appropriate sorbent, wash solvents, and elution solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to correct for matrix effects in DEHT analysis?

Answer:

The most effective method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as DEHT-d4.[1] Since the SIL-IS has nearly identical chemical and physical properties to DEHT, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[6]

Q2: How do I choose between using a matrix-matched calibration curve and a stable isotope-labeled internal standard?

Answer:

Both are excellent strategies to compensate for matrix effects. The choice often depends on the availability of resources and the specific requirements of the analysis.

  • Matrix-Matched Calibration: This is a good option when a blank matrix, free of DEHT, is readily available and the matrix effect is shown to be consistent across different sample lots.[6]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred method for the most accurate and robust quantification, especially when dealing with variable matrices or when a blank matrix is not available.[1] Although the initial cost of a SIL-IS may be higher, it can save significant time and effort in method development and validation.

Q3: What are some common sources of matrix effects in DEHT analysis?

Answer:

Matrix effects in DEHT analysis can originate from a variety of endogenous and exogenous substances within the sample. Common sources include:

  • Biological Matrices (Plasma, Urine, Serum): Phospholipids, salts, proteins, and other endogenous components.[3]

  • Food Matrices: Fats, pigments, sugars, and other food components.

  • Environmental Matrices (Soil, Water): Humic acids, fulvic acids, and other organic matter.

  • Exogenous Contaminants: Plasticizers from collection tubes, pipette tips, and other labware can be a significant source of interference and background contamination.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation and calibration strategies on matrix effects and recovery for DEHT analysis in human plasma.

Table 1: Comparison of Sample Preparation Methods on DEHT Matrix Effect and Recovery

Sample Preparation MethodMean Matrix Effect (%)[4]Recovery (%)RSD (%) of Recovery (n=6)
Protein Precipitation65 (Suppression)958.5
Liquid-Liquid Extraction80 (Suppression)886.2
Solid-Phase Extraction (SPE)92 (Slight Suppression)914.5
QuEChERS95 (Minimal Suppression)934.1

This table illustrates that more extensive sample cleanup methods like SPE and QuEChERS can significantly reduce matrix suppression compared to simpler methods like protein precipitation.

Table 2: Impact of Calibration Strategy on the Quantification of DEHT in the Presence of Matrix Effects

Calibration MethodApparent Concentration (ng/mL)Accuracy (%)
External Calibration (in solvent)6.868
Matrix-Matched Calibration9.797
Stable Isotope-Labeled Internal Standard10.1101

This table demonstrates that external calibration in a neat solvent can lead to significant underestimation of the DEHT concentration due to uncorrected matrix suppression. Both matrix-matched calibration and the use of a SIL-IS provide much more accurate quantification.

Experimental Protocols

Protocol 1: QuEChERS Method for DEHT in a Food Matrix

This protocol is a general guideline and should be optimized for your specific food matrix.

  • Sample Homogenization: Homogenize 10 g of the food sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • If using a SIL-IS, add it at this stage.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DEHT in Human Plasma

This is a general protocol and should be optimized based on the specific SPE cartridge and matrix.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the SIL-IS.

    • Add 500 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

    • Further wash with 1 mL of hexane (B92381) to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Food) add_is Addition of SIL-Internal Standard sample->add_is extraction Extraction (QuEChERS or SPE) add_is->extraction cleanup Cleanup (dSPE or SPE wash) extraction->cleanup evap_recon Evaporation & Reconstitution cleanup->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting troubleshooting_logic decision decision action action issue Inaccurate DEHT Quantification check_me Signal Suppression or Enhancement? issue->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_prep Optimize Sample Preparation (SPE/QuEChERS) me_present->optimize_prep optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-IS or Matrix-Matched Curve optimize_lc->use_sil_is check_recovery Check Analyte Recovery no_me->check_recovery low_recovery Low/Inconsistent Recovery check_recovery->low_recovery Yes good_recovery Recovery Acceptable check_recovery->good_recovery No optimize_extraction Optimize Extraction Solvent/pH low_recovery->optimize_extraction prevent_loss Use Glassware, Careful Evaporation optimize_extraction->prevent_loss check_cal Review Calibration Curve good_recovery->check_cal

References

Technical Support Center: Minimizing DEHT Degradation During Thermal Analysis of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) during the thermal analysis of polymers.

Frequently Asked Questions (FAQs)

Q1: What is DEHT and why is its degradation a concern during thermal analysis?

A1: DEHT (Dioctyl terephthalate) is a common non-phthalate plasticizer used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). During thermal analysis techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), elevated temperatures can cause DEHT to degrade or evaporate. This can lead to inaccurate measurements of polymer properties, such as thermal stability and composition, as the weight loss or thermal events associated with the plasticizer can overlap with those of the polymer.[1][2][3][4]

Q2: At what temperature does DEHT typically degrade or volatilize?

A2: The thermal degradation of DEHT generally begins at temperatures above 200°C. In TGA, the initial weight loss in a plasticized polymer is often attributed to the volatilization of the plasticizer.[2][5] For example, in PVC plasticized with a similar compound, di(2-ethylhexyl) phthalate (B1215562) (DEHP), vaporization is observed around 323°C. The exact temperature can be influenced by factors such as the heating rate and the surrounding atmosphere.

Q3: How does the heating rate affect the TGA curve of a polymer containing DEHT?

A3: The heating rate has a significant impact on the TGA curve. Higher heating rates tend to shift the decomposition temperatures to higher values.[6][7][8] This "thermal lag" can result in overlapping degradation events of the plasticizer and the polymer, making it difficult to distinguish between them.[7] Conversely, slower heating rates can provide better resolution of these events but may also lead to greater plasticizer loss at lower temperatures due to the longer exposure time.[9]

Q4: What is the role of the purge gas in the thermal analysis of DEHT-plasticized polymers?

A4: The purge gas, or atmosphere, plays a crucial role in the degradation process. An inert atmosphere, such as nitrogen, is typically used to study the thermal decomposition of the polymer and plasticizer without oxidative effects.[10] An oxidative atmosphere, like air, can accelerate the degradation of both the polymer and DEHT, often at lower temperatures.[3] The choice of purge gas should align with the intended application environment of the material or the specific information sought from the analysis.

Q5: Can TGA be used to quantify the amount of DEHT in a polymer?

A5: Yes, TGA can be used to quantify the amount of DEHT in a polymer, provided that the volatilization of the plasticizer is a distinct and well-resolved event from the decomposition of the polymer.[3][10] The weight loss step corresponding to the plasticizer can be used to determine its percentage in the sample.[2] However, this can be challenging if the degradation temperatures of the polymer and DEHT are close.

Q6: Are there alternative techniques to TGA for analyzing DEHT in polymers?

A6: Yes, hyphenated techniques like TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) are powerful for identifying the evolved gases during thermal decomposition.[5][11][12][13] This can confirm that the initial weight loss is due to DEHT by identifying its characteristic degradation products.[5] Other techniques for analyzing plasticizers in polymers include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC), which typically involve solvent extraction of the plasticizer from the polymer matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal analysis of polymers containing DEHT and provides practical solutions to minimize its degradation.

Problem Possible Cause(s) Recommended Solution(s)
Overlapping weight loss steps of DEHT and polymer in TGA. High heating rate causing thermal lag and poor resolution.Decrease the heating rate (e.g., 5-10°C/min) to improve the separation of thermal events.[9]
Interaction between DEHT and the polymer matrix altering degradation behavior.Use a modulated TGA technique if available, which can help to separate overlapping kinetic events.
Premature weight loss at lower than expected temperatures. High volatility of DEHT at the analysis conditions.Use a slower heating rate to minimize the time the sample spends at elevated temperatures before the main polymer degradation.
Inappropriate purge gas flow rate.Optimize the purge gas flow rate. A very high flow rate can sometimes accelerate the removal of volatile components.
Inaccurate quantification of DEHT content. Incomplete separation of DEHT volatilization from polymer degradation.Utilize the derivative of the TGA curve (DTG curve) to better identify the peak temperatures of each mass loss event and improve the accuracy of the weight loss determination for each step.[3]
Sample inhomogeneity.Ensure the sample is representative of the bulk material. Prepare a uniform and finely divided sample.
Uncertainty about the identity of the evolved gases. TGA alone does not provide chemical identification of the weight loss products.Couple the TGA instrument to an FTIR or a Mass Spectrometer (MS) to analyze the evolved gases and confirm the presence of DEHT degradation products.[5][11][12][13]
Baseline drift or noise in DSC analysis. Volatilization of DEHT causing changes in the sample's heat capacity and pressure within the crucible.Use hermetically sealed DSC pans to prevent the plasticizer from evaporating during the analysis. Be cautious as this can create a pressure buildup.
Thermal degradation of the sample.Lower the maximum temperature of the DSC experiment to stay below the degradation onset of DEHT and the polymer.

Quantitative Data Presentation

The following table summarizes typical thermal decomposition data for DEHT and related materials. Note that specific values can vary depending on the experimental conditions.

Material Analysis Technique Heating Rate (°C/min) Atmosphere Onset of Decomposition (°C) Peak Decomposition Temperature (°C)
Diethyl Terephthalate (DET) (analogue)TGA10Nitrogen200 - 250250 - 300
PVC with DEHP (analogue)TGA5Air~200 (DEHP release)~323 (DEHP vaporization)
PVCTGA--~190 (Dehydrochlorination)350 - 550 (Backbone degradation)[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of a DEHT-Plasticized Polymer
  • Sample Preparation:

    • Obtain a representative sample of the polymer (5-10 mg).

    • If the sample is in a large form, reduce its size to small, uniform pieces to ensure even heating.

  • Instrument Setup:

    • Use a calibrated TGA instrument.

    • Place the sample in an appropriate TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

  • Experimental Parameters:

    • Purge Gas: Nitrogen (or air, depending on the desired analysis) at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Slower rates (e.g., 5°C/min) may be used for better resolution.[6]

    • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight percentage versus temperature to obtain the TGA curve.

    • Plot the first derivative of the weight loss versus temperature to obtain the DTG curve.

    • Identify the temperature ranges and peak temperatures for the volatilization of DEHT and the decomposition of the polymer.

    • Calculate the weight percentage of DEHT from the corresponding weight loss step.

Protocol 2: TGA-FTIR Analysis of Evolved Gases
  • Follow the TGA protocol above (Steps 1-3).

  • FTIR Setup:

    • Couple the gas outlet of the TGA to the gas cell of an FTIR spectrometer using a heated transfer line.

    • Set the temperature of the transfer line and gas cell (e.g., 250°C) to prevent condensation of the evolved gases.[14]

  • Data Collection:

    • Collect FTIR spectra of the evolved gases continuously throughout the TGA experiment.

  • Data Analysis:

    • Generate a Gram-Schmidt plot to show the total infrared absorbance as a function of time/temperature, which should correlate with the DTG curve.

    • Extract individual FTIR spectra at specific temperatures corresponding to the weight loss events.

    • Compare the obtained spectra with a reference library of gas-phase FTIR spectra to identify the degradation products of DEHT and the polymer.

Visualizations

G cluster_0 Troubleshooting Workflow for DEHT Degradation in TGA start Start: Inaccurate TGA Results q1 Are DEHT and polymer degradation peaks overlapping? start->q1 s1 Decrease heating rate (e.g., 5-10 °C/min) q1->s1 Yes q2 Is there premature weight loss? q1->q2 No s1->q2 s2 Use slower heating rate and optimize purge gas flow q2->s2 Yes q3 Is the identity of evolved gas unknown? q2->q3 No s2->q3 s3 Perform TGA-FTIR or TGA-MS to identify degradation products q3->s3 Yes end End: Optimized TGA Analysis q3->end No s3->end

Caption: Troubleshooting workflow for DEHT degradation.

G cluster_1 Proposed Thermal Degradation Pathway of DEHT deht DEHT Di(2-ethylhexyl) terephthalate heat Thermal Energy (Heat) deht->heat hydrolysis Hydrolysis of Ester Linkages heat->hydrolysis pathwayA Pathway A: Ester Pyrolysis (Concerted Mechanism) hydrolysis->pathwayA pathwayB Pathway B: Radical Scission hydrolysis->pathwayB productsA Terephthalic Acid + 2-Ethyl-1-hexene pathwayA->productsA productsB Phthalic Anhydride + 2-Ethylhexanol + Other Aliphatic Fragments pathwayB->productsB

Caption: Proposed thermal degradation pathway of DEHT.

References

Troubleshooting peak tailing in gas chromatography of DEHT

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) and related semi-volatile compounds.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem where the peak's trailing edge is drawn out, compromising resolution and accurate quantification.[1][2] For a high molecular weight, semi-volatile compound like DEHT, peak tailing is often caused by unwanted interactions with active sites in the GC system or sub-optimal method parameters.[1][3]

Q1: My DEHT peak is tailing. Where should I start troubleshooting?

A1: A systematic approach, starting with the most common and easily rectified issues, is recommended. The GC inlet is the most frequent source of problems.[1]

Recommended Initial Steps:

  • Inlet Maintenance: Replace the inlet liner and septum. Over time, liners become contaminated with non-volatile residues that create active sites, and septa can shed particles.[4][5]

  • Column Trimming: If inlet maintenance doesn't resolve the issue, trim 15-20 cm from the front of the GC column. This removes accumulated non-volatile contaminants that can cause peak tailing.[6]

If these initial steps do not improve the peak shape, a more in-depth investigation of the column, inlet, and method parameters is necessary.

Troubleshooting_Workflow cluster_inlet Step 1: Inlet System cluster_column Step 2: Column cluster_method Step 3: Method Parameters observe Observe DEHT Peak Tailing inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) observe->inlet_maintenance check_inlet_temp Verify Inlet Temperature (Ensure Complete Vaporization) trim_column Trim Column Inlet (15-20 cm) inlet_maintenance->trim_column Issue Persists resolved Problem Resolved inlet_maintenance->resolved Issue Resolved check_column_install Check Column Installation (Correct Position & Cut) condition_column Condition Column check_oven_ramp Optimize Oven Ramp Rate trim_column->check_oven_ramp Issue Persists trim_column->resolved Issue Resolved replace_column Replace Column check_flow_rate Verify Carrier Gas Flow Rate check_oven_ramp->resolved Issue Resolved

Caption: Systematic Troubleshooting Workflow for Peak Tailing

Q2: How do active sites in the GC inlet cause peak tailing for compounds like DEHT?

A2: Active sites are chemically reactive surfaces within the flow path, most commonly exposed silanol (B1196071) groups (-Si-OH) on the glass inlet liner or metal surfaces.[7] Polar or high-molecular-weight compounds like DEHT can undergo secondary interactions (e.g., hydrogen bonding) with these sites.[3][8] This causes a portion of the analyte molecules to be retained longer than the rest, resulting in a tailed peak.[3]

Solutions:

  • Use Deactivated Liners: Always use high-quality, deactivated (silanized) inlet liners.[9] The deactivation process covers active silanol groups, creating a more inert surface.[7][10] For analyses of semi-volatile compounds, liners with deactivated glass wool can aid in sample vaporization and trap non-volatile matrix components, protecting the column.[11]

  • Regular Maintenance: As mentioned, regular replacement of the liner and septum is crucial to prevent the accumulation of contaminants that create new active sites.[5]

  • Proper Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of DEHT, which can also contribute to tailing.[3] Ensure the inlet temperature is sufficient for rapid and complete sample vaporization.

Q3: Could my GC column be the cause of the peak tailing?

A3: Yes, the column is another major contributor to peak tailing. Common column-related issues include:

  • Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites and obstructing the stationary phase.[4][12] Trimming the first 15-20 cm of the column is often an effective solution.[6]

  • Improper Installation: A poorly cut column end (not a clean, 90° cut) can cause turbulence in the gas flow, leading to peak distortion.[6][12] Additionally, incorrect positioning of the column in the inlet or detector can create unswept (dead) volumes, which also cause tailing.[3]

  • Column Degradation: Over time, especially at high temperatures or in the presence of oxygen, the column's stationary phase can degrade, exposing active sites on the underlying fused silica (B1680970) tubing.[4] If trimming the column does not resolve the issue, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q: What is a good measure for peak tailing, and what are acceptable values?

A: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . While calculations can vary slightly between pharmacopeias and software, a value of 1.0 represents a perfectly symmetrical Gaussian peak. A value greater than 1 indicates peak tailing.

Tailing Factor (Tf)InterpretationRecommendation
1.0 - 1.2Excellent/Good Peak ShapeNo action needed.
1.2 - 1.5Acceptable Peak ShapeMonitor for worsening.
> 1.5Significant TailingInvestigation and troubleshooting required.[6]
> 2.0Severe TailingCompromises quantification; immediate action required.

Q: Can my injection technique or method parameters cause peak tailing for DEHT?

A: Absolutely. Several method parameters can influence peak shape:

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be low enough (typically 20°C below the solvent's boiling point) to allow for efficient "solvent trapping" or focusing of the analytes at the head of the column.[6] If the temperature is too high, analytes may begin to move down the column before the injection is complete, leading to broad or tailing peaks.

  • Oven Ramp Rate: A slow oven ramp rate can sometimes cause peak broadening or tailing for late-eluting compounds like DEHT. Increasing the ramp rate can help keep the peaks sharp.

  • Carrier Gas Flow Rate: An incorrect flow rate (either too high or too low) can reduce column efficiency and lead to peak broadening, which can be mistaken for tailing.[13] Verify that your flow rate is set correctly for your column dimensions.

Q: I've tried everything, and the peak tailing persists for DEHT but not for other compounds in my analysis. What could be the cause?

A: When only specific, often more polar or high-boiling point compounds like DEHT exhibit tailing, it strongly suggests a chemical interaction problem rather than a physical one (like a bad column cut).[3][14] This points directly to active sites somewhere in the system that specifically interact with DEHT.

Troubleshooting Steps for Compound-Specific Tailing:

  • Inlet Liner: This is the most likely culprit. Replace your current liner with a new, high-quality, deactivated liner, preferably one designed for trace analysis of active compounds.

  • Column Contamination: Even if you've trimmed the column, there might be contamination further down. Try trimming a larger section (up to 50 cm).

  • Column Choice: Ensure you are using an appropriate column. For phthalate (B1215562) analysis, low-polarity columns like those with a 5-type (5% phenyl-arylene) or XLB-type stationary phase are commonly used and provide good inertness.[15]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)

Objective: To eliminate the inlet as a source of contamination and active sites.

Materials:

  • New, deactivated inlet liner (appropriate for your inlet and injection type)

  • New septum

  • Clean, lint-free gloves

  • Forceps or liner removal tool

  • Septum puller or small spatula

Procedure:

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using a septum puller and replace it with a new one. Wear gloves to avoid contamination. Do not overtighten the nut; a quarter-turn past finger-tight is usually sufficient.

  • Remove Liner: Carefully remove the inlet liner using forceps. Note the orientation of the liner and any O-rings.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated and not cracked.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow. Wait for the system to pressurize, then perform a leak check around the septum nut and other fittings using an electronic leak detector.

Protocol 2: GC Column Conditioning

Objective: To remove contaminants and ensure a stable baseline and inert column performance.

Materials:

  • Installed GC column

  • High-purity carrier gas (Helium, Hydrogen, or Nitrogen)

  • GC instrument

Procedure:

  • Install the Column: Properly install the column in the inlet, but leave the detector end disconnected.

  • Purge with Carrier Gas: Set a normal carrier gas flow rate through the column and purge for 15-20 minutes at ambient temperature. This is a critical step to remove any oxygen from the column before heating.

  • Check for Leaks: Perform a thorough leak check of the inlet connection.

  • Set Conditioning Temperature: Set the oven temperature to 20-30°C above the final temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit .

  • Heat the Column: Program the oven to ramp slowly (5-10°C/min) to the conditioning temperature.

  • Hold: Hold at the conditioning temperature for 1-2 hours. For heavily contaminated columns, a longer conditioning time may be necessary.

  • Cool Down: Cool the oven down.

  • Connect to Detector: Turn off the carrier gas flow, connect the column to the detector, and then restore the gas flow.

  • Equilibrate and Test: Heat the detector to its operating temperature, allow the system to equilibrate, and then inject a standard or test mix to evaluate performance.

References

Enhancing the stability of Bis(2-ethylhexyl) terephthalate analytical solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and analytical accuracy of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT) solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of DEHT, providing potential causes and solutions in a clear question-and-answer format.

Question 1: Why is the peak for my DEHT standard tailing in my HPLC-UV analysis?

Possible Causes:

  • Active Sites on the Column: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the DEHT molecule, causing peak tailing.

  • Column Contamination: Accumulation of contaminants from previous injections on the column frit or at the head of the column can interfere with the peak shape.

  • Inappropriate Mobile Phase pH: Although DEHT is neutral, the pH of the mobile phase can affect the stationary phase's surface chemistry.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

Solutions:

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

  • Column Washing: Flush the column with a strong solvent like isopropanol (B130326) to remove contaminants.

  • Optimize Mobile Phase: Ensure the mobile phase is well-degassed and of high purity. While DEHT is neutral, ensure the pH is within the stable range for your column.

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to prevent overloading.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants.

Question 2: I am observing extraneous peaks (ghost peaks) in my chromatogram when running a blank solvent injection.

Possible Causes:

  • Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks during a gradient run.

  • Leaching from Lab Consumables: DEHT and other phthalates are common plasticizers and can leach from plastic tubing, pipette tips, vials, and cap septa into the solvent.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample may not have been completely flushed from the injector or column.

  • Injector Port Contamination: Septum bleed or contamination in the injector port can introduce interfering compounds.

Solutions:

  • Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade or MS-grade solvents.

  • Minimize Plastic Use: Whenever possible, use glass and PTFE labware. If plastic consumables are necessary, rinse them with a clean solvent before use.

  • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the syringe between injections.

  • Clean the Injector Port: Regularly maintain and clean the injector port according to the instrument manufacturer's instructions. Use low-bleed septa.

  • Run Blank Gradients: Before analyzing samples, run a blank gradient to ensure the system is clean.

Question 3: My DEHT peak area is decreasing over time, even when injecting the same standard.

Possible Causes:

  • Standard Instability: The DEHT in your analytical solution may be degrading.

  • Adsorption: DEHT may be adsorbing to the surfaces of your sample vials or other parts of the analytical system.

  • Injector Issues: Inconsistent injection volumes due to a faulty syringe or air bubbles in the sample loop.

  • Detector Lamp Deterioration: The performance of the UV lamp in an HPLC detector can decrease over time.

Solutions:

  • Proper Standard Storage: Prepare fresh standards regularly and store them in amber glass vials at refrigerated temperatures (2-8°C).

  • Use Silanized Vials: To minimize adsorption, use silanized glass vials for your standards and samples.

  • Check the Autosampler: Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.

  • Monitor Detector Performance: Check the detector lamp's energy and replace it if necessary.

Question 4: In my GC-MS analysis, I am having trouble separating DEHT from other compounds.

Specific Challenge:

Solutions:

  • Optimize GC Method: Adjust the temperature program (e.g., use a slower ramp rate) to improve separation.

  • Select an Appropriate Column: Use a column with a different stationary phase chemistry to alter the selectivity.

  • Mass Resolution: While co-elution may occur chromatographically, the compounds can often be resolved by their mass spectra if they have unique fragment ions. Utilize selected ion monitoring (SIM) mode to target specific ions for each compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing DEHT analytical solutions?

A1: Acetonitrile (B52724) and methanol (B129727) are commonly used solvents for preparing DEHT stock and working solutions for HPLC analysis. For GC analysis, hexane (B92381) is a suitable solvent. Always use high-purity, analytical-grade solvents.

Q2: How should I store my DEHT analytical solutions to ensure their stability?

A2: To maximize stability, DEHT solutions should be stored in amber glass vials with PTFE-lined caps (B75204) to protect them from light. It is recommended to store them at refrigerated temperatures (2-8°C). For long-term storage, freezing at -20°C or below is advisable, though freeze-thaw cycles should be minimized. Studies on phthalate (B1215562) metabolites have shown good stability when stored at -70°C for up to a year.

Q3: What are the potential degradation pathways for DEHT in analytical solutions?

A3: While DEHT is a relatively stable compound, potential degradation pathways in solution include:

  • Photodegradation: Exposure to UV light can cause the breakdown of the molecule.

  • Hydrolysis: Although slow in neutral organic solvents, the presence of acidic or basic contaminants can catalyze the hydrolysis of the ester bonds, especially in the presence of water.

  • Thermal Degradation: High temperatures, such as those in a GC inlet, can potentially cause degradation if not optimized.

Q4: How can I prevent contamination of my samples and standards with DEHT from the laboratory environment?

A4: Phthalates, including isomers of DEHT, are ubiquitous in laboratory environments. To minimize contamination:

  • Use glassware for all sample and standard preparations.

  • If plasticware must be used, ensure it is phthalate-free and rinse it with a suitable solvent before use.

  • Be aware that DEHT can leach from pipette tips, syringes, and filter membranes.

  • Regularly run method blanks to assess the level of background contamination.

Data Presentation

Table 1: Recommended Storage Conditions for DEHT Analytical Solutions

ParameterRecommendationRationale
Solvent Acetonitrile, Methanol (HPLC)Good solubility and compatibility with reversed-phase chromatography.
Hexane (GC)Good solubility and compatibility with gas chromatography.
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and leaching from plastic containers.
Temperature 2-8°C (Short-term)Slows down potential degradation reactions.
≤ -20°C (Long-term)Provides the best stability for extended periods.
Light Exposure Store in the darkMinimizes the risk of photodegradation.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of DEHT

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of DEHT in acetonitrile or methanol. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm PTFE syringe filter if necessary.

Protocol 2: GC-MS Analysis of DEHT

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for DEHT can be used for SIM mode.

  • Standard Preparation: Prepare stock and working standards in hexane.

Visualizations

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temperature Temperature DEHT_Stability DEHT Solution Stability Temperature->DEHT_Stability Light Light Exposure Light->DEHT_Stability Solvent Solvent Purity Solvent->DEHT_Stability Container Storage Container Container->DEHT_Stability Photodegradation Photodegradation Hydrolysis Hydrolysis ThermalDeg Thermal Degradation DEHT_Stability->Photodegradation DEHT_Stability->Hydrolysis DEHT_Stability->ThermalDeg cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare DEHT Standard (Acetonitrile/Methanol) Injection Inject into HPLC StandardPrep->Injection SamplePrep Prepare Sample (Dilute & Filter) SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Mobile Phase (ACN/H2O) Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Optimizing temperature programming for DEHT analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature program for DEHT analysis by GC-MS?

A good starting point for developing a temperature program for DEHT analysis is to adapt methods used for other high molecular weight plasticizers like phthalates. A generic scouting gradient can be employed to determine the elution window of DEHT and any other target analytes.[1] This initial run will help in optimizing the final method.

Q2: How can I improve the peak shape for DEHT?

Poor peak shape for DEHT, such as tailing or fronting, can be caused by several factors. Tailing is often associated with active sites in the GC system, particularly in the inlet liner or the front of the column.[2] Fronting can be a result of column overload.

To improve peak shape:

  • Use a deactivated inlet liner: Glass wool in the liner can aid in volatilization and protect the column.

  • Check for active sites: If peak tailing is observed, it may be due to interaction with active silanol (B1196071) groups. Using a pre-silylated liner and modern, inert stationary phases can mitigate this.

  • Optimize injection volume and concentration: To prevent column overload, which can cause peak fronting, reduce the injection volume or dilute the sample.

  • Ensure proper column installation: An improperly installed column can lead to peak splitting or broadening.

Q3: DEHT is co-eluting with another compound in my sample. How can I resolve this?

Co-elution is a common challenge in the analysis of complex mixtures containing multiple plasticizers.[3] DEHT has been reported to co-elute with other plasticizers like Di-isononyl phthalate (B1215562) (DINP).[4][5]

To resolve co-elution:

  • Modify the temperature program: Decreasing the ramp rate (e.g., 5-10°C/min) can increase the interaction of the analytes with the stationary phase and improve separation.[6] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also aid in resolution.[6]

  • Change the stationary phase: If temperature programming adjustments are insufficient, switching to a column with a different stationary phase can alter selectivity and resolve the peaks.[6] For complex plasticizer mixtures, mid-polarity phases have shown good resolution.[6]

  • Utilize mass spectrometry: If complete chromatographic separation is not achievable, a mass spectrometer can be used to distinguish between co-eluting compounds by monitoring their unique fragment ions in Selected Ion Monitoring (SIM) mode.[7]

Q4: I am observing carryover of DEHT in my blank injections. What is the cause and how can I prevent it?

Carryover of high molecular weight compounds like DEHT is a common issue. This can be caused by contamination in the injector, syringe, or the front of the GC column.

To prevent carryover:

  • Implement a robust injector and syringe wash routine: Use a strong solvent to wash the syringe and injector between runs.

  • Increase the final oven temperature and hold time: A "bake-out" at the end of the run can help to elute any remaining high-boiling compounds from the column.

  • Check for and clean contaminated parts: The inlet liner and the first few centimeters of the GC column are common areas for contamination to accumulate. Regular replacement of the liner and trimming of the column can help.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column.[2]Use a deactivated liner, consider trimming the first 10-20 cm of the column.
Column contamination.Bake out the column at a high temperature or replace it if necessary.
Poor Peak Shape (Fronting) Column overload.Reduce sample concentration or injection volume.
Improper sample solvent.Ensure the solvent is compatible with the stationary phase.
Broad Peaks Sub-optimal temperature program (ramp rate too slow).Increase the temperature ramp rate.[8]
Incorrect carrier gas flow rate.Optimize the carrier gas flow rate for the column dimensions.
Dead volume in the system.Check for proper column installation and tight connections.[2]
Co-elution with Other Plasticizers Insufficient chromatographic separation.Modify the temperature program (slower ramp rate, isothermal holds).[6]
Inappropriate column stationary phase.Switch to a column with a different selectivity.[6]
Poor Reproducibility Leaks in the system.Perform a leak check of the injector, fittings, and gas lines.
Inconsistent injection volume.Ensure the autosampler is functioning correctly.
Ghost Peaks/Carryover Contamination from previous injections.Implement a thorough cleaning procedure for the injector and syringe. Increase the final oven temperature and hold time to "bake out" the column.
Contaminated carrier gas or gas lines.Use high-purity gas and check for contamination in the gas lines.

Experimental Protocols

Sample Preparation (General Protocol for Plastics)
  • Obtain a representative sample of the plastic material.

  • Reduce the sample size by cutting it into small pieces.

  • Accurately weigh a portion of the sample (e.g., 1 gram).

  • Perform a solvent extraction using a suitable solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone. Sonication can be used to enhance extraction efficiency.

  • Filter the extract to remove any particulate matter.

  • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Method for DEHT Analysis

This is a general-purpose method that can be used as a starting point for optimization.

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent)

  • Mass Spectrometer: Agilent 5975C GC/MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysoxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 230°C.

    • Ramp 2: 10°C/min to 320°C, hold for 5 minutes.[9]

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for DEHT: To be determined by analyzing a standard.

Quantitative Data Summary

The following table summarizes example temperature programs that can be adapted for DEHT analysis. It is important to note that the optimal program will depend on the specific instrument, column, and sample matrix.

Parameter Method 1 (Phthalate Screening) [10]Method 2 (Plasticizer Analysis) [5]Method 3 (General High MW Compounds) [9]
Initial Temperature 150°C80°C100°C
Initial Hold Time 0.5 min1 min1 min
Ramp 1 Rate 5°C/min20°C/min20°C/min
Ramp 1 Final Temp 220°C200°C230°C
Ramp 2 Rate 3°C/min10°C/min10°C/min
Ramp 2 Final Temp 275°C300°C320°C
Final Hold Time 13 min8 min3 min

Visualizations

Troubleshooting_Workflow cluster_0 Start: Chromatographic Issue Observed cluster_1 Peak Shape Issues cluster_2 Resolution Issues cluster_3 Other Issues cluster_4 End: Resolution start Identify the Problem (e.g., Poor Peak Shape, Co-elution) peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes coelution Co-elution? peak_shape->coelution No fronting Fronting? tailing->fronting No check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites Yes broad Broad Peaks? fronting->broad No check_overload Reduce Concentration/ Injection Volume fronting->check_overload Yes optimize_temp_flow Optimize Temp Program and Flow Rate broad->optimize_temp_flow Yes broad->coelution No end Problem Resolved check_active_sites->end check_overload->end optimize_temp_flow->end modify_temp Modify Temperature Program (Slower Ramp, Isothermal Hold) coelution->modify_temp Yes carryover Carryover/ Ghost Peaks? coelution->carryover No change_column Change Stationary Phase modify_temp->change_column If not resolved change_column->end clean_system Clean Injector/Syringe Increase Bake-out carryover->clean_system Yes carryover->end No clean_system->end

Caption: Troubleshooting workflow for common issues in DEHT analysis by GC.

References

Technical Support Center: Method Refinement for Low-Level Detection of DEHT Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the low-level detection of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) metabolites.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting low levels of DEHT metabolites?

A1: The most common and effective methods for quantifying DEHT metabolites in biological samples are based on chromatography coupled with mass spectrometry.[1][2] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is widely used for its high sensitivity and selectivity in analyzing non-volatile metabolites in complex matrices like urine and plasma.[2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for volatile compounds, though it may require a chemical derivatization step to analyze less volatile metabolites.[1][4]

Q2: Why is sample preparation so critical for accurate detection?

A2: Sample preparation is a crucial step that significantly impacts the accuracy and reproducibility of results.[6] Its primary goals are to extract the metabolites of interest from the biological matrix (e.g., urine, plasma), remove interfering substances, and concentrate the sample to levels detectable by the instrument.[6] A robust preparation protocol minimizes matrix effects, prevents metabolite loss, and ensures the stability of the analytes prior to analysis.[6][7] For phthalate (B1215562) metabolites, this often involves an enzymatic hydrolysis step (using β-glucuronidase) to free conjugated metabolites, followed by a purification and concentration step like solid-phase extraction (SPE).[3]

Q3: What are "matrix effects" in LC-MS/MS analysis and how can they be mitigated?

A3: Matrix effects are a major challenge in LC-MS/MS-based bioanalysis, occurring when co-eluting molecules from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][7] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[7] To mitigate matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6]

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the bulk of the matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8][9]

Q4: How can I prevent background contamination when analyzing for phthalates like DEHT?

A4: Phthalates are ubiquitous environmental contaminants found in many laboratory plastics, solvents, and equipment.[3] Preventing background contamination is critical for low-level detection. Key preventative measures include:

  • Using glassware instead of plastic containers wherever possible.

  • Rinsing all glassware and equipment with high-purity solvents before use.

  • Using HPLC-grade or MS-grade solvents and reagents to avoid introducing contaminants.[10]

  • Running procedural blanks with every batch of samples to monitor for and subtract background levels of contamination.

Section 2: Troubleshooting Guides

Chromatographic & Mass Spectrometry Issues

This guide addresses common issues encountered during the analysis of DEHT metabolites using LC-MS/MS. The key to effective troubleshooting is to change only one parameter at a time.[10]

Problem Potential Cause Recommended Solution
High Backpressure 1. Blockage in tubing, fittings, or pre-column filter. 2. Column frit contamination or blockage. 3. Mobile phase precipitation (e.g., buffer salts).1. Systematically disconnect components to locate the blockage. Replace blocked tubing or filters. 2. Back-flush the column with a strong solvent. If unsuccessful, replace the column. 3. Ensure mobile phase components are fully dissolved. Flush the system with water to remove salts.[10]
Low or No Analyte Signal 1. Incorrect MS/MS parameters (e.g., transition, collision energy). 2. Ion source contamination or incorrect positioning. 3. Inefficient sample extraction or analyte degradation. 4. Severe ion suppression due to matrix effects.[9]1. Optimize MS/MS parameters by infusing a pure standard of the analyte. 2. Clean the ion source according to the manufacturer's instructions. Optimize spray needle position. 3. Review the sample preparation protocol. Use an internal standard to check for recovery. 4. Improve sample cleanup or dilute the sample. Ensure the internal standard is used for quantification.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Co-elution with an interfering compound. 4. Blocked or partially blocked column frit.1. Flush the column with a series of strong solvents. If performance does not improve, replace the column. 2. Dissolve the final sample extract in the initial mobile phase if possible. 3. Adjust the chromatographic gradient to improve separation. 4. Replace the column.
Unstable or Drifting Baseline 1. Air bubbles in the pump or detector. 2. Leak in the fluid path. 3. Contaminated mobile phase or improperly mixed solvents. 4. Column temperature fluctuations.1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[10] 2. Inspect all fittings for salt buildup (a sign of a leak) and tighten or replace as needed.[10] 3. Use high-purity solvents and filter all buffers.[10] 4. Use a column oven to maintain a stable temperature.
Poor Reproducibility (Retention Time or Peak Area) 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Fluctuations in pump flow rate. 3. Inconsistent injection volume. 4. Signal drift in the mass spectrometer.[9]1. Use an internal standard added at the beginning of the sample preparation process to correct for variability.[9] 2. Service the pump; check seals and check valves for wear.[10] 3. Check the autosampler for air bubbles in the syringe or sample loop. 4. Allow the instrument to stabilize fully. Run samples in a randomized order to average out drift.[9]

Troubleshooting Logic Diagram

G start Problem: Low or No Analyte Signal inst_check 1. Check Instrument Performance start->inst_check prep_check 2. Review Sample Preparation start->prep_check method_check 3. Evaluate Method Parameters start->method_check ms_tune Infuse standard & check MS sensitivity inst_check->ms_tune lc_pressure Check LC pressure & baseline stability inst_check->lc_pressure recovery Check internal standard recovery prep_check->recovery blanks Analyze procedural blank for contamination prep_check->blanks matrix_effect Assess matrix effects (post-column infusion) method_check->matrix_effect cleanup Improve sample cleanup or dilute sample matrix_effect->cleanup

Caption: Troubleshooting flowchart for low analyte signal.

Section 3: Experimental Protocols

Protocol: Quantification of DEHT Metabolites in Urine by LC-MS/MS

This protocol provides a generalized workflow for the analysis of mono-(2-ethylhexyl) terephthalate (MEHTP) and mono-(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP), two major DEHT metabolites.

1. Materials and Reagents

  • Urine samples, stored at -20°C or below.

  • Reference standards for MEHTP, 5OH-MEHTP, and their corresponding stable isotope-labeled internal standards (SIL-IS).

  • β-glucuronidase enzyme solution.

  • Ammonium (B1175870) acetate (B1210297) buffer.

  • Solid-Phase Extraction (SPE) cartridges.

  • HPLC-grade or MS-grade methanol (B129727), acetonitrile, and water.

  • Formic acid.

2. Sample Preparation Workflow

  • Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex briefly and aliquot 1 mL into a glass tube.

  • Internal Standard Spiking: Add the SIL-IS mixture to each sample, calibrator, and quality control (QC) sample.

  • Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer followed by 10 µL of β-glucuronidase. Vortex and incubate in a water bath (e.g., at 37°C) for 2-4 hours to deconjugate the metabolites.[3]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the metabolites with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. Typical LC-MS/MS Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for phthalate metabolites.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

General Analytical Workflow Diagram

G Sample 1. Sample Collection & Spiking (Urine + Internal Standard) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE LC 4. LC Separation (Reversed-Phase C18) SPE->LC MS 5. MS/MS Detection (ESI Negative, MRM) LC->MS Data 6. Data Analysis (Quantification vs. Calibrants) MS->Data

Caption: General workflow for DEHT metabolite analysis in biological samples.

Section 4: Data Presentation

Typical Analytical Performance for a Refined Method

The table below summarizes typical performance characteristics that can be achieved with a well-developed LC-MS/MS method for low-level DEHT metabolite analysis. Actual values will vary based on the specific metabolite, matrix, and instrumentation.

Parameter Typical Target Value Description
Limit of Detection (LOD) 0.1 - 0.5 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from the background noise.
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mLThe lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Linear Dynamic Range 0.5 - 500 ng/mLThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Extraction Recovery > 85%The percentage of the analyte recovered through the sample preparation process, monitored using the internal standard.
Precision (RSD%) < 15%The relative standard deviation (RSD) of replicate measurements, indicating the method's reproducibility.
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value, assessed using quality control samples at known concentrations.

Diagram Illustrating Matrix Effects

G cluster_0 LC Eluent cluster_1 ESI Source cluster_2 To Mass Spectrometer Analyte1 Analyte Droplet Charged Droplet Analyte1->Droplet Co-elution Matrix1 Matrix Interference Matrix1->Droplet AnalyteIon Analyte Ion (Suppressed Signal) Droplet->AnalyteIon Competition for ionization

Caption: Conceptual diagram of ion suppression (a matrix effect).

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Bis(2-ethylhexyl) terephthalate (DEHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), a common plasticizer used as a replacement for some ortho-phthalates. The validation of these methods is critical to ensure the accuracy and reliability of data in research, quality control, and safety assessments. This document presents a summary of performance data from various analytical techniques, detailed experimental protocols for key validation experiments, and visual workflows to aid in understanding the methodologies.

Comparative Analysis of Analytical Methods

The quantification of DEHT is primarily achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

While specific performance data for DEHT validation is not always published in a comparative format, the following table summarizes typical validation parameters. Data for the structurally similar compound Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is included for comparative purposes where direct DEHT data is limited.

Parameter GC-MS/MS for DEHT (DOTP) *HPLC-UV for DEHP (as a proxy)[1][2]
Linearity (R²) > 0.999[3]> 0.999[1]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[3]0.06 mg/L[1][2]
Accuracy (Recovery %) 91.8 - 122%[3]Not explicitly stated in %
Precision (RSD %) 1.8 - 17.8%[3]Acceptable RSD values reported[1][2]

*Data for Dioctyl terephthalate (DOTP), another name for DEHT, from a study on medical infusion sets.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are generalized protocols for key validation experiments based on common practices in the field.

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline for extracting DEHT from a liquid sample, such as a beverage or a migration simulant.

  • Sample Collection: Obtain a representative 5 mL aliquot of the liquid sample.

  • Spiking (for validation studies): For accuracy and precision studies, spike the sample with a known concentration of DEHT standard solution.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) to the sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully collect the organic layer containing the extracted DEHT.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable solvent (for GC) prior to analysis.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for DEHT.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting MethodDevelopment Develop Analytical Method DefineParameters Define Validation Parameters MethodDevelopment->DefineParameters SetCriteria Set Acceptance Criteria DefineParameters->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity & Range AnalyzeData Analyze Data Specificity->AnalyzeData Accuracy Accuracy Linearity->AnalyzeData Precision Precision Accuracy->AnalyzeData LOD_LOQ LOD & LOQ Precision->AnalyzeData Robustness Robustness LOD_LOQ->AnalyzeData Robustness->AnalyzeData CompareResults Compare with Acceptance Criteria AnalyzeData->CompareResults ValidationReport Prepare Validation Report CompareResults->ValidationReport

Caption: General workflow for analytical method validation.

Chromatographic Conditions

The following are example starting conditions for GC-MS and HPLC-UV analysis of DEHT. These should be optimized for the specific instrument and application.

GC-MS/MS (for DEHT/DOTP) [3]

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Precursor and product ions should be optimized for DEHT.

HPLC-UV (based on DEHP methods) [1][2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 225 nm.

Logical Relationship of Validation Parameters

The validation of an analytical method involves assessing several interconnected parameters to ensure its suitability for the intended purpose. The following diagram illustrates the logical relationship between these key validation characteristics.

Validation Parameter Relationships cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Operating Range cluster_specificity Specificity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of analytical validation parameters.

References

A Comparative Analysis of DEHT and DINCH Plasticizers in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical to ensure the performance, safety, and regulatory compliance of polymer-based products, particularly in sensitive applications like medical devices and pharmaceutical packaging. This guide provides an objective comparison of two leading non-phthalate plasticizers: Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH). The following sections present a detailed analysis of their performance based on experimental data, covering key aspects such as plasticizing efficiency, migration resistance, thermal stability, and toxicological profiles.

Executive Summary

Both DEHT and DINCH have emerged as viable alternatives to traditional ortho-phthalate plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have faced increasing regulatory scrutiny due to health concerns.[1][2] DEHT, a structural isomer of DEHP, and DINCH, a hydrogenated derivative of a phthalate, offer improved toxicological profiles and reduced migration tendencies.[3][4][5] This guide demonstrates that while both are safer alternatives, they exhibit distinct performance characteristics. Notably, DEHT shows significantly lower migration rates compared to both DEHP and DINCH in studies on medical devices.[6][7] While both plasticizers have been shown to have some in vitro endocrine activity, DEHT has demonstrated a more favorable cytotoxicity profile in certain studies.[8][9][10][11] The choice between DEHT and DINCH will ultimately depend on the specific performance requirements of the end-use application.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the performance of DEHT and DINCH.

Table 1: Migration of Plasticizers from PVC Medical Devices
PlasticizerMigration into Labile Blood Products (Day 1)Migration into Red Blood Cells (Day 49)Reference
DEHT 8.5 times lower than DEHP0.86 µg/dm²/mL[7]
DINCH 5.0 times lower than DEHP1.13 µg/dm²/mL[7]
DEHP Baseline1.85 µg/dm²/mL[7]
Table 2: Toxicological Profile
ParameterDEHTDINCHReference
In Vitro Cytotoxicity (HMEC-1 cells) No mitochondrial dysfunction observed.Not explicitly tested in this study, but other non-phthalates showed cytotoxicity.[8][9]
In Vitro Endocrine Activity (H295R assay) Increased estradiol (B170435) synthesis.Increased estradiol synthesis.[10][11]
In Silico Thyroid Receptor Interaction Not specified in the study.Higher binding energy to thyroid hormone receptor α than DEHP, suggesting potential for thyroid disruption.[12]
Reproductive Toxicity (Animal Studies) No adverse effects on fertility or development reported in several studies.[4][13]Considered to have an "excellent toxicological profile" with no reproductive hazards by the manufacturer.[3][3][4][13]

Experimental Protocols

A summary of the methodologies employed in the key experiments cited in this guide is provided below.

Migration Testing in Labile Blood Products
  • Objective: To quantify the leaching of plasticizers from PVC blood bags into various blood components over time.

  • Methodology: Whole blood was collected in PVC blood bags plasticized with either DEHT, DINCH, or DEHP. Labile blood products (LBPs) were prepared using the buffy-coat method. The concentrations of the plasticizers and their metabolites in the LBPs were quantified at different time points (e.g., day 1 and day 49) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or liquid chromatography with UV detection (LC-UV).[7] The storage conditions, including temperature, were controlled throughout the experiment.[7]

In Vitro Cytotoxicity Assay on Endothelial Cells
  • Objective: To assess the cytotoxic effects of plasticizers on human microvascular endothelial cells (HMEC-1).

  • Methodology: HMEC-1 cells were exposed to the plasticizers (DEHT, DEHP, and DINP were tested) individually and in a mixture at a concentration of 15 mg/L. Cell viability, cell count, total glutathione, and intracellular adenosine (B11128) triphosphate (ATP) levels were measured to evaluate cellular function. Mitochondrial function was assessed by measuring mitochondrial respiration. The study design was based on intermittent exposure episodes followed by recovery periods to investigate the recovery capacity of the cells.[8][9]

H295R Steroidogenesis Assay (OECD TG 456)
  • Objective: To evaluate the potential of the plasticizers to interfere with the production of steroid hormones.

  • Methodology: The H295R human adrenocortical carcinoma cell line was used. These cells are capable of producing all the steroid hormones of the adrenal cortex. The cells were exposed to various concentrations of DEHT, DINCH, DEHP, and other plasticizers. After a 48-hour incubation period, the concentrations of key steroid hormones, such as estradiol and testosterone, in the cell culture medium were quantified using methods like enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[10]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols and the logical framework for evaluating plasticizer performance.

Experimental_Workflow_Migration_Testing cluster_preparation Sample Preparation cluster_storage Storage and Sampling cluster_analysis Analytical Quantification start Whole blood collection in PVC bags (DEHT, DINCH, DEHP) prep Preparation of Labile Blood Products (Buffy-coat method) start->prep storage Controlled storage (temperature and duration) prep->storage sampling Sample collection at specified time points (e.g., Day 1, Day 49) storage->sampling extraction Extraction of plasticizers from blood components sampling->extraction analysis Quantification via LC-MS/MS or LC-UV extraction->analysis result Determination of migrated plasticizer concentration analysis->result end Conclusion on Leachability result->end Comparative analysis of migration rates

Workflow for Plasticizer Migration Testing.

Logical_Framework_Plasticizer_Evaluation cluster_performance Performance Evaluation cluster_safety Safety and Biocompatibility Assessment cluster_decision Decision Matrix efficiency Plasticizing Efficiency (e.g., ASTM D2284 Tensile Testing) application Specific Application Requirements (e.g., Medical Device Class, Contact Fluid) efficiency->application thermal Thermal Stability (e.g., TGA) thermal->application migration Migration Resistance migration->application toxicology Toxicological Profile (Cytotoxicity, Endocrine Activity, etc.) toxicology->application selection Optimal Plasticizer Selection application->selection regulatory Regulatory Compliance (e.g., FDA, EMA) regulatory->selection

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for DEHT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) is crucial for safety, quality control, and regulatory compliance. DEHT is a common non-phthalate plasticizer used in a variety of consumer products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose.[1][2]

This guide provides an objective comparison of HPLC and GC-MS for the analysis of DEHT. It details experimental protocols and presents comparative performance data to assist in method selection, development, and cross-validation, ensuring the generation of reliable and accurate results.

Fundamental Principles: HPLC vs. GC-MS

Both HPLC and GC-MS are separation techniques that allow for the identification and quantification of individual components within a mixture.[1] However, they operate on different principles, making them suitable for different types of compounds.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase.[2] It is exceptionally versatile and well-suited for non-volatile and thermally unstable compounds that cannot be easily vaporized.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is designed to analyze volatile and semi-volatile compounds.[4] In GC, a gaseous mobile phase carries the vaporized sample through the column, separating components based on their boiling points and interaction with the stationary phase.[3] The separated components are then detected by a mass spectrometer, which provides highly specific identification based on their mass-to-charge ratio.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of DEHT using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol for DEHT

This protocol describes a reversed-phase HPLC method, which is commonly used for the analysis of plasticizers.

1. Sample Preparation:

  • For liquid samples (e.g., from migration studies), dilute the sample in a suitable solvent like acetonitrile (B52724) (ACN) or methanol.

  • For solid samples (e.g., polymer matrix), perform a solvent extraction. Accurately weigh the sample, dissolve it in a solvent such as hexane (B92381) or tetrahydrofuran (B95107) (THF), and then precipitate the polymer by adding a non-solvent like methanol.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]

2. HPLC System and Conditions:

  • System: An Agilent 1100 Series Liquid Chromatography System or equivalent.[7]

  • Detector: UV-Vis or Photodiode Array (PDA) Detector, monitoring at the UV absorbance maximum of DEHT (typically around 240 nm).

  • Column: A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) is commonly used.[7][8]

  • Mobile Phase: A gradient elution is often employed to ensure good separation and reasonable run times.[7] A typical gradient might involve Acetonitrile (ACN) and water.[6][8]

    • Start with a higher water percentage (e.g., 40% ACN, 60% Water).

    • Increase the ACN percentage to 100% over several minutes to elute the highly nonpolar DEHT.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the DEHT peak by comparing its retention time with that of a certified reference standard.

  • Quantify the concentration by creating a calibration curve from a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DEHT

GC-MS is a highly sensitive and specific method for DEHT analysis, often considered a gold standard for identifying volatile and semi-volatile organic compounds.[5]

1. Sample Preparation:

  • Accurately weigh or measure the sample.

  • Dissolve and dilute the sample in a high-purity volatile solvent such as hexane.[9]

  • Add an internal standard (e.g., a deuterium-labeled DEHT or a different compound with similar properties like phenanthrene-d10) to improve quantitation accuracy.[9][10]

  • The final solution should be clear and free of particles before injection.

2. GC-MS System and Conditions:

  • System: Agilent 8890 GC with a 5977B MS Detector or equivalent.[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

  • Inlet: Split/splitless injector, typically operated at a high temperature (e.g., 280°C) to ensure complete vaporization.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, Rxi-5ms), is commonly used for phthalate (B1215562) and plasticizer analysis.[12]

  • Oven Temperature Program: A temperature gradient is crucial for separating DEHT from other plasticizers and matrix components.

    • Initial Temperature: e.g., 100°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/min up to a final temperature of 300-320°C.

    • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components elute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known analytes like DEHT.[11][13] For DEHT, characteristic ions (e.g., m/z 149, 167) would be monitored.

Data Presentation: Performance Comparison

The cross-validation of analytical methods involves comparing key performance parameters to ensure that both methods provide accurate and reliable results. The following tables summarize the typical parameters for HPLC-UV and GC-MS in the analysis of DEHT.

Table 1: Comparison of Typical Method Parameters

ParameterHPLC-UVGC-MS
Principle Separation of non-volatile compounds in a liquid mobile phase.[2]Separation of volatile/semi-volatile compounds in a gaseous mobile phase.[4]
Mobile Phase Liquid solvents (e.g., Acetonitrile, Water, Methanol).[6][14]Inert gas (e.g., Helium, Hydrogen).[9]
Operating Temp. Ambient to moderate (e.g., 25-60 °C).[3]High temperature (e.g., 100-320 °C).[3]
Derivatization Not typically required for DEHT.Not required for DEHT.
Typical Run Time 10-30 minutes.[3]15-35 minutes.[11]
Detection UV Absorbance.[7]Mass Spectrometry (Scan or SIM).[11]

Table 2: Comparison of Performance Characteristics

Validation ParameterHPLC-UVGC-MS
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and unique mass spectral fragmentation pattern.[5]
Linearity (R²) Typically > 0.999.[6]Typically > 0.999.[9]
Precision (%RSD) < 5.0%.[6]Repeatability: ≤ 2.17%; Reproducibility: ≤ 2.16%.[10]
LOD / LOQ LOQ reported as ~0.035 ng/mL for related phthalates.[14]LOD can be in the low ppb range; 0.05 mg/L detected with high S/N.[9]
Accuracy (Recovery) > 95%.[6]High accuracy, especially with isotope dilution.[10]

Experimental Workflow Visualization

A robust cross-validation process ensures that different analytical methods yield comparable results, thus confirming the accuracy of the findings. The workflow involves analyzing the same set of samples using both techniques and statistically comparing the outcomes.

G Cross-Validation Workflow for DEHT Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation cluster_compare Method Comparison Sample Homogenized Sample Lot Prep Extraction / Dilution (Spiked with Internal Standard) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_HPLC HPLC Data (Quantification via Calibration Curve) HPLC->Data_HPLC Data_GCMS GC-MS Data (Quantification via Internal Standard) GCMS->Data_GCMS Validation_HPLC Validate HPLC Method (Accuracy, Precision, Linearity) Data_HPLC->Validation_HPLC Validation_GCMS Validate GC-MS Method (Accuracy, Precision, Linearity) Data_GCMS->Validation_GCMS Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Validation_HPLC->Compare Validation_GCMS->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of the plasticizer DEHT.[15] The choice between them depends on the specific analytical goals, sample matrix, available instrumentation, and required sensitivity.

  • GC-MS is often preferred when high specificity and sensitivity are required. Its ability to provide mass spectral data makes it the definitive choice for compound identification.[12] It is exceptionally well-suited for screening multiple volatile and semi-volatile plasticizers simultaneously in complex matrices.[10]

  • HPLC-UV is a robust and versatile technique that is particularly advantageous when dealing with less volatile or thermally sensitive compounds.[1] The simpler sample preparation and lack of need for high temperatures can be beneficial. It is highly effective for routine quality control applications where the analyte is known and high throughput is necessary.

For comprehensive and rigorous analysis, a multi-technique approach can be the most effective strategy.[15] Cross-validating results between an HPLC and a GC-MS method provides the highest level of confidence in the data, ensuring that the analytical findings are accurate, reproducible, and defensible. The use of appropriate internal standards is highly recommended for both techniques to achieve the highest accuracy and precision in quantitative results.[10]

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Bis(2-ethylhexyl) terephthalate (DEHTP) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHTP), a widely used non-phthalate plasticizer. As regulatory scrutiny and research interest in DEHTP and its metabolites intensify, the need for robust and comparable analytical data is paramount. While a formal, large-scale inter-laboratory comparison study dedicated specifically to DEHTP was not identified in the public domain, this document synthesizes and compares performance data from single-laboratory validation studies to offer a valuable resource for researchers in the field. The primary focus is on the analysis of DEHTP metabolites in human urine, the most common matrix for human biomonitoring.

The data presented herein is compiled from peer-reviewed scientific literature. It is important to note that the absence of a formal round-robin or proficiency testing program for DEHTP, such as the comprehensive HBM4EU quality assurance/quality control program for other plasticizers, highlights a current gap in the standardization of DEHTP analysis.[1][2][3] This guide aims to bridge that gap by providing a consolidated reference for analytical performance and methodologies.

Quantitative Performance of Analytical Methods

The primary analytical technique for the quantification of DEHTP metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations typically found in human samples. The following table summarizes the quantitative performance of various LC-MS/MS methods for the key DEHTP metabolites as reported in independent studies.

AnalyteMethodMatrixLimit of Quantification (LOQ) (µg/L)Accuracy (Recovery %)Precision (RSD %)Reference
5cx-MEPTPHPLC-MS/MSHuman Urine0.295.8 - 111<7
5oxo-MEHTPHPLC-MS/MSHuman Urine0.295.8 - 111<7
5OH-MEHTPHPLC-MS/MSHuman Urine0.395.8 - 111<7
2cx-MMHTPHPLC-MS/MSHuman Urine0.495.8 - 111<7

5cx-MEPTP: mono(2-ethyl-5-carboxypentyl) terephthalate; 5oxo-MEHTP: mono(2-ethyl-5-oxohexyl) terephthalate; 5OH-MEHTP: mono(2-ethyl-5-hydroxyhexyl) terephthalate; 2cx-MMHTP: mono(2-carboxymethyl) terephthalate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving comparable and reproducible results across different laboratories. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Quantification of DEHTP Metabolites in Human Urine by HPLC-MS/MS

This protocol is based on the method described by Lessmann et al. (2016).

1. Sample Preparation:

  • Enzymatic Deconjugation: To 1 mL of urine, add an internal standard solution containing isotopically labeled DEHTP metabolites. Add β-glucuronidase from E. coli to hydrolyze the glucuronidated metabolites. Incubate the mixture at 37°C for 2 hours.

  • Protein Precipitation: After incubation, add a small volume of acetic acid to stop the enzymatic reaction and precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

2. Instrumental Analysis:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column.

  • Mobile Phase: A gradient of water and methanol, both containing a small amount of a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

Mandatory Visualizations

Metabolic Pathway of DEHTP

The following diagram illustrates the primary metabolic pathway of DEHTP in humans, leading to the formation of urinary metabolites.

DEHTP_Metabolism DEHTP Bis(2-ethylhexyl) terephthalate (DEHTP) MEHTP Mono(2-ethylhexyl) terephthalate (MEHTP) DEHTP->MEHTP Hydrolysis Hydroxylation Hydroxylation MEHTP->Hydroxylation OH_MEHTP 5OH-MEHTP Hydroxylation->OH_MEHTP Oxidation1 Oxidation oxo_MEHTP 5oxo-MEHTP Oxidation1->oxo_MEHTP Oxidation2 Oxidation cx_MEPTP 5cx-MEPTP Oxidation2->cx_MEPTP OH_MEHTP->Oxidation1 Urine Urinary Excretion OH_MEHTP->Urine oxo_MEHTP->Oxidation2 oxo_MEHTP->Urine cx_MEPTP->Urine

Caption: Metabolic pathway of DEHTP to its major urinary metabolites.

Experimental Workflow for DEHTP Metabolite Analysis

The diagram below outlines a typical experimental workflow for the analysis of DEHTP metabolites in human urine samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Urine_Sample 1. Urine Sample Collection Internal_Standard 2. Addition of Internal Standards Urine_Sample->Internal_Standard Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Enzymatic_Hydrolysis Protein_Precipitation 4. Protein Precipitation Enzymatic_Hydrolysis->Protein_Precipitation Centrifugation 5. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 6. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS 7. LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Quantification 8. Quantification LC_MSMS->Quantification Data_Review 9. Data Review & Reporting Quantification->Data_Review

Caption: A typical experimental workflow for DEHTP metabolite analysis in urine.

References

Navigating Plasticizer Migration in Food Contact Materials: A Comparative Guide to DEHT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of food contact materials (FCMs) is paramount. A key aspect of this is understanding and predicting the migration of plasticizers, such as Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), from packaging into foodstuffs. This guide provides an objective comparison of DEHT migration with other common plasticizers, supported by experimental data, detailed protocols, and visual workflows to aid in the validation of migration models.

Comparative Analysis of Plasticizer Migration

The migration of plasticizers from polymeric materials is a complex process influenced by factors including the type of plasticizer, the polymer matrix, the nature of the food simulant, contact time, and temperature. The following tables summarize quantitative data from various studies, offering a comparative view of DEHT's performance against other plasticizers, notably the ortho-phthalate Di(2-ethylhexyl) phthalate (B1215562) (DEHP).

Table 1: Specific Migration of DEHT and Other Plasticizers from PVC Cling Films

PlasticizerInitial Concentration in Film (%)Food SimulantTest ConditionsSpecific Migration (mg/kg)Source
DEHT16.4Fatty (50% ethanol)-High Overall Migration[1][2]
DEHT1.5Fatty (50% ethanol)-High Overall Migration[1][2]
DEHP24.8Fatty (50% ethanol)-High Specific Migration [1][2]
DEHP17.7Fatty (50% ethanol)-High Specific Migration[1][2]
DEHT~20% (formulation)Isooctane (fatty)20°C for 2 days-[3]
DEHT~20% (formulation)Olive Oil (fatty)-No interference in analysis[3]
DEHA~20% (formulation)Isooctane (fatty)--[3]

*Overall migration exceeded legal limits, indicating the presence of other migrating substances. Specific migration values for DEHT were not individually quantified in this study but contributed to the overall migration.[1][2] **Specific migration of DEHP in some cases exceeded the legal limit of 1.5 mg/kg.[1]

Table 2: Overall Migration from Formulated PVC Films into Food Simulants

Plasticizer Formulation (Primary)Food SimulantTest ConditionsOverall Migration (mg/dm²)Source
DEHA3% Acetic Acid40°C for 10 daysLow[3]
ATBC3% Acetic Acid40°C for 10 daysLow[3]
DEHT3% Acetic Acid40°C for 10 daysLow[3]
DEHAOlive Oil (fatty)-High[3]
ATBCOlive Oil (fatty)-Lower than DEHA[3]
DEHTOlive Oil (fatty)-Lower than DEHA[3]

Experimental Protocols

Accurate and reproducible migration testing is fundamental to validating any migration model. Below are detailed methodologies for key experiments cited in the comparison of DEHT and other plasticizers.

Overall Migration Testing

This protocol determines the total amount of substances that migrate from the food contact material into a food simulant.

  • Sample Preparation: Cut the PVC film into specimens of a known surface area (e.g., 1 dm²).

  • Food Simulant Selection:

    • For aqueous and acidic foods: Use a 3% (w/v) acetic acid solution.[1][3]

    • For fatty foods: Use olive oil or a fatty food simulant like 50% ethanol (B145695) or isooctane.[1][3]

  • Exposure: Immerse the PVC film specimen in the food simulant in a migration cell.

  • Test Conditions:

    • For long-term storage simulation at room temperature: 40°C for 10 days for aqueous/acidic simulants.[3]

    • For fatty food simulants, conditions may vary (e.g., 20°C for 2 days for isooctane).[3]

  • Analysis:

    • Aqueous/Acidic Simulants: Evaporate the simulant after the exposure period and weigh the residue to determine the total migrated substances.

    • Fatty Food Simulants (Olive Oil): This involves a more complex procedure of extracting the migrated substances from the oil before quantification.

Specific Migration Testing

This protocol quantifies the migration of a specific substance, such as DEHT or DEHP.

  • Sample Preparation and Exposure: Follow the same procedure as for overall migration testing.

  • Extraction of Plasticizers:

    • From Aqueous/Acidic Simulants: Perform a liquid-liquid extraction of the simulant using a suitable solvent like n-heptane.[3]

    • From Fatty Food Simulants (Isooctane): The simulant can often be directly injected for analysis. In some cases, concentration of the simulant may be required.[3]

    • From Olive Oil: A specific analytical method is required to separate the plasticizer from the oil matrix, as there can be interference.[3]

  • Analytical Quantification:

    • Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[1][3]

    • Chromatographic Conditions (Example for GC-FID):

      • Column: DB1 capillary column (30 m length, 0.25 mm I.D., 0.25 µm film thickness).[3]

      • Carrier Gas: Helium.[3]

      • Temperature Program: An initial temperature of 60°C, ramped up to 280°C.[3]

      • Injector and Detector Temperatures: 270°C and 300°C, respectively.[3]

  • Quantification: Compare the peak area of the target plasticizer in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Visualizing Workflows and Relationships

To further clarify the processes and relationships involved in validating DEHT migration models, the following diagrams are provided.

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_validation 4. Validation Start Start Material Select Food Contact Material (e.g., PVC film) Start->Material Simulant Choose Food Simulant (Aqueous, Acidic, Fatty) Material->Simulant Exposure Expose Material to Simulant (Controlled Time & Temp) Simulant->Exposure Extraction Extract Migrants from Simulant Exposure->Extraction Quantification Quantify Migrants (e.g., GC-MS, HPLC) Extraction->Quantification Comparison Compare Results to Regulatory Limits Quantification->Comparison Model_Validation Validate Migration Model Comparison->Model_Validation End End Model_Validation->End Plasticizer_Comparison_Logic DEHT DEHT (Di(2-ethylhexyl) terephthalate) Structure Molecular Structure DEHT->Structure MW Molecular Weight DEHT->MW DEHP DEHP (Di(2-ethylhexyl) phthalate) DEHP->Structure DEHP->MW Alternatives Other Alternatives (e.g., ATBC, DEHA) Alternatives->Structure Alternatives->MW Migration_Fatty Migration into Fatty Foods Structure->Migration_Fatty Migration_Aqueous Migration into Aqueous/Acidic Foods Structure->Migration_Aqueous Toxicity Toxicological Profile Structure->Toxicity MW->Migration_Fatty MW->Migration_Aqueous

References

A Comparative Analysis of Plasticizer Leaching: DEHT vs. Alternatives in Simulated Environments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the migratory behaviors of common plasticizers.

The selection of plasticizers in polymer formulations, particularly for sensitive applications such as medical devices, pharmaceutical packaging, and food contact materials, is a critical consideration due to the potential for these additives to leach into the surrounding environment. This guide provides a comparative analysis of the leaching characteristics of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), a non-phthalate plasticizer, against other commonly used plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP). The information presented herein is curated from various scientific studies to aid in the objective evaluation of these compounds based on experimental data.

Plasticizer leaching, or migration, is the process by which these molecules, which are not chemically bound to the polymer matrix, diffuse out of the plastic.[1] This phenomenon is influenced by several factors, including the chemical structure and molecular weight of the plasticizer, the type of polymer, and external conditions such as temperature, contact duration, and the nature of the contacting fluid.[1][2] Concerns over the potential health effects of certain leached plasticizers, particularly some phthalates, have driven the development and adoption of alternatives with lower leaching profiles.[3]

Quantitative Leaching Data: A Comparative Summary

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the leaching of DEHT and other plasticizers in different simulated environments.

Table 1: Leaching in Medical Device Simulations

PlasticizerPolymerSimulantLeaching ConditionsLeached AmountReference
DEHPPVCHuman Blood (in vivo)4-hour hemodialysis session27.30 +/- 9.22 mg (retained by patient)[4]
DEHP (from TOTM-DEHP blend)PVCHuman Blood (in vivo)4-hour hemodialysis session3.42 +/- 1.37 mg (retained by patient)[4]
TOTM (from TOTM-DEHP blend)PVCHuman Blood (in vivo)4-hour hemodialysis session4.87 +/- 2.60 mg (retained by patient)[4]
DEHPPL146 PlasticIV Infusion Fluid60 minutes3260 µg[5]
DEHPEVA (labeled DEHP-free)IV Infusion Fluid60 minutes>10 µg[5]

Table 2: Leaching in Food Simulant Studies

PlasticizerPolymerFood SimulantLeaching ConditionsLeached Amount/RateReference
DEHT (DOTP)PVCNot specifiedNot specifiedLower leaching than DEHP[6]
DINPPVCNot specifiedNot specifiedLower leaching than DEHP[6]
DEHPPVCNot specifiedNot specifiedHigher leaching than DEHT and DINP[6]
DPHPPVCAqueous181 daysAverage rate: 1.29 µ g/day [6]
TOTMPVCAqueous181 daysAverage rate: 0.35 µ g/day [6]
DEHPNot specifiedOlive OilNot specifiedSignificant migration in high lipid concentrations[7]

Table 3: Leaching in Environmental Simulations

PlasticizerPolymerSimulantLeaching ConditionsKey FindingsReference
DEHTPolystyrene MicroplasticsAqueous21 days with agitationLeaching rate increased by up to 66% with wave action[8][9]
DEHPPolystyrene MicroplasticsAqueous21 days with agitationLeaching behavior strongly influenced by microplastic-surface water boundary layer[8][9]
DEHPPVC MicroplasticsPseudo-seawater16 days at 45°CNo DEHP detected[2]
DBPPVC MicroplasticsPseudo-seawater16 days at 45°C0.37 – 0.76 mg/L detected[2]
DEHTPVCAqueousWeathering with mechanical stressEnhanced hydrophilicity after weathering[6]
DINPPVCAqueousWeathering with mechanical stressEnhanced hydrophilicity after weathering[6]

Experimental Protocols

The methodologies for assessing plasticizer leaching generally follow a standardized approach to ensure the reliability and comparability of the results. Below is a generalized protocol based on common practices found in the cited literature.

Generalized Experimental Protocol for Leaching Studies

  • Material Preparation: The polymer material containing the plasticizer of interest is cut into specific dimensions to achieve a standardized surface area-to-volume ratio with the simulant fluid.[10]

  • Simulant Selection: A simulant is chosen to represent the intended contact medium. Common simulants include:

    • Aqueous/Non-acidic Food: Distilled or deionized water.[1][10]

    • Acidic Food: 3% acetic acid.[10]

    • Alcoholic Food: Ethanol solutions of varying concentrations (e.g., 10%, 20%, 50%).[10]

    • Fatty Food: Olive oil or other vegetable oils.[7][10]

    • Biological Fluids: Simulated gastric fluid, simulated intestinal fluid, or in some cases, actual biological fluids like blood plasma.[11][12]

  • Incubation: The prepared polymer sample is immersed in the simulant under controlled conditions of temperature and time.[1][10] Agitation may be applied to simulate use conditions.[1][8][9] For example, a common test condition for long-term storage at room temperature is 10 days at 40°C.[10]

  • Sample Extraction: After the incubation period, the polymer sample is removed. The simulant is then processed to extract the leached plasticizer. For aqueous simulants, this often involves liquid-liquid extraction with an appropriate organic solvent like hexane.[1]

  • Analytical Quantification: The concentration of the leached plasticizer in the extract is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][4]

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Plasticizer Leaching Analysis

The following diagram illustrates a typical workflow for conducting a plasticizer leaching study, from sample preparation to data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Polymer Sample Preparation (Cutting to specified dimensions) C Incubation (Controlled Time and Temperature) A->C B Simulant Fluid Preparation (e.g., Food simulant, Biological fluid) B->C D Application of Agitation (Simulating use conditions) C->D E Sample Extraction (Liquid-Liquid Extraction) C->E F Analytical Quantification (GC-MS or HPLC) E->F G Data Analysis and Comparison F->G

A generalized workflow for migration testing of plasticizers.

Conceptual Pathway of Plasticizer Leaching and Potential Exposure

This diagram outlines the logical progression from the presence of plasticizers in consumer products to potential human exposure and the factors influencing this process.

G A Plastic Products (PVC, etc.) B Plasticizers Incorporated (DEHT, DEHP, DINP) A->B C Leaching/Migration B->C D Simulated Environments C->D F Human Exposure Routes (Ingestion, Dermal, Inhalation) D->F E Environmental Factors (Temperature, Time, Contact Medium) E->C G Potential Health Effects (e.g., Endocrine Disruption) F->G

Conceptual pathway of plasticizer migration to human exposure.

Toxicological Considerations

The leaching of plasticizers is a health concern because many of these compounds are known to have toxic effects.[13] For instance, DEHP and its metabolites are considered endocrine disruptors.[3][14] Human exposure to certain phthalates has been associated with abnormal sexual development and changes in sex hormone levels.[15] The toxic effects can manifest at the organ level, leading to conditions like gastrointestinal inflammation and hepatic oxidative stress.[15] While DEHT is positioned as a safer alternative to DEHP, ongoing research is crucial to fully understand the long-term health implications of all plasticizers.[16] It is important to note that the metabolites of some plasticizers can be more cytotoxic than the parent compound.[17]

References

A Comparative Guide to the Accuracy and Precision of Analytical Standards for Bis(2-ethylhexyl) terephthalate (DEHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), a common plasticizer used as a replacement for some ortho-phthalates.[1][2][3] The accuracy and precision of any analysis are fundamentally dependent on the quality of the analytical standard used for calibration. This document summarizes the performance of common analytical techniques, offering insights into the expected accuracy and precision when using high-quality DEHT analytical standards.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods used for the determination of phthalates and related compounds, including DEHT. These values are indicative of the performance achievable with certified analytical standards.

Analytical MethodAnalyte(s)Limit of Quantification (LOQ) / Detection (LOD)Linearity (r²)Precision (RSD%)Accuracy/Recovery (%)Reference
HPLC-MS/MSDEHT Metabolites0.05 - 0.5 µg/L (LOQ)Not Reported< 15%Not Reported[4]
GC-MSDi(2-ethylhexyl)phthalate (DEHP)0.05 mg/L (S/N=94)> 0.999Not ReportedNot Reported[5]
HPLC-UVDEHP0.06 mg/L (LOQ)0.999< 5%95 - 105%[6][7]
LC-DADDEHP0.18 mg/L (S/N=10)Good linearity from 0.1 to 100 mg/L0.11% (Peak Area)Not Reported[8][9]
TD-GC-MSDEHP6.7 µg/m³ (MQL)Not Reported< 15%Not Reported[10]

Note: Data for DEHT is limited in publicly available literature; therefore, data for the structurally similar and more extensively studied Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is included for comparative purposes, as similar analytical behavior is expected. The performance of the analytical method is a direct reflection of the quality of the analytical standard used.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the analysis of DEHT and related compounds.

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for DEHT Metabolites in Urine [4]

  • Sample Preparation: Urine samples undergo enzymatic deconjugation followed by online solid-phase extraction (SPE) for sample cleanup and analyte enrichment.

  • Chromatography: A C18 or phenyl column is used for chromatographic separation. A gradient elution with a mobile phase containing modifiers like formic or acetic acid is typically employed to achieve sufficient separation from isomers of other plasticizers.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Quantification is achieved through isotope dilution analysis using stable isotope-labeled internal standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalates [5][11]

  • Sample Preparation: For liquid samples, a liquid-liquid extraction with a solvent like hexane (B92381) or dichloromethane (B109758) may be used. Solid samples might undergo soxhlet extraction or ultrasonic extraction. Solid-phase extraction (SPE) can be employed for cleanup to reduce matrix interference.[12]

  • Chromatography: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used. A temperature-programmed oven is used to separate the analytes. Helium or hydrogen can be used as the carrier gas.[5][11]

  • Mass Spectrometry: A quadrupole mass spectrometer is typically used. Analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13]

3. High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD) [6][7][8][9]

  • Sample Preparation: Liquid-liquid extraction with a non-polar solvent like hexane is a common method for extracting DEHT from aqueous samples. The extract is then evaporated and reconstituted in the mobile phase.

  • Chromatography: A reversed-phase C18 column is typically used. The mobile phase is often a mixture of acetonitrile (B52724) and water, run in an isocratic or gradient mode.

  • Detection: A UV or DAD detector is used to monitor the eluent at a specific wavelength (e.g., 224 nm for DEHP). Quantification is based on a calibration curve prepared from analytical standards.

Visualizations

Experimental Workflow for DEHT Analysis

The following diagram illustrates a generalized workflow for the analysis of Bis(2-ethylhexyl) terephthalate in an environmental or biological sample.

DEHT Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Water, Dust) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (HPLC or GC) Concentration->Chromatography Detection Detection (MS, MS/MS, UV/DAD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (vs. Analytical Standard) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for the analysis of DEHT.

Logical Relationship of Analytical Method Selection

The choice of analytical method often depends on the required sensitivity and the complexity of the sample matrix.

Method Selection Logic start Define Analytical Goal matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Low lc_msms LC-MS/MS matrix_complexity->lc_msms High hplc_uv HPLC-UV/DAD sensitivity_needed->hplc_uv No gc_ms GC-MS sensitivity_needed->gc_ms Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative study of the endocrine activity of DEHT and its alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for safer alternatives to traditional plasticizers, particularly Di(2-ethylhexyl) phthalate (B1215562) (DEHP), has led to the widespread adoption of Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as DOTP. While DEHT is often marketed as a safer alternative, a thorough understanding of its endocrine activity compared to other alternatives is crucial for informed decision-making in various applications, from medical devices to consumer products. This guide provides a comparative analysis of the endocrine activity of DEHT and its common alternatives, including 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and Tris(2-ethylhexyl) trimellitate (TOTM), supported by experimental data from in vitro and in vivo studies.

In Vitro Endocrine Activity Assessment

The endocrine-disrupting potential of DEHT and its alternatives has been evaluated through a battery of in vitro assays designed to assess interactions with key hormonal pathways. These assays provide valuable insights into the mechanisms by which these compounds may interfere with the endocrine system.

Estrogenic Activity: E-Screen Assay

The E-Screen (Estrogen-Screen) assay utilizes the MCF-7 human breast cancer cell line, which is estrogen-responsive, to assess the estrogenic or anti-estrogenic activity of chemical compounds. An increase in cell proliferation indicates estrogenic activity, while a decrease in estrogen-induced proliferation suggests anti-estrogenic activity.

In a comparative study, DEHT, DINCH, and TOTM did not show any significant estrogenic or anti-estrogenic activity.[1][2] In contrast, the traditional plasticizer DEHP exhibited moderate estrogenic activity.[1][2]

Table 1: Estrogenic Activity of DEHT and Alternatives in MCF-7 Cells (E-Screen Assay)

CompoundConcentration Range TestedEstrogenic Activity (Cell Proliferation vs. Control)Anti-Estrogenic Activity (Inhibition of E2-induced Proliferation)
DEHT 10⁻⁸ M - 10⁻⁴ MNo significant increaseStatistically significant decrease at 300 µM[2]
DINCH 10⁻⁸ M - 10⁻⁴ MNo significant increaseNo significant decrease
TOTM 10⁻⁸ M - 10⁻⁴ MNo significant increaseNo significant decrease
DEHP 10⁻⁸ M - 10⁻⁴ MModerate increaseNo significant decrease

Source: Moche et al., 2021[1][2]

Androgenic Activity: MDA-kb2 Assay

The MDA-kb2 assay employs a human breast cancer cell line (MDA-kb2) that is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter. An increase in luciferase activity indicates androgenic activity, while a decrease in androgen-induced luciferase activity suggests anti-androgenic potential.

Studies have shown that DEHT, DINCH, and TOTM do not exhibit any androgenic or anti-androgenic activity in the MDA-kb2 assay.[1][2]

Table 2: Androgenic Activity of DEHT and Alternatives in MDA-kb2 Cells

CompoundConcentration Range TestedAndrogenic Activity (Luciferase Induction)Anti-Androgenic Activity (Inhibition of DHT-induced Luciferase Activity)
DEHT 10⁻⁹ M - 10⁻⁴ MNo significant inductionNo significant inhibition
DINCH 10⁻⁹ M - 10⁻⁴ MNo significant inductionNo significant inhibition
TOTM 10⁻⁹ M - 10⁻⁴ MNo significant inductionNo significant inhibition
DEHP 10⁻⁹ M - 10⁻⁴ MNo significant inductionNo significant inhibition

Source: Moche et al., 2021[1][2]

Steroidogenesis: H295R Assay

The H295R steroidogenesis assay utilizes a human adrenal cortical carcinoma cell line (NCI-H295R) that expresses key enzymes involved in the synthesis of steroid hormones. This assay is used to assess the potential of chemicals to disrupt the production of hormones such as estradiol (B170435) and testosterone (B1683101).

Interestingly, while DEHT, DINCH, and TOTM did not show activity in the estrogen and androgen receptor assays, they were found to disrupt steroidogenesis in the H295R assay.[1][2] All three compounds led to a significant increase in estradiol production, suggesting an interference with the steroidogenic pathway.[1][2]

Table 3: Effects of DEHT and Alternatives on Steroidogenesis in H295R Cells

CompoundConcentrationEstradiol Production (Fold change vs. Control)Testosterone Production (Fold change vs. Control)
DEHT 100 µM~2.5~1.2
DINCH 100 µM~2.0~1.0
TOTM 100 µM~3.0~1.5
DEHP 100 µM~2.0~1.0

Source: Moche et al., 2021[1][2] (Values are approximate based on graphical data)

In Vivo Endocrine Activity and Reproductive Toxicity

While in vitro assays provide valuable mechanistic information, in vivo studies in animal models are essential for assessing the potential for endocrine disruption and reproductive toxicity at the whole-organism level.

DEHT

A two-generation reproductive toxicity study in rats exposed to DEHT in their feed did not show any adverse effects on reproductive performance, including mating, fertility, and developmental landmarks, at concentrations up to 1.0% in the diet.[3] The No-Observed-Effect Level (NOEL) for reproductive toxicity was considered to be 1.0% DEHT in the diet (614 mg/kg/day).[3] Another study in rodents following four weeks of intravenous exposure to DEHT found no effects on reproductive tissues or organs.[4]

DINCH

The in vivo endocrine activity of DINCH is more controversial. While some studies in rats have reported no evidence of reproductive toxicity or endocrine-disrupting properties, others have suggested potential effects.[5] For instance, in utero exposure of rats to DINCH has been linked to impaired liver metabolic capacity and has been shown to affect Leydig cell function.[6] Some research also suggests that a metabolite of DINCH, MINCH, can act as a potent peroxisome proliferator-activated receptor (PPAR)-α agonist, which may interfere with the endocrine system.[7]

TOTM

In vivo studies on TOTM have indicated potential effects on the liver and reproductive system. In mice, TOTM exposure has been associated with an increase in liver weight and has been shown to affect the cell cycle, lipid metabolism, and oxidative processes in the liver.[8] Regarding reproductive toxicity, some studies have reported a decrease in sperm count in mice exposed to TOTM.[8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in endocrine activity and the experimental procedures used to assess them, the following diagrams are provided.

Endocrine_Disruption_Pathway cluster_exposure Exposure cluster_interaction Molecular Interaction cluster_cellular Cellular Response cluster_organismal Organismal Effect Plasticizer Plasticizer (DEHT & Alternatives) Receptor Hormone Receptors (ER, AR, TR) Plasticizer->Receptor Binding/ Interaction Enzymes Steroidogenic Enzymes Plasticizer->Enzymes Inhibition/ Activation Gene Gene Expression Alteration Receptor->Gene Hormone Hormone Synthesis Disruption Enzymes->Hormone Reproductive Reproductive & Developmental Toxicity Gene->Reproductive Hormone->Reproductive

Overview of Endocrine Disruption Pathway.

In_Vitro_Assay_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints Measured EScreen E-Screen Assay (MCF-7 cells) Proliferation Cell Proliferation (Estrogenic Activity) EScreen->Proliferation MDA MDA-kb2 Assay Luciferase Luciferase Activity (Androgenic Activity) MDA->Luciferase H295R H295R Assay Hormones Hormone Levels (Estradiol, Testosterone) H295R->Hormones

Workflow of Key In Vitro Endocrine Assays.

Two_Generation_Study_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_endpoints Endpoints Assessed F0_Exposure Exposure to Test Substance (e.g., in feed) F0_Mating Mating F0_Exposure->F0_Mating F0_Offspring Produce F1 Offspring F0_Mating->F0_Offspring Repro_Performance Reproductive Performance (Mating, Fertility, Gestation) F0_Mating->Repro_Performance F1_Selection Select F1 for Breeding F0_Offspring->F1_Selection Pup_Development Offspring Development (Viability, Growth, Landmarks) F0_Offspring->Pup_Development Organ_Weights Organ Weights & Histopathology F0_Offspring->Organ_Weights F1_Exposure Continued Exposure F1_Selection->F1_Exposure F1_Mating Mating F1_Exposure->F1_Mating F1_Offspring Produce F2 Offspring F1_Mating->F1_Offspring F1_Mating->Repro_Performance F1_Offspring->Pup_Development F1_Offspring->Organ_Weights

Workflow of a Two-Generation Reproductive Toxicity Study.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

E-Screen (Estrogen-Screen) Assay

This assay is based on the proliferation of the human breast cancer cell line MCF-7 in response to estrogens.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically DMEM supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the assay, cells are cultured in a medium free of phenol (B47542) red (a weak estrogen) and with charcoal-dextran treated FBS to remove endogenous steroids.

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are exposed to various concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.

  • Quantification: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The proliferation in response to the test compound is compared to the controls to determine estrogenic or anti-estrogenic activity.

MDA-kb2 Androgen Receptor Assay

This assay uses the MDA-kb2 human breast cancer cell line, which contains an androgen-responsive reporter gene system.

  • Cell Culture: MDA-kb2 cells are maintained in a specific culture medium, often L-15 medium, supplemented with FBS.

  • Treatment: Cells are plated in multi-well plates and exposed to different concentrations of the test substance in the presence or absence of a known androgen (e.g., dihydrotestosterone, DHT) for agonist and antagonist testing, respectively.

  • Incubation: The cells are incubated for a short period, typically 24-48 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity in treated cells is compared to that of control cells to determine androgenic or anti-androgenic effects. A significant increase in luciferase activity indicates agonistic activity, while a significant decrease in DHT-induced luciferase activity indicates antagonistic activity.[9]

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro screening assay uses the NCI-H295R human adrenocortical carcinoma cell line to detect substances that affect the production of testosterone and estradiol.

  • Cell Culture and Plating: H295R cells are cultured and seeded into multi-well plates.

  • Exposure: After a 24-hour acclimation period, the cells are exposed to at least seven concentrations of the test chemical for 48 hours.

  • Hormone Measurement: Following exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using validated methods such as ELISA or LC-MS/MS.[10]

  • Cytotoxicity Assessment: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are expressed as a fold change relative to a solvent control. The lowest-observed-effect concentration (LOEC) and no-observed-effect concentration (NOEC) are determined.[11][12]

Conclusion

The available evidence suggests that while DEHT and its alternatives, DINCH and TOTM, do not exhibit significant estrogenic or androgenic activity in vitro, they can disrupt steroidogenesis by increasing estradiol production. In vivo studies on DEHT have not indicated reproductive toxicity at tested doses. However, the data for DINCH and TOTM are less clear, with some studies suggesting potential for endocrine disruption and reproductive effects.

This comparative guide highlights the importance of a comprehensive toxicological evaluation of plasticizer alternatives. While DEHT appears to be a safer alternative to DEHP in terms of estrogenic and androgenic activity, its effects on steroidogenesis warrant further investigation. For DINCH and TOTM, more research is needed to fully characterize their potential endocrine-disrupting and reproductive effects. Researchers and drug development professionals should consider this information when selecting plasticizers for their applications and when designing future studies to assess the safety of these compounds.

References

Safety Operating Guide

Bis(2-ethylhexyl) terephthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as Dioctyl terephthalate (DOTP), is critical for ensuring laboratory safety and environmental protection. Adherence to correct procedures minimizes risks for researchers and prevents environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of DEHT in a laboratory setting.

Safety First: Personal Protective Equipment (PPE)

Before handling DEHT, ensure all personnel are equipped with the appropriate PPE to prevent direct contact and inhalation of vapors.

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[1][2][3]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles. An eyewash station should be readily accessible.[3]

  • Lab Coat: A standard lab coat is required to protect against skin contact.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][4][5]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe collection, storage, and disposal of DEHT waste.

Step 1: Waste Identification and Segregation Consult your institution's safety data sheets (SDS) and local environmental regulations. While some sources indicate DEHT can be handled as non-hazardous waste, this classification can vary by jurisdiction.[6] Always segregate DEHT waste from other chemical waste streams to avoid unintended reactions.

Step 2: Collection and Storage

  • Collect liquid waste DEHT in a designated, properly labeled, and tightly closed container.[4][5]

  • The container should be made of a compatible material (e.g., metallic drums).[6]

  • Store the waste container in a cool, dry, well-ventilated area away from heat, open flames, sparks, and oxidizing agents.[4][6]

  • Ensure all equipment used for handling is properly grounded to prevent static electricity accumulation.[4][5]

Step 3: Spill and Leak Management In the event of a spill, follow these emergency procedures:

  • Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated.[4][6]

  • Control Ignition Sources: Eliminate all potential sources of ignition, such as flames and sparks.[4]

  • Containment: Absorb the spill using an inert, non-combustible material like vermiculite, sand, or earth.[4][6] Do not use combustible materials such as sawdust.[6]

  • Collection: Carefully collect the absorbed material and place it into a designated, closed container for waste disposal.[4][6]

  • Decontamination: Clean the affected area thoroughly.

  • Prevention: Do not flush spills to the sewer or allow them to contaminate soil or surface water.[5][6]

Step 4: Final Disposal Options The ultimate disposal of DEHT must comply with all federal, state, and local environmental regulations.[6]

  • Recycling and Recovery: The most preferred option is to recycle or recover the material. If possible, return any unused portion of the chemical to the manufacturer or supplier.[7]

  • Incineration: For waste that cannot be recycled, incineration at an approved and licensed waste disposal plant is a recommended method.[6]

  • Approved Waste Facility: Alternatively, dispose of the waste at an approved and licensed facility equipped to handle such chemicals.[4][6]

Step 5: Empty Container Disposal Empty containers retain product residue and should be handled with care.

  • Containers should be treated with steam and rinsed thoroughly with hot water.[6]

  • The resulting rinse water (effluent) must be collected and treated in the same manner as the chemical waste itself.[6]

  • Once properly cleaned, containers may be reused in accordance with regulations.[6]

Quantitative Data and Specifications

This table summarizes key information for the safe handling and disposal of Bis(2-ethylhexyl) terephthalate.

ParameterValue / GuidelineSource(s)
Waste Classification Generally handled as non-hazardous waste, but final determination depends on local, state, and federal regulations.[6]
Recommended Disposal Incineration at an approved facility; Disposal in a licensed waste facility.[4][6]
Recycling Options Return to manufacturer or send for approved recovery/recycling where possible.[7]
Spill Containment Use inert, non-combustible absorbent materials (e.g., sand, vermiculite).[4][6]
Environmental Precautions Do not allow entry into sewers, waterways, or soil.[5][6]
Storage Conditions Store in tightly closed metallic containers in a cool, dry, well-ventilated area away from ignition sources.[4][6]

Operational Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DEHT_Disposal_Workflow cluster_start cluster_decision1 cluster_process cluster_end start Unused/Waste This compound decision1 Can material be recovered or recycled? start->decision1 recycle Return to Manufacturer or Send for Approved Recycling decision1->recycle  Yes proceed Proceed to Waste Disposal decision1->proceed No   end_node Proper Disposal Complete recycle->end_node consult Consult Federal, State, and Local Regulations proceed->consult decision2 Is waste classified as hazardous in your jurisdiction? consult->decision2 hazardous Manage as Hazardous Waste (Use Licensed Contractor) decision2->hazardous Yes non_hazardous Manage as Non-Hazardous Waste decision2->non_hazardous No select_method Select Approved Disposal Method hazardous->select_method non_hazardous->select_method incinerate Incineration select_method->incinerate landfill Approved Waste Facility select_method->landfill incinerate->end_node landfill->end_node

Caption: Decision workflow for this compound disposal.

Regulatory Considerations

Disposal procedures for chemical waste are primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[8][9][10][11] Researchers and laboratory managers must ensure that all disposal activities are in full compliance with these regulations, as well as any state-level or institutional policies. Always refer to the most current version of the Safety Data Sheet (SDS) for the specific product you are using for detailed guidance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Bis(2-ethylhexyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Providing comprehensive safety guidelines for the handling and disposal of Bis(2-ethylhexyl) terephthalate (B1205515), this document outlines essential personal protective equipment (PPE), operational procedures, and waste management protocols to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Bis(2-ethylhexyl) terephthalate, also known as dioctyl terephthalate (DOTP), is a commonly used plasticizer. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it may cause irritation to the eyes, skin, and respiratory tract.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting careful handling and adherence to safety protocols.[1]

Essential Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or glassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Appropriate protective glovesWear rubber gloves; PVC gloves are not recommended.[2] Inspect gloves for any signs of degradation before use.
Body Protection Protective clothingA lab coat, apron, or coveralls should be worn to prevent skin contact.[1][2]
Respiratory Protection RespiratorRecommended for long-term exposure, emergencies, or when exposure levels are unknown. A full-facepiece, positive-pressure, air-supplied respirator is advised in such situations.[2]

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent contamination and accidental exposure. This workflow outlines the step-by-step process for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Carefully measure and dispense the chemical prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating mists or vapors handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly dispose of waste post1->post2 post3 Remove and decontaminate PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

While generally considered non-hazardous waste, it is imperative to adhere to local, state, and federal regulations for chemical disposal.[2]

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate chemical waste from general waste collect2 Collect in a designated, labeled, and sealed container collect1->collect2 collect3 Include contaminated materials (e.g., gloves, wipes) collect2->collect3 store1 Store waste container in a cool, dry, well-ventilated area collect3->store1 store2 Keep away from incompatible materials (e.g., strong oxidizers) store1->store2 dispose1 Arrange for pickup by an approved chemical waste contractor store2->dispose1 dispose2 Alternatively, send to an approved incinerator or waste facility dispose1->dispose2 dispose3 Follow all local, state, and federal regulations dispose2->dispose3

Caption: Protocol for the proper disposal of this compound waste.

First Aid Procedures

In the event of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.